An In-depth Technical Guide to the Physical Properties of 4-Cyclopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyclopropyl-2-methylaniline is an aromatic amine that is gaining interest in the fields of medicinal chemistry and materials science. Its uni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-methylaniline is an aromatic amine that is gaining interest in the fields of medicinal chemistry and materials science. Its unique structural combination of a cyclopropyl group and a substituted aniline ring imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of novel compounds. This guide provides a comprehensive overview of the key physical properties of 4-Cyclopropyl-2-methylaniline, offering both estimated values based on structurally related compounds and detailed experimental protocols for their determination. This information is crucial for researchers and drug development professionals in designing synthetic routes, understanding structure-activity relationships, and ensuring the quality and consistency of their work.
Based on the predicted boiling point of 4-cyclopropyl-3-methylaniline[2]
Density
~1.08 g/cm³ (Predicted)
Based on the predicted density of 4-cyclopropyl-3-methylaniline[2]
XLogP3
~2.5 - 2.7
Based on computed values for 4-cyclopropyl-3-methylaniline and N-cyclopropyl-2-methylaniline[1][3]
pKa (of the conjugate acid)
4.5 - 5.5 (Estimated)
Based on the typical pKa range of substituted anilines
Solubility
Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, DMSO)
General solubility characteristics of substituted anilines
Experimental Determination of Physical Properties
Accurate determination of the physical properties of 4-Cyclopropyl-2-methylaniline is essential for its characterization and use in further applications. The following section details the standard experimental protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
Sample Preparation: A small amount of dry, crystalline 4-Cyclopropyl-2-methylaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point provides information about the volatility of a liquid compound.
Protocol:
Apparatus Setup: A small volume of 4-Cyclopropyl-2-methylaniline is placed in a test tube along with a boiling chip. A thermometer is positioned with its bulb just above the liquid surface.
Heating: The test tube is gently heated in a heating mantle or oil bath.
Observation: The temperature is recorded when the liquid boils and a steady stream of vapor is observed. This temperature is the boiling point at the recorded atmospheric pressure.
4-Cyclopropyl-2-methylaniline molecular structure and formula
A Pivotal Pharmacophore Intermediate for High-Affinity Ligand Design Executive Summary 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) represents a specialized building block in modern medicinal chemistry, distinguishe...
Author: BenchChem Technical Support Team. Date: February 2026
A Pivotal Pharmacophore Intermediate for High-Affinity Ligand Design
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) represents a specialized building block in modern medicinal chemistry, distinguished by the presence of a cyclopropyl motif at the para-position relative to the primary amine.[1] Unlike standard alkyl chains, the cyclopropyl group introduces significant conformational rigidity and metabolic stability (blocking benzylic oxidation), while the ortho-methyl group restricts rotation around the C-N bond in downstream amides.[2] This molecule is increasingly utilized in the synthesis of kinase inhibitors, GPCR antagonists, and ion channel modulators where precise steric occupancy and lipophilic contact are required.[2]
This guide provides a definitive technical analysis of the molecule's architecture, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a roadmap for its application in divergent synthesis.[2]
Physiochemical Architecture & Profile
The molecule features a trisubstituted benzene core.[2] The electronic interplay between the electron-donating amino group (EDG) and the weak donation of the alkyl/cyclopropyl groups creates an electron-rich aromatic system, making the nitrogen highly nucleophilic but the ring susceptible to oxidation if not handled correctly.[2]
Table 1: Core Technical Specifications
Property
Specification
IUPAC Name
4-Cyclopropyl-2-methylaniline
CAS Number
1202161-11-2
Molecular Formula
C₁₀H₁₃N
Molecular Weight
147.22 g/mol
SMILES
CC1=C(N)C=CC(C2CC2)=C1
Predicted LogP
~2.3 (Moderate Lipophilicity)
pKa (Conjugate Acid)
~4.5 - 5.0 (Estimated; lower than aniline due to steric twist)
Appearance
Viscous oil or low-melting solid (off-white to light brown)
Synthetic Pathway: The Suzuki-Miyaura Protocol[2]
While 4-cyclopropyl-2-methylaniline can theoretically be accessed via nitration/reduction, the most robust and scalable route is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid. This route avoids harsh nitration conditions and allows for late-stage diversification.[2]
Mechanistic Flow
The reaction utilizes a Palladium(0) cycle.[2] The oxidative addition of the aryl bromide is facilitated by the electron-rich nature of the ring, while the transmetalation with the cyclopropylboronate requires a strong base to activate the boron species.[2]
Figure 1: Palladium-catalyzed synthetic workflow for C-C bond formation.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of 4-Cyclopropyl-2-methylaniline.
System Deoxygenation: Charge a 250 mL round-bottom flask with Toluene and Water.[2] Sparge with Nitrogen gas for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[2]
Reagent Loading: Add 4-bromo-2-methylaniline, cyclopropylboronic acid, and K₃PO₄.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.[2] Seal the flask with a septum and secure a reflux condenser.[2]
Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 16 hours.
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).[2] The starting material (Rf ~0.[2]4) should disappear, replaced by a slightly more non-polar spot (Rf ~0.5).[2]
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with EtOAc.[2]
Extraction: Separate phases. Extract the aqueous layer with EtOAc (2 x 50 mL).[2] Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo. Purify the dark oil via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]
Yield Expectation: 75-85% (approx. 3.0 - 3.4 g).
Analytical Characterization
To ensure scientific integrity, the isolated product must be validated against the following spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃) Prediction
δ 6.95 (d, J=2.0 Hz, 1H): Ar-H at position 3 (meta to amine, ortho to methyl).
δ 6.82 (dd, J=8.0, 2.0 Hz, 1H): Ar-H at position 5 (ortho to cyclopropyl).
δ 6.60 (d, J=8.0 Hz, 1H): Ar-H at position 6 (ortho to amine).
The primary utility of 4-Cyclopropyl-2-methylaniline lies in its ability to serve as a nucleophile in the construction of pharmacophores.[2] The ortho-methyl group is critical here: it forces the aniline ring to twist out of coplanarity with attached carbonyls (in amides), creating a specific 3D vector that often improves selectivity in kinase binding pockets (e.g., Type II inhibitors).[2]
Figure 2: Divergent synthetic applications in drug discovery.
Key Reaction: Amide Coupling (Kinase Hinge Binder)
When coupling this aniline with a heteroaryl carboxylic acid (e.g., a pyridine or pyrazole derivative), the resulting amide often forms a critical hydrogen bond with the "hinge region" of kinase enzymes.[2]
Protocol: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir 10 min. Add 4-Cyclopropyl-2-methylaniline (1.0 eq). Stir RT for 4h.
Safety & Handling Protocol
This compound is an aniline derivative and must be treated as a potential toxicant.[1][2]
Executive Summary 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline intermediate increasingly utilized in the discovery of kinase inhibitors and GPCR modulators. By combining the metabolic stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline intermediate increasingly utilized in the discovery of kinase inhibitors and GPCR modulators. By combining the metabolic stability of the cyclopropyl motif with the steric governance of an ortho-methyl group, this scaffold offers a unique solution to common drug design challenges: improving metabolic half-life while enforcing specific conformational binding modes.
This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic protocol avoiding common pitfalls (such as protodeboronation), and a mechanistic analysis of its utility in modern medicinal chemistry.
Part 1: Structural Identity & Nomenclature
IUPAC Nomenclature Derivation
The systematic naming of this compound follows the hierarchy of functional groups established by the International Union of Pure and Applied Chemistry (IUPAC).
Parent Structure: The principal functional group is the amine (-NH₂) attached to a benzene ring, designated as Aniline (or Benzenamine).[1] The carbon bonded to the nitrogen is automatically assigned position 1 .
Substituents:
Methyl group (-CH₃): Located at position 2 (ortho).
Cyclopropyl group (-C₃H₅): Located at position 4 (para).
Alphabetization: Substituents are listed alphabetically. C yclopropyl precedes M ethyl.
Final IUPAC Name:4-Cyclopropyl-2-methylanilineAlternative Name: 4-Cyclopropyl-2-methylbenzenamine
Physicochemical Profile
Property
Data
Note
CAS Number
1202161-11-2
Hydrochloride salt: 1201943-65-8
Molecular Formula
C₁₀H₁₃N
Molecular Weight
147.22 g/mol
SMILES
CC1=C(N)C=CC(C2CC2)=C1
Useful for cheminformatics retrieval
Physical State
Viscous Oil / Low-melting Solid
Predicted based on 4-ethyl-2-methylaniline analogs
Lipophilicity (cLogP)
~2.6
Optimal range for oral bioavailability
Part 2: Synthetic Architecture
The synthesis of 4-cyclopropyl-2-methylaniline presents a specific challenge: protodeboronation . Cyclopropylboronic acids are notoriously unstable under standard Suzuki conditions, often decomposing before coupling.
To ensure reproducibility and high yield, we utilize Potassium Cyclopropyltrifluoroborate rather than the free boronic acid. This salt is air-stable and releases the active boronic species slowly, preventing decomposition.
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene / Water (3:1 ratio)
Temperature: 100°C (Reflux)
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Methodology
Degassing (Critical): Sparge the Toluene/Water solvent mixture with argon for 20 minutes. Oxygen promotes the oxidative decomposition of the cyclopropyl boron species.
Charge: In a reaction vial, combine 4-bromo-2-methylaniline, potassium cyclopropyltrifluoroborate, K₃PO₄, and the Pd catalyst.
Solvation: Add the degassed solvent mixture via syringe.
Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 148.1).
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The amine functionality makes the product slightly basic; avoid strong acid washes which may form the salt in the aqueous layer.
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is an electron-rich aniline and may oxidize on silica if left too long.
Part 3: Mechanistic Insight
The success of this reaction relies on the catalytic cycle of Palladium. The use of SPhos (a Buchwald ligand) is recommended because it facilitates the Oxidative Addition of the electron-rich aryl bromide and sterically promotes the Reductive Elimination of the bulky cyclopropyl group.
Catalytic Cycle Diagram
The following diagram illustrates the specific pathway for this transformation.
Figure 1: The Suzuki-Miyaura catalytic cycle utilizing SPhos-Pd to couple the sterically demanding cyclopropyl group.
Part 4: Application in Medicinal Chemistry[3][4]
Why synthesize this specific aniline? It serves as a high-value "warhead" or scaffold in drug discovery for two primary reasons:
The Cyclopropyl Advantage (Metabolic Stability)
Alkyl chains (like isopropyl or n-propyl) are prone to rapid oxidation by Cytochrome P450 enzymes (CYP3A4) at the benzylic position.
Mechanism: The cyclopropyl C-H bonds possess higher bond dissociation energy (~106 kcal/mol) compared to standard secondary alkyl C-H bonds (~98 kcal/mol).
Result: This "metabolic blocking" extends the half-life (
) of the drug molecule without significantly altering the steric footprint of the substituent [1].
The Ortho-Methyl "Twist"
The methyl group at the 2-position is not merely decorative.
Conformational Lock: When this aniline is coupled to form an amide (common in kinase inhibitors like p38 or MEK inhibitors), the ortho-methyl group forces the amide bond to rotate out of plane relative to the benzene ring.
Selectivity: This induced twist can create atropisomers or simply bias the molecule into a bioactive conformation that fits into narrow hydrophobic pockets (e.g., the gatekeeper region of a kinase), improving selectivity over off-target proteins [2].
Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be observed.
Proton NMR (¹H-NMR)
The cyclopropyl group provides a highly diagnostic "fingerprint" in the upfield region.
Chemical Shift ()
Multiplicity
Integration
Assignment
0.55 - 0.65 ppm
Multiplet
2H
Cyclopropyl CH₂ (cis to ring)
0.85 - 0.95 ppm
Multiplet
2H
Cyclopropyl CH₂ (trans to ring)
1.75 - 1.85 ppm
Multiplet
1H
Cyclopropyl CH (methine)
2.15 ppm
Singlet
3H
Ortho-Methyl group
3.40 - 3.60 ppm
Broad Singlet
2H
Aniline NH₂ (Exchangeable)
6.60 - 7.00 ppm
Multiplet
3H
Aromatic protons
Storage & Stability
Oxidation Risk: Anilines oxidize to colored impurities (quinones/azo compounds) upon air exposure.
Protocol: Store under Nitrogen/Argon at 4°C. For long-term storage, conversion to the Hydrochloride Salt (CAS 1201943-65-8) is recommended as it is a stable solid.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
Chrzanowska, M., et al. (2016). Atropisomerism in Drug Discovery. Expert Opinion on Drug Discovery.
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclopropyl Anilines
Abstract The cyclopropyl aniline motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique conformational and electronic properties—s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclopropyl aniline motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique conformational and electronic properties—stemming from the strained three-membered ring—allow it to serve as a versatile bioisostere for larger alkyl groups or aromatic rings, often leading to improved potency, metabolic stability, and pharmacokinetic profiles.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted cyclopropyl anilines. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the strategic considerations essential for efficient and stereoselective synthesis.
The Strategic Importance of the Cyclopropyl Aniline Scaffold
The prevalence of the cyclopropyl group in pharmaceuticals is a testament to its powerful influence on molecular properties. The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) results in C-C bonds with significant p-orbital character, allowing for electronic interactions with adjacent functionalities.[3][4] When appended to an aniline, this small carbocycle can:
Enhance Metabolic Stability: By replacing metabolically labile groups (e.g., isopropyl or tert-butyl groups), the cyclopropyl moiety can block sites of oxidation by cytochrome P450 enzymes.
Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target protein.[2]
Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Given these advantages, the development of robust and versatile synthetic routes to substituted cyclopropyl anilines is a critical endeavor in drug discovery.
Core Synthetic Strategies: A Mechanistic Dichotomy
The synthesis of cyclopropyl anilines can be broadly categorized into two primary retrosynthetic approaches:
Strategy A: Cyclopropanation: Forming the cyclopropane ring onto a substrate that already contains the aniline or a masked aniline precursor.
Strategy B: C-N Bond Formation: Coupling a pre-formed cyclopropyl unit with an aniline or an aryl precursor.
The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and stereochemical requirements.
Caption: Primary retrosynthetic approaches to cyclopropyl anilines.
Strategy A: Ring Formation via Cyclopropanation
This approach is ideal when the aniline-containing starting material, typically an allylic aniline, is readily accessible. The key challenge lies in achieving efficient and stereoselective cyclopropanation.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[4][5] The reaction proceeds via a concerted "butterfly" transition state, leading to a stereospecific syn-addition across the double bond.[4][6]
Mechanism Insight: The active species, (iodomethyl)zinc iodide (IZnCH₂I), delivers the methylene group in a concerted fashion.[6] For allylic amines, the nitrogen atom can act as a directing group, coordinating to the zinc carbenoid and directing the cyclopropanation to the syn face of the molecule, which can be a powerful tool for diastereocontrol.[7][8]
Advantages:
High stereospecificity, retaining the geometry of the starting alkene.[4]
Functional group tolerance is generally good.
Amenable to diastereoselective synthesis using chiral auxiliaries or directing groups.[9]
Limitations:
The classical Zn(Cu) couple can be heterogeneous and require activation.
Stoichiometric amounts of zinc are required.
Transition Metal-Catalyzed Cyclopropanation
Catalytic methods, often employing rhodium or copper complexes, utilize diazo compounds (e.g., ethyl diazoacetate) as carbene precursors.[10][11] These reactions are highly efficient and can be rendered enantioselective through the use of chiral ligands.[12][13]
Mechanism Insight: The reaction is initiated by the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate after the expulsion of dinitrogen gas.[10][14] This electrophilic carbene is then transferred to the alkene. The choice of metal and ligand is critical for controlling reactivity and selectivity, as it modulates the electrophilicity and sterics of the metal-carbene species.[10][13]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Table 1: Comparison of Key Cyclopropanation Methods
Method
Reagent(s)
Key Features
Stereocontrol
Simmons-Smith
CH₂I₂ + Zn(Cu)
Stereospecific syn-addition; tolerant of many functional groups.
High diastereoselectivity with directing groups (e.g., -NH₂).[7][9]
Rh(II)-Catalyzed
Diazoacetate + Rh₂(OAc)₄
Catalytic, highly efficient.
High enantioselectivity achievable with chiral ligands.[13]
Co(II)-Catalyzed
gem-dichloroalkanes
Uses stable carbene precursors; high enantioselectivity.[12]
High enantioselectivity for various alkene types.[12]
Strategy B: C-N Bond Formation on a Cyclopropyl Core
This strategy is arguably the most versatile and widely used in drug discovery, as it allows for the late-stage introduction of the aniline moiety onto a pre-functionalized cyclopropane. This is particularly advantageous for building libraries of analogs.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16] It enables the coupling of an amine with an aryl halide or triflate. For the synthesis of cyclopropyl anilines, two variations are common:
Coupling an aniline with a cyclopropyl halide/triflate.
Coupling cyclopropylamine with an aryl halide/triflate.[17][18]
Mechanism Insight: The catalytic cycle is believed to involve a Pd(0)/Pd(II) manifold. Key steps include:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
Ligand Exchange/Coordination: The amine displaces a ligand on the Pd(II) center.
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, yielding the cyclopropyl aniline product and regenerating the Pd(0) catalyst.[19][20]
The choice of phosphine ligand is paramount for success. Bulky, electron-rich ligands (e.g., XPhos, SPhos, Buchwald's biaryl phosphines) are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[15][19][21]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed N-Cyclopropylation
An alternative to palladium catalysis is the use of copper catalysts. A notable method involves the coupling of anilines with cyclopropylboronic acid.[22] This reaction typically proceeds in the presence of a copper(II) salt, such as Cu(OAc)₂, a ligand like 2,2'-bipyridine, and a base under an air atmosphere.
Advantages:
Avoids the use of often more expensive palladium catalysts.
Cyclopropylboronic acid is a stable, easy-to-handle solid.
Limitations:
May require higher catalyst loadings compared to palladium systems.
The substrate scope may be more limited than state-of-the-art Buchwald-Hartwig protocols.
Key Experimental Protocols
Adherence to safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, is mandatory. All reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Palladium-Catalyzed Synthesis of N-(4-methoxyphenyl)cyclopropanamine
This protocol is adapted from established Buchwald-Hartwig amination procedures.[17][23]
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add anhydrous toluene via syringe, followed by 4-bromoanisole and cyclopropylamine.
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
Wash the celite pad with additional ethyl acetate.
Concentrate the filtrate in vacuo.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Self-Validation: The success of the protocol is confirmed by obtaining the product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) and a high isolated yield (typically >80%). Inconsistent results often point to issues with reagent purity (especially the base), solvent dryness, or insufficient exclusion of oxygen.
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Carbamate
This protocol is based on methods demonstrating substrate-directed cyclopropanation.[6][7]
Diethylzinc (1.1 M solution in hexanes, 2.2 equiv)
Diiodomethane (2.2 equiv)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve the tert-butyl (cyclohex-2-en-1-yl)carbamate in anhydrous DCM in an oven-dried, inert-atmosphere flask.
Cool the solution to 0 °C in an ice bath.
Slowly add the diethylzinc solution dropwise via syringe. Stir for 15 minutes.
Add the diiodomethane dropwise. Caution: The reaction can be exothermic.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Continue stirring until gas evolution ceases.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate in vacuo.
Purify the crude product by silica gel column chromatography to yield the cyclopropanated product, expecting high diastereoselectivity for the syn isomer.
Self-Validation: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. A high dr confirms the directing effect of the carbamate group. Low diastereoselectivity may indicate the presence of water or impurities that interfere with the zinc coordination.
Conclusion and Future Outlook
The synthesis of substituted cyclopropyl anilines is a mature field with a robust toolkit of reliable and scalable reactions. The strategic choice between cyclopropanation and C-N bond formation provides medicinal chemists with flexible pathways to access a wide array of analogs. While palladium-catalyzed methods like the Buchwald-Hartwig amination currently dominate due to their broad scope and high efficiency, ongoing research continues to refine these processes.[18][24] Future advancements will likely focus on the development of more sustainable methods using earth-abundant metal catalysts, further expansion of enantioselective cyclopropanation techniques,[12][25] and the application of novel technologies such as photoredox and electrochemical catalysis to forge these valuable C-N bonds under even milder conditions.[24]
References
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Widenhoefer, R. A., & Buchwald, S. L. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Anonymous. (2025). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. [Link]
The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
Lindsay, V. N. G., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]
Anonymous. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
Anonymous. (2025). ChemInform Abstract: Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. ResearchGate. [Link]
An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyclopropyl-2-methylaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a wide range...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-methylaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its unique structural motif, featuring a cyclopropyl group at the 4-position and a methyl group at the 2-position of the aniline core, imparts desirable physicochemical properties to target compounds, including enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 4-Cyclopropyl-2-methylaniline, with a focus on practical and efficient methodologies suitable for laboratory and process development scales.
Strategic Approaches to Synthesis
The synthesis of 4-Cyclopropyl-2-methylaniline can be approached through several convergent strategies. The most prominent and widely applicable method involves the construction of the C-C bond between the aniline ring and the cyclopropyl moiety as the key step. This is typically achieved via modern cross-coupling reactions, for which a halogenated aniline derivative is a crucial precursor.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methylaniline
A common and commercially available starting material for the synthesis of 4-Cyclopropyl-2-methylaniline is 4-bromo-2-methylaniline. For researchers preferring to synthesize this intermediate in-house, a straightforward two-step process starting from 2-methylaniline (o-toluidine) is often employed. This involves an initial protection of the amine functionality, followed by a regioselective bromination and subsequent deprotection.
Step 1: Acetylation of 2-Methylaniline
The amine group of 2-methylaniline is first protected as an acetamide to prevent side reactions during bromination and to direct the electrophilic substitution to the desired position.
Reaction: 2-Methylaniline is treated with acetic anhydride, often in the presence of a base or under acidic conditions, to yield N-(2-methylphenyl)acetamide.
Step 2: Bromination of N-(2-methylphenyl)acetamide
The resulting acetamide undergoes electrophilic aromatic substitution with a brominating agent. The acetyl group is an ortho-, para-director, and due to steric hindrance from the methyl group at the 2-position, the bromination occurs preferentially at the 4-position.
Reaction: N-(2-methylphenyl)acetamide is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid to afford N-(4-bromo-2-methylphenyl)acetamide.[1]
Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
The final step is the deprotection of the amine group by hydrolysis of the acetamide under acidic or basic conditions to yield 4-bromo-2-methylaniline.[1]
Reaction: The N-(4-bromo-2-methylphenyl)acetamide is heated with an acid, such as hydrochloric acid, or a base, like sodium hydroxide, to cleave the amide bond and furnish 4-bromo-2-methylaniline.[1]
Part 2: Palladium-Catalyzed Cross-Coupling for Cyclopropane Ring Installation
With the key intermediate, 4-bromo-2-methylaniline, in hand, the introduction of the cyclopropyl group can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple an organoborane with a halide.
Suzuki-Miyaura Coupling of 4-Bromo-2-methylaniline with Cyclopropylboronic Acid
This is the most direct and widely employed method for the synthesis of 4-Cyclopropyl-2-methylaniline. The reaction is known for its high functional group tolerance, including the presence of the amine group on the aromatic ring.[2]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling is as follows:
To a reaction vessel, add 4-bromo-2-methylaniline (1.0 eq.), cyclopropylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate with a suitable phosphine ligand (e.g., tricyclohexylphosphine), and a base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
A degassed solvent system, such as a mixture of toluene and water, is added.[2]
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford 4-Cyclopropyl-2-methylaniline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions and synthetic approaches can also be considered.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[3] While not the most direct route to the target molecule from 4-bromo-2-methylaniline, a retrosynthetic analysis could envision the coupling of a 4-cyclopropyl-2-methylphenyl halide with an amine source or the coupling of a suitable aniline with a cyclopropyl halide. However, the Suzuki-Miyaura approach is generally more straightforward for this specific transformation.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. This method is a classical alternative to palladium-catalyzed reactions, though it often requires harsher reaction conditions.
Conclusion
The synthesis of 4-Cyclopropyl-2-methylaniline is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-bromo-2-methylaniline, from 2-methylaniline. The second, and key, stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid. This modern synthetic methodology offers high yields, excellent functional group tolerance, and is amenable to both small-scale and large-scale preparations, making it the preferred route for accessing this valuable building block in drug discovery and development.
References
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [Link]
Cyclopropanation - Wikipedia. (n.d.). Retrieved from [Link]
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (n.d.).
A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
Commonly used methods for cyclopropanation reactions. - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of Cyclopropyl anilines - ResearchGate. (2013). Retrieved from [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - NIH. (n.d.). Retrieved from [Link]
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (2024). Retrieved from [Link]
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.). Retrieved from [Link]
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Cyclopropyl-2-methylaniline
Introduction: The Strategic Importance of 4-Cyclopropyl-2-methylaniline in Modern Drug Discovery 4-Cyclopropyl-2-methylaniline is a substituted aniline derivative that has garnered significant interest within the pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 4-Cyclopropyl-2-methylaniline in Modern Drug Discovery
4-Cyclopropyl-2-methylaniline is a substituted aniline derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive aniline core, a sterically influential ortho-methyl group, and a conformationally rigid cyclopropyl moiety, presents a compelling scaffold for the design of novel bioactive molecules. The cyclopropyl group, in particular, is a valued substituent in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.[1] This guide provides a comprehensive technical overview of the chemical reactivity and stability of 4-Cyclopropyl-2-methylaniline, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Cyclopropyl-2-methylaniline is essential for its effective handling, formulation, and analysis.
The reactivity of 4-Cyclopropyl-2-methylaniline is governed by the interplay of its three key structural features: the electron-rich aromatic ring, the nucleophilic amino group, and the strained cyclopropyl ring.
Electrophilic Aromatic Substitution: A Highly Activated System
The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.[4] In 4-Cyclopropyl-2-methylaniline, the para position is occupied by the cyclopropyl group, and one ortho position is blocked by the methyl group. This leaves the remaining ortho and meta positions as potential sites for substitution. The combined electron-donating effects of the amino and methyl groups strongly favor substitution at the vacant ortho position (C6).
Common Electrophilic Substitution Reactions:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield primarily 6-bromo-4-cyclopropyl-2-methylaniline. Due to the high reactivity of the aniline ring, over-halogenation can be a competing side reaction.[5]
Nitration: Direct nitration with strong acids like nitric acid can be problematic, often leading to oxidation and the formation of a mixture of products, including meta-substituted anilinium ions.[4][5] A more controlled approach involves the protection of the amino group as an amide, followed by nitration and subsequent deprotection.
Sulfonation: Reaction with sulfuric acid typically results in the formation of the corresponding sulfonic acid, with the substitution pattern depending on the reaction conditions.
Diagram: Electrophilic Aromatic Substitution of 4-Cyclopropyl-2-methylaniline
Caption: A simplified workflow for the electrophilic aromatic substitution of 4-Cyclopropyl-2-methylaniline.
Oxidation: A Multifaceted Reactivity
The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials.[6] The presence of the cyclopropyl group introduces an additional site of potential oxidative reactivity.
Oxidation of the Amino Group: Strong oxidizing agents can oxidize the amino group to nitroso, nitro, or even lead to polymerization. Air oxidation, especially in the presence of light, can cause the compound to darken over time.[6][7]
Oxidative Ring-Opening of the Cyclopropyl Group: In biological systems, cytochrome P450 enzymes can mediate the oxidation of N-cyclopropylamines.[1] This can proceed via a single-electron transfer (SET) mechanism to form a radical cation, which can then undergo ring-opening of the cyclopropyl group, leading to reactive intermediates.[8] These intermediates can potentially form covalent adducts with biomolecules.[1]
Diagram: Potential Oxidative Pathways
Caption: Potential oxidative degradation pathways for 4-Cyclopropyl-2-methylaniline.
Chemical Stability Profile and Degradation Pathways
Understanding the stability of 4-Cyclopropyl-2-methylaniline under various stress conditions is critical for determining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. Forced degradation studies are a key tool for elucidating its intrinsic stability.[4]
Forced Degradation Studies: An Overview
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[4][9] This allows for the rapid identification of potential degradation products and pathways.
Illustrative Forced Degradation Conditions:
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathways
Acidic Hydrolysis
0.1 M HCl, 60°C, 24h
Generally stable, potential for salt formation.
Basic Hydrolysis
0.1 M NaOH, 60°C, 24h
Generally stable.
Oxidative Degradation
3% H₂O₂, Room Temperature, 24h
Oxidation of the amino group, potential ring-opening of the cyclopropyl group.
Thermal Degradation
80°C, 48h
Slow decomposition, potential for polymerization.
Photodegradation
Exposure to UV light (e.g., 254 nm) and visible light
Formation of colored degradants due to oxidation and polymerization.
Protocol: Forced Degradation Study of 4-Cyclopropyl-2-methylaniline
Objective: To assess the stability of 4-Cyclopropyl-2-methylaniline under various stress conditions and to identify major degradation products.
Materials:
4-Cyclopropyl-2-methylaniline
Methanol (HPLC grade)
0.1 M Hydrochloric acid
0.1 M Sodium hydroxide
3% Hydrogen peroxide
HPLC system with UV detector
pH meter
Thermostatically controlled oven
Photostability chamber
Procedure:
Sample Preparation: Prepare a stock solution of 4-Cyclopropyl-2-methylaniline in methanol at a concentration of 1 mg/mL.
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and keep it in an oven at 80°C for 48 hours.
Photodegradation: Expose a thin film of the compound and a solution in methanol to UV and visible light in a photostability chamber.
Analysis: Analyze all samples by a stability-indicating HPLC method (see below) to determine the percentage of degradation and to profile the degradation products.
Analytical Methodologies for Purity and Stability Assessment
Robust analytical methods are essential for the quality control of 4-Cyclopropyl-2-methylaniline and for monitoring its stability.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the separation and quantification of 4-Cyclopropyl-2-methylaniline and its potential degradation products.[10][11]
Illustrative HPLC Method:
Parameter
Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile and Water (with 0.1% formic acid) in a gradient elution
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 4-Cyclopropyl-2-methylaniline.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-Cyclopropyl-2-methylaniline. Electron ionization (EI) is a common technique for this purpose.
Expected Fragmentation Pattern (EI-MS):
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (147).
Alpha-Cleavage: Loss of a methyl radical from the molecular ion is a common fragmentation pathway for N-alkylanilines.
Ring Fragmentation: Fragmentation of the aromatic and cyclopropyl rings can lead to a complex pattern of lower mass ions.
Synthesis of 4-Cyclopropyl-2-methylaniline
A plausible and efficient synthetic route to 4-Cyclopropyl-2-methylaniline involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][9][15]
Proposed Synthetic Route:
Bromination of 2-methylaniline: Protection of the amino group of 2-methylaniline as an acetamide, followed by bromination at the para position and subsequent deprotection, yields 4-bromo-2-methylaniline.[15]
Suzuki Coupling or Buchwald-Hartwig Amination:
Suzuki Coupling: Reaction of 4-bromo-2-methylaniline with cyclopropylboronic acid in the presence of a palladium catalyst and a base.[4][16]
Buchwald-Hartwig Amination: This is not a direct route from 4-bromo-2-methylaniline. A more feasible Buchwald-Hartwig approach would involve the coupling of a suitably protected 4-bromo-2-methylaniline derivative with a source of the cyclopropyl group, or the coupling of 4-cyclopropyl-bromobenzene with a protected 2-methylamine.
Literature review of 4-Cyclopropyl-2-methylaniline
Technical Whitepaper: 4-Cyclopropyl-2-methylaniline A Critical Intermediate in the Synthesis of Next-Generation Kinase Inhibitors and RORγ Modulators [1] Executive Summary 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 4-Cyclopropyl-2-methylanilineA Critical Intermediate in the Synthesis of Next-Generation Kinase Inhibitors and RORγ Modulators [1]
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) has emerged as a high-value pharmacophore building block in modern medicinal chemistry.[1] Unlike simple alkyl anilines, the cyclopropyl moiety offers a unique combination of metabolic stability and conformational rigidity, while the ortho-methyl group provides critical steric bulk that locks downstream biaryl systems into active conformations.[2] This whitepaper details the synthesis, physicochemical properties, and strategic application of this intermediate in the development of RORγt inverse agonists and multi-targeted kinase inhibitors.[2]
Chemical Identity & Physicochemical Profile
Property
Specification
IUPAC Name
4-Cyclopropyl-2-methylaniline
CAS Number
1202161-11-2
Molecular Formula
C₁₀H₁₃N
Molecular Weight
147.22 g/mol
SMILES
CC1=C(N)C=CC(C2CC2)=C1
Appearance
Pale yellow to brown viscous liquid or low-melting solid
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated)
~4.5 (Aniline nitrogen)
Hazards
H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant)
Strategic Synthesis: The Suzuki-Miyaura Protocol
The industrial standard for synthesizing 4-Cyclopropyl-2-methylaniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid .[1] This route is preferred over the reduction of nitro-precursors due to milder conditions and higher functional group tolerance.[1][2]
Reaction Mechanism & Pathway
The synthesis relies on the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetallation with the activated cyclopropyl boronate and reductive elimination to form the C-C bond.[2]
Figure 1: Catalytic cycle for the Suzuki coupling of hindered anilines. The ortho-methyl group requires active phosphine ligands to facilitate oxidative addition.[2]
Optimized Experimental Protocol
Note: This protocol is adapted from high-yield procedures for sterically hindered aryl bromides.
Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%) or Pd(OAc)₂/SPhos[1]
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
Inerting: Charge a 3-neck round bottom flask with 4-bromo-2-methylaniline, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (3x).[1][2]
Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (m/z ~186) and appearance of product (m/z ~148).[2]
Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc and wash with water and brine.[1][2]
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The amine is electron-rich; ensure the column is neutralized with 1% Et₃N if streaking occurs.[1][2]
Structure-Activity Relationship (SAR) Logic
Why is this specific scaffold (4-cyclopropyl-2-methyl) chosen in drug design?
The "Magic Methyl" Effect
The methyl group at the ortho position (C2) is not merely a lipophilic handle.[1][2] It exerts atropisomeric control . By clashing with the N-H or adjacent motifs in the final drug molecule, it forces the aniline ring to twist out of planarity relative to the core scaffold (e.g., a pyrimidine or pyridine ring).[2] This pre-organized conformation often matches the binding pocket of the target protein, reducing the entropic penalty of binding.[2]
Cyclopropyl vs. Isopropyl
The cyclopropyl group at C4 is a bioisostere for an isopropyl group but with distinct advantages:
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to the tertiary C-H of an isopropyl group (~96 kcal/mol), reducing susceptibility to CYP450 oxidation.[2]
Sigma-Hole Interactions: The strained ring can engage in unique pi-stacking or hydrophobic interactions within kinase pockets (e.g., the "gatekeeper" region).[2]
Figure 2: SAR rationale for the 4-cyclopropyl-2-methyl motif in drug discovery.[1]
Applications in Drug Discovery
This intermediate is a key precursor for:
RORγt Inverse Agonists: Used in the treatment of psoriasis and autoimmune disorders.[1][2] The aniline couples with bi-cyclic cores to form the "tail" of the modulator, where the cyclopropyl group sits in a hydrophobic sub-pocket.[2]
p38 MAP Kinase Inhibitors: The 2-methylaniline motif is a classic "hinge binder" modifier.[1][2]
VEGFR Inhibitors: Analogous to Lenvatinib structures, where the cyclopropane ring provides potency without the toxicity associated with halogenated alkyls.[1][2]
References
Synthesis & Catalysis: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[1][3][5][6] (2021).[1][2][4][7] Molecules. Link
Chemical Data: 4-Cyclopropyl-2-methylaniline (CAS 1202161-11-2) Entry.[1] PubChem.[1][2][7][8] Link[1]
Patent Literature: RORgamma Modulators and Methods of Use. (Patent CN108026039A).[1][2] Describes the use of the title compound as a building block for autoimmune therapeutics.[1][2] Link
Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1][2] Link
The Strategic deployment of 4-Cyclopropyl-2-methylaniline in the Development of Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the judicious selection of m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide delves into the strategic utility of 4-Cyclopropyl-2-methylaniline, a versatile scaffold that has demonstrated significant potential in the synthesis of potent and selective kinase inhibitors. We will explore the intrinsic chemical properties of this aniline derivative and elucidate how its unique structural features can be leveraged to address key challenges in drug discovery, particularly within the domain of oncology. By examining a case study in the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors, this document will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and preclinical evaluation of compounds derived from 4-Cyclopropyl-2-methylaniline. Our objective is to equip researchers and drug development professionals with the technical insights and practical methodologies necessary to effectively harness the potential of this valuable chemical entity.
Introduction: The Emergence of 4-Cyclopropyl-2-methylaniline as a Privileged Scaffold
The pursuit of novel kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in the quest for more effective cancer therapies. The aniline moiety is a well-established pharmacophore in this arena, frequently serving as a key hinge-binding element in ATP-competitive inhibitors. However, the nuanced substitution patterns on the aniline ring are critical determinants of a compound's potency, selectivity, and pharmacokinetic profile.
4-Cyclopropyl-2-methylaniline has emerged as a particularly advantageous building block due to the synergistic interplay of its constituent functional groups. The cyclopropyl group, a bioisostere of larger alkyl groups, can enhance metabolic stability, improve ligand efficiency, and introduce favorable conformational constraints. Concurrently, the ortho-methyl group can impart a degree of steric hindrance that influences the molecule's preferred conformation, potentially enhancing selectivity for the target kinase.
This guide will illuminate the practical research applications of 4-Cyclopropyl-2-methylaniline, with a specific focus on its role in the synthesis of a novel class of imidazopyrazine-based TAK1 inhibitors.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of 4-Cyclopropyl-2-methylaniline is essential for its effective utilization in multi-step synthetic campaigns.
Property
Value
Source
Molecular Formula
C₁₀H₁₃N
PubChem
Molecular Weight
147.22 g/mol
PubChem
CAS Number
1202161-11-2
Vendor Data
Appearance
Not specified (typically a liquid or low-melting solid)
General Knowledge
Solubility
Soluble in common organic solvents
General Knowledge
The primary amine functionality of 4-Cyclopropyl-2-methylaniline imparts nucleophilic character, rendering it amenable to a wide array of chemical transformations. Standard reactions include acylation, alkylation, and participation in various cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
Strategic Application in Kinase Inhibitor Synthesis: A Case Study on TAK1 Inhibitors
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has been identified as a promising therapeutic target in oncology and inflammatory diseases. The development of potent and selective TAK1 inhibitors is an area of active research. A recent study by Kang et al. highlights the successful application of 4-Cyclopropyl-2-methylaniline in the synthesis of a novel series of imidazopyrazine-based TAK1 inhibitors.
Rationale for the Incorporation of the 4-Cyclopropyl-2-methylphenyl Moiety
The design of the imidazopyrazine-based TAK1 inhibitors leveraged the 4-Cyclopropyl-2-methylphenyl moiety for several strategic reasons:
Lipophilic Interactions: The cyclopropyl and methyl groups contribute to the overall lipophilicity of the molecule, facilitating its entry into the hydrophobic ATP-binding pocket of the kinase.
Conformational Rigidity: The cyclopropyl group, with its inherent ring strain, can help to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target.
Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
Vector for SAR Exploration: The aniline nitrogen serves as a convenient attachment point for the core heterocyclic scaffold, while the aromatic ring itself can be further functionalized to explore structure-activity relationships.
Synthetic Workflow: From Aniline to Potent Kinase Inhibitor
The synthesis of the target imidazopyrazine-based TAK1 inhibitors commences with the strategic utilization of 4-Cyclopropyl-2-methylaniline. The following diagram illustrates the key synthetic transformations:
Caption: Synthetic workflow for TAK1 inhibitors.
Detailed Experimental Protocol: Synthesis of 6-bromo-2-(4-cyclopropyl-2-methylphenyl)imidazo[1,2-a]pyrazine
The following protocol is a representative example of the initial steps in the synthesis of the imidazopyrazine core, adapted from the work of Kang et al.
Step 1: Synthesis of N-(6-bromo-3-nitropyrazin-2-yl)-4-cyclopropyl-2-methylaniline (Intermediate A)
To a solution of 4-Cyclopropyl-2-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
To this mixture, add a solution of 6-bromo-2-chloro-3-nitropyrazine (1.1 eq) in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of 6-bromo-2-(4-cyclopropyl-2-methylphenyl)imidazo[1,2-a]pyrazine (Core Scaffold)
Dissolve Intermediate A (1.0 eq) in a mixture of acetic acid and ethanol.
Add iron powder (5.0 eq) portion-wise to the solution at room temperature.
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
Concentrate the filtrate under reduced pressure to remove the solvents.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the desired imidazopyrazine core scaffold.
Structure-Activity Relationship (SAR) and Biological Evaluation
The strategic use of 4-Cyclopropyl-2-methylaniline as a starting material enabled a systematic exploration of the SAR of the resulting TAK1 inhibitors. By keeping the 4-cyclopropyl-2-methylphenyl moiety constant, modifications were introduced at the 6-position of the imidazopyrazine core via Suzuki coupling.
The following table summarizes the in vitro activity of selected analogs against TAK1:
Compound
R Group at C6-position
TAK1 IC₅₀ (nM)
22a
4-(dimethylamino)phenyl
5.8
22b
4-methoxyphenyl
12.3
22c
4-(trifluoromethyl)phenyl
25.6
22d
Pyridin-4-yl
8.9
Data adapted from Kang et al., European Journal of Medicinal Chemistry, 2019.
The SAR data reveals that electron-donating groups at the para-position of the phenyl ring at C6 are generally favorable for potent TAK1 inhibition, with the dimethylamino-substituted analog 22a exhibiting the highest potency.
In Vivo Efficacy of Lead Compound 22a
The lead compound, 22a , was further evaluated in a xenograft mouse model using the SW620 human colorectal cancer cell line. The results demonstrated significant tumor growth inhibition, highlighting the therapeutic potential of this class of compounds.
Signaling Pathway and Mechanism of Action
TAK1 is a key mediator in the NF-κB and JNK signaling pathways, which are crucial for cell survival and proliferation in many cancers. Inhibition of TAK1 by compounds derived from 4-Cyclopropyl-2-methylaniline can effectively block these pro-survival signals, leading to apoptosis in cancer cells.
Caption: TAK1 signaling and inhibitor action.
Conclusion and Future Directions
4-Cyclopropyl-2-methylaniline has proven to be a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its unique combination of a cyclopropyl group and a strategically placed methyl substituent offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful development of potent and orally bioavailable TAK1 inhibitors serves as a compelling testament to the potential of this scaffold.
Future research efforts could explore the application of 4-Cyclopropyl-2-methylaniline in the development of inhibitors for other kinase targets, as well as in other therapeutic areas beyond oncology. Further derivatization of the aniline ring itself could also unlock new avenues for SAR exploration and lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
Kang, S. J., Lee, J. W., Chung, S. H., Jang, S. Y., Choi, J., Suh, K. H., Kim, Y. H., Ham, Y. J., & Min, K. H. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. *European Journal of
Foundational
Topic: 4-Cyclopropyl-2-methylaniline: A Comprehensive Analysis of Structural Isomers and Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates.[1][2] Its three-membered ring structure introduces significant strain, resulting in unique electronic properties and reactivity compared to larger carbocycles.[3] When incorporated into an aniline scaffold, a fundamental building block in pharmaceuticals, the resulting cyclopropylaniline derivatives become valuable assets for drug discovery campaigns.[4][5][6]
This guide provides an in-depth exploration of 4-cyclopropyl-2-methylaniline, a specific derivative that serves as an excellent case study for understanding the complexities of substitution on the aniline ring. We will dissect its structural isomers, delve into the nuanced stereochemical considerations inherent to the cyclopropyl group, and provide validated experimental protocols for its synthesis and characterization. This document is designed for professionals in drug development and chemical research, offering not just data, but the strategic rationale behind the scientific choices.
4-Cyclopropyl-2-methylaniline is an aromatic amine featuring a cyclopropyl group at the para position and a methyl group at the ortho position relative to the amino group. This specific arrangement of substituents influences the molecule's electronic properties, lipophilicity, and steric profile, all critical parameters in drug design.
Part 1: Structural Isomerism in Cyclopropyl-methylanilines
Structural isomers possess the same molecular formula (C₁₀H₁₃N) but differ in the connectivity of their atoms. Understanding these isomers is critical, as even minor positional changes can drastically alter a compound's biological activity, metabolic profile, and toxicity.
Positional Isomers on the Aniline Ring
The primary source of isomerism arises from the placement of the cyclopropyl and methyl groups on the benzene ring. Given the aniline starting point, we can systematically map out the possible arrangements.
Note: CAS numbers and Compound IDs (CID) are provided where available from public databases like PubChem. The absence of a CAS number does not preclude the existence of the compound, but may indicate it is less commonly synthesized or reported.
Isomers of Connectivity: N-Alkylation vs. C-Alkylation
A different class of structural isomerism occurs when the cyclopropyl group is attached to the nitrogen atom instead of the aromatic ring. This fundamentally changes the molecule from a primary aniline to a secondary aniline.
N-Cyclopropyl-2-methylaniline: Here, the cyclopropyl group is directly attached to the amine nitrogen. This structural change significantly impacts basicity, hydrogen bonding potential, and metabolic pathways.[9]
N-(Cyclopropylmethyl)-4-methylaniline: In this isomer, a methylene spacer exists between the cyclopropyl ring and the nitrogen atom.[10] This added flexibility can influence how the molecule fits into a receptor binding pocket.
The choice between C-alkylation and N-alkylation is a critical decision point in a drug discovery program. N-cyclopropylamines can be susceptible to specific cytochrome P450-mediated bioactivation pathways, which can lead to reactive ring-opened intermediates.[1] This is a crucial safety and toxicology consideration.
Part 2: Stereochemistry - The Three-Dimensional Frontier
While the parent compound, 4-cyclopropyl-2-methylaniline, is achiral, the introduction of substituents onto the cyclopropyl ring or consideration of more complex isomers reveals significant stereochemical possibilities. Chirality is paramount in drug development, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[11]
Stereoisomerism of Substituted Cyclopropanes
A monosubstituted cyclopropane, like that in our target compound, does not have a stereocenter. However, if an additional substituent were present on the cyclopropyl ring (e.g., a hypothetical 4-(2-methylcyclopropyl)-2-methylaniline), it would create stereoisomers:
Diastereomers (cis/trans): The two methyl groups on the cyclopropane ring could be on the same side (cis) or opposite sides (trans) of the ring plane.
Enantiomers: Both the cis and trans diastereomers would be chiral and would exist as a pair of non-superimposable mirror images (enantiomers).
The stereoselective synthesis of such densely functionalized cyclopropanes is an active area of research, often employing advanced catalytic methods to control the three-dimensional arrangement of atoms.[12][13]
The "Cyclopropyl Effect" on Conformation
Recent research has uncovered a fascinating "cyclopropyl effect" where the strained ring can influence the conformational preferences of adjacent groups. In cyclohexane systems, for example, a cyclopropyl substituent can favor a normally less stable axial orientation for other groups.[14] While this specific finding is in a different ring system, it underscores the powerful and sometimes non-intuitive influence of the cyclopropyl group on molecular conformation. For drug designers, this means the cyclopropyl group can be used to orient other pharmacophoric elements into specific regions of 3D space to optimize interactions with a biological target.
Part 3: Synthesis and Characterization Protocols
A robust and reproducible synthesis is the foundation of any chemical research program. The synthesis of N-arylcyclopropylamines has evolved from multi-step procedures to more efficient one-pot catalytic methods.[15]
Protocol: Copper-Promoted N-Cyclopropylation
This protocol is adapted from a general method for the N-cyclopropylation of anilines using cyclopropylboronic acid.[16] It offers a reliable route to N-cyclopropyl derivatives.
Objective: To synthesize N-cyclopropyl-2-methylaniline.
Materials:
2-Methylaniline
Cyclopropylboronic acid
Copper(II) acetate (Cu(OAc)₂)
2,2'-Bipyridine
Sodium carbonate (Na₂CO₃)
1,2-Dichloroethane (DCE)
Anhydrous Magnesium Sulfate (MgSO₄)
Reaction vessel with reflux condenser and magnetic stirrer
Standard laboratory glassware
Procedure:
Vessel Preparation: To a flame-dried round-bottom flask under an air atmosphere, add 2-methylaniline (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), Cu(OAc)₂ (1.0 equiv.), 2,2'-bipyridine (1.0 equiv.), and Na₂CO₃ (2.0 equiv.).
Solvent Addition: Add anhydrous DCE to the flask to create a solution with a concentration of approximately 0.1 M with respect to the aniline.
Reaction: Stir the mixture at 80°C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cyclopropyl-2-methylaniline.
Characterization Workflow
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[17][18]
1. High-Performance Liquid Chromatography (HPLC):
Purpose: To assess the purity of the final compound. For chiral isomers, specialized chiral stationary phases would be required for separation.[19][20]
Typical Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
Detection: UV detector at 254 nm.
Expected Result: A single major peak indicating a high degree of purity.
2. Mass Spectrometry (MS):
Purpose: To confirm the molecular weight of the compound.[3]
Technique: Electrospray Ionization (ESI) in positive mode.
Expected Result: For 4-cyclopropyl-2-methylaniline (C₁₀H₁₃N), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 148.1121.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To elucidate the exact structure and connectivity of the molecule.
¹H NMR (in CDCl₃):
Aromatic Protons: Signals in the ~6.5-7.0 ppm range, with splitting patterns corresponding to the 1,2,4-substitution on the ring.
Amine Proton (NH₂): A broad singlet, typically in the ~3.5-4.5 ppm range.
Methyl Protons (CH₃): A sharp singlet around ~2.1-2.3 ppm.
Cyclopropyl Protons: Complex multiplets in the upfield region, typically ~0.5-1.0 ppm, characteristic of the strained ring system.
¹³C NMR (in CDCl₃):
Aromatic Carbons: Signals in the ~110-150 ppm range.
Methyl Carbon: A signal around ~17-20 ppm.
Cyclopropyl Carbons: Signals in the upfield region, typically ~5-15 ppm.
Conclusion
4-Cyclopropyl-2-methylaniline and its isomers represent a rich chemical space for exploration in drug discovery. The strategic placement of the cyclopropyl and methyl groups, whether on the aromatic ring or the amine nitrogen, provides a powerful tool for modulating a compound's physicochemical and pharmacological properties. While the parent molecule is achiral, the potential for creating stereochemically complex analogs by substituting the cyclopropyl ring opens avenues for fine-tuning molecular shape and biological interactions. The synthetic and analytical protocols outlined herein provide a validated framework for researchers to confidently synthesize and characterize these valuable chemical entities, enabling the continued development of novel therapeutics.
References
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Stereochemistry of cyclopropane formation involving group IV organometallic complexes. Journal of the American Chemical Society. [Link]
(PDF) synthesis of Cyclopropyl anilines. ResearchGate. [Link]
Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ACS Publications. [Link]
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. [Link]
Stereomutation of cyclopropane revisited. An ab initio investigation of the potential surface and calculation of secondary isotope effects. ACS Publications. [Link]
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). LMU. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Semantic Scholar. [Link]
Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH. [Link]
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Nature. [Link]
Technical Guide: Electronic Architecture & Reactivity of 4-Cyclopropyl-2-methylaniline
Executive Summary 4-Cyclopropyl-2-methylaniline represents a distinct class of "push-push" aromatic systems where the electronic density of the benzene ring is significantly augmented by two complementary donor motifs: t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyclopropyl-2-methylaniline represents a distinct class of "push-push" aromatic systems where the electronic density of the benzene ring is significantly augmented by two complementary donor motifs: the hyperconjugative cyclopropyl group at the para position and the inductive methyl group at the ortho position.
For drug development professionals, this molecule is not merely a building block but a bioisostere of high strategic value . The cyclopropyl group mimics the lipophilicity of an isopropyl group while introducing unique
- conjugation (Walsh orbitals) that alters the oxidation potential and metabolic profile. This guide dissects the electronic properties that govern its stability, basicity, and utility in medicinal chemistry.
Electronic Architecture: The Walsh-Aromatic Interaction
The defining feature of this molecule is the interaction between the bent bonds of the cyclopropyl ring and the aromatic
-system. Unlike standard alkyl groups (e.g., tert-butyl), the cyclopropyl group possesses significant -character in its C-C bonds, allowing it to act as a pseudo-vinyl group.
The Walsh Orbital Model
The cyclopropyl group is
-like rather than . The C-C bonds are formed by the overlap of hybridized orbitals (high -character), leaving the external C-H bonds with high -character ().
Mechanism: The
Walsh orbital of the cyclopropane ring overlaps with the -system of the benzene ring.
Effect: This overlap raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring more electron-rich and susceptible to oxidation than a standard toluidine derivative.
The Ortho-Methyl Effect (Steric vs. Electronic)
The 2-methyl group plays a dual role:
Inductive Donation (+I): It weakly donates electron density, further destabilizing the HOMO.
Steric Inhibition of Resonance (SIR): It forces the amino group (
) to twist slightly out of planarity. This decoupling prevents full delocalization of the nitrogen lone pair into the ring, making the nitrogen more basic (-like) compared to unsubstituted aniline.
Visualization: Electronic Interaction Map
The following diagram illustrates the orbital interactions and the resulting electronic vectors.
Figure 1: Electronic vector map showing the convergence of donor effects on the aromatic core.
Quantitative Electronic Parameters
The following parameters are derived from comparative physical organic chemistry principles and density functional theory (DFT) trends for cyclopropyl-anilines.
The most critical electronic property for drug design is the behavior of the cyclopropyl group under oxidative stress (e.g., CYP450 metabolism).
Oxidation: The electron-rich aniline is oxidized to a radical cation (
).
Stabilization: The cyclopropyl group stabilizes this radical via the Walsh orbitals.[3]
Ring Opening: If the lifetime of the radical is sufficient, the cyclopropyl ring can open to form a homoallylic radical, which may then covalently bind to proteins (toxicity).
Mitigation: The 2-methyl group provides steric protection against metabolic attack at the ortho-position, but does not prevent the radical clock mechanism at the para-position.
Electrophilic Aromatic Substitution (EAS)
The molecule is highly activated.
Directing Effects: The amino group is the strongest director (ortho/para). Since the para position is blocked by cyclopropyl and one ortho position by methyl, electrophiles will attack the 6-position (ortho to amine, meta to methyl).
Risk: The molecule is prone to rapid oxidation/polymerization in air (turning brown/black) and must be stored under inert atmosphere (Argon/Nitrogen).
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: Installing the cyclopropyl group on an aniline core is best achieved using organoboron chemistry to avoid ring-opening side reactions common with Friedel-Crafts methods.
Reagents:
4-Bromo-2-methylaniline (1.0 eq)
Cyclopropylboronic acid (1.5 eq)
(0.05 eq)
(3.0 eq)
Solvent: Toluene/Water (3:1)
Workflow:
Degassing: Sparge Toluene/Water mixture with Argon for 30 mins. Oxygen creates homocoupling byproducts.
Activation: Charge reaction vessel with aryl halide, boronic acid, base, and catalyst.
Reaction: Heat to 100°C for 12-16 hours.
Workup: Cool, dilute with EtOAc, wash with brine. Dry over
.
Purification: Flash chromatography (Hexanes/EtOAc). Note: Aniline is basic; pretreat silica with 1%
Rationale: To empirically determine the HOMO energy level and oxidation stability.
Solution: 1.0 mM analyte in anhydrous Acetonitrile (
).
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).
Electrodes:
Working: Glassy Carbon (polished with alumina).
Counter: Platinum wire.
Reference:
(non-aqueous).
Scan: Sweep from 0.0 V to +1.2 V at 100 mV/s.
Analysis: Look for the first anodic peak (
). If the return cathodic peak () is absent, the oxidation is irreversible (indicative of radical cation ring opening or dimerization).
Synthesis Pathway Diagram[1]
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.
References
Hanzlik, R. P., et al. (1979).[4] "Cyclopropylamines as suicide substrates for cytochromes P450." Journal of Medicinal Chemistry, 22(7), 759-761.
Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[5] Transactions of the Faraday Society, 45, 179-190. (Foundational theory for cyclopropyl conjugation).
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
PubChem Compound Summary. (2024). "4-Cyclopropyl-2-methylaniline." National Center for Biotechnology Information.
Technical Application Note: 4-Cyclopropyl-2-methylaniline in Medicinal Chemistry
Executive Summary 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2 ) is a high-value "privileged structure" intermediate used extensively in the discovery of small molecule inhibitors for oncology and immunology. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2 ) is a high-value "privileged structure" intermediate used extensively in the discovery of small molecule inhibitors for oncology and immunology. Its structural utility lies in the synergistic combination of the 4-cyclopropyl group (a metabolically stable, rigid lipophilic anchor) and the 2-methyl group (a steric handle that induces atropisomerism or non-planar conformations).
This guide details the compound's application in designing RORγ modulators and Type II Kinase Inhibitors , supported by validated synthesis protocols and physicochemical data.
Structural Logic & Medicinal Chemistry Utility[1]
The efficacy of 4-Cyclopropyl-2-methylaniline stems from its ability to solve specific binding and property challenges in drug design.
The "Magic Methyl" Effect (Ortho-Substitution)
The methyl group at the ortho position (C2) is not merely a hydrophobic filler. It serves a critical conformational role:
Torsional Strain: It introduces steric clash with the carbonyl or aromatic ring attached to the aniline nitrogen (after coupling). This forces the molecule into a twisted conformation, breaking planarity.
Solubility & Selectivity: This twist disrupts crystal packing energy (improving solubility) and often improves selectivity by preventing binding to flat, intercalating off-targets.
The Cyclopropyl Bioisostere (Para-Substitution)
The cyclopropyl group at the para position (C4) acts as a superior bioisostere to isopropyl or tert-butyl groups:
Metabolic Stability: Unlike an isopropyl group, which possesses a reactive benzylic hydrogen susceptible to rapid CYP450 oxidation, the cyclopropyl ring is significantly more resistant to oxidative metabolism.
Electronic Character: The cyclopropyl ring has partial
-character (Walsh orbitals), allowing it to engage in unique cation- or hydrophobic interactions within the target pocket.
Physicochemical Profile
Property
Value
Significance
Molecular Formula
C₁₀H₁₃N
Compact scaffold
Molecular Weight
147.22 g/mol
High ligand efficiency (LE) potential
LogP (Predicted)
~2.7
Ideal lipophilicity for membrane permeability
pKa (Aniline)
~4.5
Weak base; neutral at physiological pH
H-Bond Donors
2 (NH₂)
Handle for Urea/Amide formation
Key Therapeutic Applications[1]
RORγ Inverse Agonists (Autoimmune Disease)
The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a master regulator of Th17 cell differentiation.
Mechanism: Inverse agonists bind to the Ligand Binding Domain (LBD) of RORγ, destabilizing the active helix 12 (H12) conformation.
Role of Scaffold: The 4-cyclopropyl-2-methylphenyl moiety is frequently employed as the "tail" group. The cyclopropyl group deeply penetrates the hydrophobic pocket (P2) of the LBD, while the 2-methyl group locks the orientation of the linker, maximizing potency.
Reference: Patent CN108026039A identifies this specific aniline as a key intermediate for novel carbocyclic RORγ modulators [1].
Type II Kinase Inhibitors (Oncology)
In kinase drug discovery (e.g., p38 MAP Kinase, B-Raf, VEGFR), inhibitors often target the inactive "DFG-out" conformation (Type II inhibition).
Mechanism: These inhibitors use a urea or amide linker to bind to the hinge region and a hydrophobic tail to occupy the allosteric pocket exposed by the DFG flip.
Role of Scaffold: 4-Cyclopropyl-2-methylaniline is converted into a diaryl urea . The aniline nitrogen reacts to form the urea (hydrogen bonding to Glu/Asp residues), while the cyclopropyl-phenyl group fills the allosteric hydrophobic back-pocket.
Visual Workflows (Graphviz)
SAR Logic: Why this Scaffold?
Caption: Structural-Activity Relationship (SAR) rationale for the 4-cyclopropyl-2-methylaniline scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-Cyclopropyl-2-methylaniline
Objective: Synthesize the target aniline from commercially available 4-bromo-2-methylaniline via Suzuki-Miyaura coupling.
Scale: 1.0 gram scale (scalable to kg).
Setup: In a dry 3-neck round-bottom flask equipped with a condenser and argon inlet, charge 4-bromo-2-methylaniline (1.0 g) and cyclopropylboronic acid (0.60 g).
Solvent Addition: Add Toluene (15 mL) and degas the solution by bubbling Argon for 10 minutes.
Catalyst Addition: Add Pd(OAc)₂ (60 mg) and PCy₃ (150 mg). Stir for 5 minutes until the catalyst is dispersed.
Base Addition: Add the aqueous K₃PO₄ solution (3.4 g in 2 mL H₂O).
Reaction: Heat the mixture to 100°C (Reflux) under Argon for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 186/188) and appearance of product (m/z 148 [M+H]⁺).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine. Dry organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1).
Yield: Expect 75–85% yield as a pale yellow/brown oil.
Protocol B: Synthesis of Urea-Linked Kinase Inhibitor (Example)
Objective: Couple the aniline to an isocyanate to form a Type II Kinase Inhibitor motif.
Step-by-Step Procedure:
Activation: Dissolve the heterocyclic amine partner (e.g., an amino-pyridine or amino-pyrazole) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.2 eq) and stir at 60°C for 2 hours to form the reactive acyl-imidazole intermediate.
Coupling: Add 4-Cyclopropyl-2-methylaniline (1.0 eq) directly to the reaction mixture.
Completion: Stir at 60°C for an additional 4–6 hours.
Isolation: The urea product often precipitates upon cooling or addition of water. Filter and wash with ether.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for generating the aniline intermediate.
Safety & Handling
Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin absorption. They may cause methemoglobinemia.
Handling: Always handle in a fume hood wearing nitrile gloves and safety glasses.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).
References
Patent CN108026039A. (2018). Novel Carbocyclic Compounds as RORγ Modulators. Google Patents.
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1] Tetrahedron Letters, 43(39), 6987-6990.
PubChem. (n.d.).[2] 4-Cyclopropyl-2-methylaniline (Compound Summary).[3][4][5][6] National Library of Medicine.
AZD6703 Context. (2012). Discovery of N-cyclopropyl-4-methyl-3-[...]. ResearchGate (Snippet).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Cyclopropyl-2-methylaniline as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2 / 206559-43-5 analog) represents a high-value "privileged structure" in modern medicinal chemistry. It combines two critical structural features: the cyclopropyl group (a metabolic stable bioisostere of the isopropyl group) and the ortho-methyl group (providing conformational restriction).
This Application Note provides a validated workflow for utilizing this intermediate in the synthesis of Type II Kinase Inhibitors (e.g., p38 MAPK, B-Raf, and VEGFR inhibitors). We detail the optimized Suzuki-Miyaura synthesis of the scaffold and its downstream conversion into urea-based drug candidates.
Chemical Profile & Bioisosteric Rationale
Property
Specification
IUPAC Name
4-Cyclopropyl-2-methylaniline
Molecular Formula
C₁₀H₁₃N
Molecular Weight
147.22 g/mol
Appearance
Pale yellow to brown viscous oil (oxidizes upon air exposure)
Solubility
Soluble in DCM, EtOAc, DMSO; slightly soluble in water.
pKa (Conjugate Acid)
~4.5 (Lower than aniline due to steric inhibition of resonance)
Medicinal Chemistry Insight:
The "Magic Methyl" Effect: The ortho-methyl group forces the aniline nitrogen out of planarity with the phenyl ring. In drug binding pockets (e.g., the ATP-binding site of kinases), this pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Cyclopropyl vs. Isopropyl: The cyclopropyl ring is rigid and electron-donating. Unlike an isopropyl group, it lacks benzylic hydrogens susceptible to rapid CYP450 oxidation, thereby extending the half-life (
) of the final drug candidate.
Protocol 1: Optimized Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize 4-cyclopropyl-2-methylaniline from 4-bromo-2-methylaniline without protecting the amine group.
Challenge: Free primary amines can coordinate to Palladium (Pd), poisoning the catalyst, or participate in competing Buchwald-Hartwig aminations.
Solution: Use of SPhos , a bulky, electron-rich phosphine ligand that prevents amine coordination and accelerates the oxidative addition of the aryl bromide.
Inertion: Charge a reaction vessel with 4-bromo-2-methylaniline (10 mmol, 1.86 g), Cyclopropylboronic acid (13 mmol, 1.12 g), and K₃PO₄ (30 mmol, 6.36 g). Cycle vacuum/nitrogen (3x) to remove oxygen.
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand.
Solvent Addition: Add degassed Toluene (40 mL) and Water (4 mL).
Why? A biphasic system is critical. Water dissolves the inorganic base and activates the boronic acid into the reactive boronate species [Rb-OH]⁻.
Catalyst Prep: In a separate vial, premix Pd(OAc)₂ and SPhos in toluene under nitrogen for 5 minutes (solution turns yellow/orange), then transfer to the main vessel via syringe.
Expert Tip: Premixing ensures formation of the active catalytic species [L-Pd(0)] before substrate interaction.
Reaction: Heat to 100°C with vigorous stirring for 12–16 hours.
Monitoring: Check HPLC/TLC. The cyclopropyl boronic acid can undergo protodeboronation (loss of cyclopropyl group) if heating is too prolonged.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexanes:EtOAc 90:10). The product is an oil that may darken; store under Argon at 4°C.
Protocol 2: Derivatization to Urea Scaffolds (Kinase Inhibitor Synthesis)
Objective: Convert the aniline into a Diaryl Urea , a pharmacophore found in drugs like Sorafenib and Regorafenib.
Mechanism: Nucleophilic addition of the aniline nitrogen to an aryl isocyanate.
Reagents
Nucleophile: 4-Cyclopropyl-2-methylaniline (Synthesized in Protocol 1)
Dissolution: Dissolve 4-cyclopropyl-2-methylaniline (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Addition: Cool the solution to 0°C (ice bath). Add the isocyanate (1.05 equiv) dropwise over 10 minutes.
Why? The reaction is exothermic. Low temperature prevents the formation of biuret byproducts (reaction of the urea product with a second isocyanate molecule).
Precipitation: Allow to warm to RT and stir for 2 hours. In most cases, the urea product is less soluble than the reactants and will precipitate as a white solid.
Isolation: Filter the solid. Wash with cold DCM (2x) and Hexanes (2x).
Self-Validating Step: If no precipitate forms, add Hexanes to the reaction mixture to force precipitation.
Analysis: Confirm structure via ¹H NMR. The Urea -NH- protons typically appear as two singlets between 8.0–9.5 ppm (DMSO-d6).
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic workflow transforming the halide precursor into the bioactive urea scaffold via the 4-cyclopropyl-2-methylaniline intermediate.[1]
Quality Control & Safety (PGI Management)
Potential Genotoxic Impurities (PGIs):
Anilines and their precursors (nitro-aromatics) are flagged as PGIs by regulatory bodies (ICH M7 guidelines).
Risk: Residual aniline in the final drug substance.
Control Strategy:
Purge Factor: The urea formation (Protocol 2) changes the chemical nature of the amine. Any unreacted aniline must be purged via crystallization.
Detection: Use HPLC-UV/Vis at 210 nm (low wavelength for the aniline) or LC-MS/MS for trace quantification (<10 ppm).
Safety Handling:
Toxicity: Anilines can cause methemoglobinemia (blue skin, oxygen deprivation) upon skin contact or inhalation.
PPE: Double nitrile gloves, full face shield, and handling exclusively in a fume hood are mandatory.
References
Suzuki-Miyaura Coupling of Hindered Anilines
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[2] Journal of the American Chemical Society.
Cyclopropyl Bioisosteres in Medicinal Chemistry
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.
Safety Data & Handling (Aniline Derivatives)
PubChem Compound Summary: N-cyclopropyl-2-methylaniline (Structural Analog D
General Protocol for Urea Synthesis from Anilines
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Application Note: Optimized Synthesis of 4-Cyclopropyl-2-methylaniline
Abstract & Strategic Overview The introduction of a cyclopropyl moiety onto an aromatic ring is a high-value transformation in medicinal chemistry, imparting metabolic stability and unique conformational restrictions to...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The introduction of a cyclopropyl moiety onto an aromatic ring is a high-value transformation in medicinal chemistry, imparting metabolic stability and unique conformational restrictions to drug candidates (e.g., kinase inhibitors). However, the synthesis of 4-cyclopropyl-2-methylaniline presents a dual challenge:
Substrate Hindrance: The ortho-methyl group creates steric bulk near the reaction center.
Reagent Instability: Cyclopropylboronic acid is prone to rapid protodeboronation under standard Suzuki conditions, often leading to low yields or requiring large excesses of reagent.[1]
This Application Note details a robust, field-proven protocol utilizing the Wallace Conditions (Pd(OAc)₂ / PCy₃). Unlike standard phosphine ligands (e.g., PPh₃), Tricyclohexylphosphine (PCy₃) provides the necessary electron density to facilitate oxidative addition into the hindered aryl bromide while its steric bulk creates a "pocket" that accelerates the difficult transmetallation of the cyclopropyl group.
Retrosynthetic & Mechanistic Logic
Reaction Scheme
The transformation utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-methylaniline and cyclopropylboronic acid .
Figure 1: Reaction scheme highlighting the optimized catalytic system.
Critical Mechanistic Insight: The Transmetallation Bottleneck
Standard Suzuki couplings often fail here because the transfer of the cyclopropyl group (Csp³) from Boron to Palladium is significantly slower than aryl-aryl transfers.
Why PCy₃? The large cone angle of PCy₃ promotes the formation of monoligated Pd(0) species, which are highly active. Crucially, the electron-rich nature of the alkyl phosphine stabilizes the oxidative addition complex and accelerates transmetallation, outcompeting the protodeboronation of the unstable boronic acid.
Why Water? A specific ratio of water is essential. It solubilizes the inorganic base (K₃PO₄) and facilitates the formation of the reactive boronate species without inducing rapid hydrolysis of the catalyst.
Step 1: Catalyst Pre-complexation (Critical for Activity)
In a dry reaction vial, charge Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%).
Add a small volume of Toluene (approx 1 mL per mmol substrate).
Stir at room temperature under Argon for 10–15 minutes.
Observation: The solution should turn from orange/red to a pale yellow or bright yellow. This indicates the reduction of Pd(II) to the active Pd(0)-phosphine complex.
Step 2: Reaction Assembly
To the catalyst solution, add 4-Bromo-2-methylaniline (1.0 equiv).
Add Cyclopropylboronic acid (1.5 equiv). Note: Use excess due to instability.
Add K₃PO₄ (3.0 equiv).
Add the remaining Toluene and Water. Ratio should be Toluene:Water = 20:1 (v/v).
Concentration: Target 0.2 M to 0.3 M with respect to the aryl bromide.
Step 3: Execution
Seal the vessel tightly (screw cap with Teflon septum).
Heat to 100°C with vigorous stirring.
Monitor by HPLC or TLC after 4 hours. Full conversion typically requires 12–16 hours.
TLC Monitoring: The product will be slightly more polar than the starting bromide but stains distinctly with Ninhydrin (amine) or KMnO₄.
Step 4: Workup & Purification
Cool to room temperature.
Dilute with Ethyl Acetate and water.
Separate layers; extract aqueous layer 2x with Ethyl Acetate.
Dry organics over Na₂SO₄, filter, and concentrate.
Elution: The product typically elutes in 5–10% EtOAc/Hexanes.
Self-Validating Troubleshooting System
Use this logic tree to diagnose failures without external consultation.
Figure 2: Decision matrix for experimental troubleshooting.
Key Failure Modes:
"The Black Precipitate": If the reaction mixture turns black (Pd black precipitation) within the first hour, your phosphine ligand has likely oxidized. Ensure PCy₃ is white/crystalline before use, not waxy/yellow.
Stalled Reaction: If conversion stops at 60%, it is likely the boronic acid has decomposed. Add a second portion (0.5 equiv) of boronic acid dissolved in a minimal amount of solvent.
Analytical Data Confirmation
Confirm the structure using the following characteristic NMR signals.
Nucleus
Shift (ppm)
Multiplicity
Assignment
¹H NMR
0.55 – 0.65
Multiplet (2H)
Cyclopropyl CH₂ (cis)
¹H NMR
0.80 – 0.90
Multiplet (2H)
Cyclopropyl CH₂ (trans)
¹H NMR
1.75 – 1.85
Multiplet (1H)
Cyclopropyl CH (Methine)
¹H NMR
2.15
Singlet (3H)
Aryl-CH₃ (Methyl group)
¹H NMR
3.50
Broad Singlet (2H)
-NH₂ (Aniline protons)
¹H NMR
6.6 – 6.9
Multiplet (3H)
Aromatic Protons (1,2,4-pattern)
References
Wallace, D. J., & Chen, C. (2002).[2][3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][2][3][4][5] Tetrahedron Letters, 43(39), 6987-6990.
Core Reference: Establishes the Pd(OAc)
Littke, A. F., & Fu, G. C. (2000).[6] Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine complexes. Journal of the American Chemical Society.
Supporting Reference: Validates the use of bulky, electron-rich phosphines for hindered substr
Gildner, P. G., & Colacot, T. J. (2015). Palladium-catalyzed arylation of cyclopropylamines.[7] Organic Letters.[6][7]
Contextual Reference: Discusses the stability of cyclopropyl moieties under Pd-c
The Strategic Application of 4-Cyclopropyl-2-methylaniline in Modern C-H Bond Activation Chemistry: A Guide for Synthetic and Medicinal Chemists
Introduction: The Ascendant Role of 4-Cyclopropyl-2-methylaniline in Drug Discovery In the landscape of contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ascendant Role of 4-Cyclopropyl-2-methylaniline in Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl group has emerged as a "bioisostere of choice," imparting a fascinating combination of metabolic stability, conformational rigidity, and modulated electronics to parent molecules. When appended to an aniline scaffold, particularly one with the substitution pattern of 4-cyclopropyl-2-methylaniline, a versatile building block is created, ripe for elaboration into complex, high-value compounds. This guide provides an in-depth exploration of the application of 4-cyclopropyl-2-methylaniline in C-H bond activation reactions, a powerful and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their successful implementation.
The inherent value of the 4-cyclopropyl-2-methylaniline framework lies in the confluence of several key features:
The Cyclopropyl Moiety: This strained three-membered ring offers a unique spatial and electronic signature. Its high s-character C-H bonds are generally more resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. Furthermore, the cyclopropyl group can act as a conformationally restricted surrogate for larger, more flexible alkyl groups or even phenyl rings, aiding in the optimization of ligand-receptor interactions.
The Aniline Core: The amino group of the aniline serves as a powerful, endogenous directing group for transition metal-catalyzed C-H activation, preferentially guiding functionalization to the ortho positions. This inherent reactivity obviates the need for the installation and subsequent removal of exogenous directing groups, streamlining synthetic sequences.[1][2]
The Methyl Group: The ortho-methyl substituent provides a steric and electronic perturbation that can influence the regioselectivity of C-H activation, often leading to functionalization at the less hindered C6 position. This predictable selectivity is a significant advantage in the synthesis of complex molecules.
This guide is designed for researchers, medicinal chemists, and process development scientists who seek to leverage the power of C-H activation to unlock the synthetic potential of 4-cyclopropyl-2-methylaniline. The protocols and insights provided herein are intended to serve as a practical resource for the efficient and reproducible synthesis of novel chemical entities.
Mechanistic Principles: Understanding the "How" and "Why" of C-H Activation
The selective functionalization of an otherwise inert C-H bond is a testament to the power of transition metal catalysis. In the context of 4-cyclopropyl-2-methylaniline, two primary catalytic cycles are of paramount importance: Palladium-catalyzed C-H arylation and Rhodium-catalyzed annulation with alkynes.
Palladium-Catalyzed Ortho-C-H Arylation: A Concerted Metalation-Deprotonation Pathway
The direct arylation of anilines at the ortho position is a cornerstone of modern cross-coupling chemistry. A widely accepted mechanism for this transformation, particularly with unprotected anilines, involves a Concerted Metalation-Deprotonation (CMD) pathway.[1][3] This mechanism avoids the high-energy oxidative addition of the C-H bond to the metal center.
Here, the aniline substrate coordinates to the Pd(II) catalyst. A cooperating ligand and a base then facilitate the concerted removal of the ortho-proton and the formation of a palladacycle intermediate. This is often the rate-determining and selectivity-determining step. The resulting Pd(II)-aryl species then undergoes oxidative addition with an aryl halide to form a Pd(IV) intermediate. Subsequent reductive elimination forges the new C-C bond and regenerates the active Pd(II) catalyst.
Caption: Simplified catalytic cycle for the synthesis of quinolines.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of C-H activation reactions that can be successfully applied to 4-cyclopropyl-2-methylaniline. These have been adapted from established literature procedures and are intended to serve as a starting point for optimization in your specific research context.
Protocol 1: Palladium-Catalyzed Ortho-C-H Arylation of 4-Cyclopropyl-2-methylaniline
This protocol describes the direct arylation of 4-cyclopropyl-2-methylaniline with an aryl iodide, a transformation that yields valuable biaryl structures. The use of a cooperating ligand is crucial for achieving high chemoselectivity and regioselectivity.
[1][2]
Table 1: Reagents and Materials for Ortho-C-H Arylation
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles (mmol)
Equivalents
4-Cyclopropyl-2-methylaniline
147.22
147 mg
1.0
1.0
Aryl Iodide (e.g., 4-iodoanisole)
234.04
281 mg
1.2
1.2
Palladium(II) Acetate (Pd(OAc)₂)
224.50
11.2 mg
0.05
0.05
[2,2'-Bipyridin]-6(1H)-one (bipy-6-OH)
172.18
17.2 mg
0.10
0.10
Cesium Carbonate (Cs₂CO₃)
325.82
652 mg
2.0
2.0
N,N-Dimethylacetamide (DMA)
87.12
2.0 mL
-
-
Schlenk tube (10 mL)
-
1
-
-
Magnetic stir bar
-
1
-
-
Step-by-Step Procedure:
Reaction Setup: To a 10 mL oven-dried Schlenk tube containing a magnetic stir bar, add 4-cyclopropyl-2-methylaniline (147 mg, 1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), [2,2'-bipyridin]-6(1H)-one (17.2 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of an aliquot of the reaction mixture.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.
Causality and Insights:
The Cooperating Ligand: [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) is not a spectator ligand. Its pyridone moiety is believed to participate in the C-H cleavage step, acting as a proton shuttle in the CMD mechanism. [1][2]This cooperative role is essential for the high efficiency and selectivity of the reaction.
Choice of Base: Cesium carbonate is a common and effective base for this type of transformation. Its solubility in DMA and its basicity are well-suited for the deprotonation step in the CMD mechanism.
Solvent: DMA is a polar aprotic solvent that is excellent for solubilizing the reagents and withstanding the high reaction temperatures required.
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
Protocol 2: Rhodium-Catalyzed Annulative Synthesis of a Substituted Quinoline
This protocol details the synthesis of a quinoline derivative from 4-cyclopropyl-2-methylaniline and an internal alkyne. This transformation showcases the power of C-H activation to rapidly construct complex heterocyclic scaffolds.
[4]
Table 2: Reagents and Materials for Quinoline Synthesis
Reagent/Material
Molecular Weight ( g/mol )
Amount
Moles (mmol)
Equivalents
4-Cyclopropyl-2-methylaniline
147.22
73.6 mg
0.5
1.0
Internal Alkyne (e.g., diphenylacetylene)
178.23
107 mg
0.6
1.2
[RhCp*Cl₂]₂
618.92
15.5 mg
0.025
0.05
Silver Hexafluoroantimonate (AgSbF₆)
343.62
34.4 mg
0.10
0.20
Copper(II) Acetate (Cu(OAc)₂)
181.63
18.2 mg
0.10
0.20
1,2-Dichloroethane (DCE)
98.96
2.0 mL
-
-
Schlenk tube (10 mL)
-
1
-
-
Magnetic stir bar
-
1
-
-
Step-by-Step Procedure:
Reaction Setup: In a 10 mL oven-dried Schlenk tube containing a magnetic stir bar, combine 4-cyclopropyl-2-methylaniline (73.6 mg, 0.5 mmol), the internal alkyne (0.6 mmol), [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol), AgSbF₆ (34.4 mg, 0.10 mmol), and Cu(OAc)₂ (18.2 mg, 0.10 mmol).
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 5 minutes.
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired quinoline product.
Causality and Insights:
The Catalyst System: The [RhCpCl₂]₂ dimer is a common and robust precatalyst. The AgSbF₆ acts as a halide scavenger, generating the active cationic [RhCp]²⁺ species.
The Oxidant: Cu(OAc)₂ often serves as a re-oxidant in the catalytic cycle, facilitating the regeneration of the active Rh(III) catalyst from a lower oxidation state formed after reductive elimination.
Solvent Choice: DCE is a suitable solvent for this transformation, providing good solubility for the reagents and being relatively inert under the reaction conditions.
Regioselectivity: The regioselectivity of the alkyne insertion is influenced by both steric and electronic factors of the alkyne substituents.
Synthetic Utility and Applications in Drug Discovery
The products derived from the C-H activation of 4-cyclopropyl-2-methylaniline are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.
Ortho-Arylated Products: The biaryl anilines generated from Protocol 1 are precursors to carbazoles, a class of heterocycles with a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. [5]The synthesis of carbazoles can be achieved through a subsequent intramolecular C-N bond formation, often catalyzed by palladium or copper.
Quinoline Derivatives: The quinolines synthesized in Protocol 2 are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with applications as antimalarial, antibacterial, and anticancer agents. The ability to rapidly construct substituted quinolines from simple starting materials is a significant advantage in the exploration of new chemical space.
The incorporation of the 4-cyclopropyl-2-methylaniline moiety into these and other scaffolds can lead to compounds with improved pharmacokinetic and pharmacodynamic properties, making this building block a valuable asset in the medicinal chemist's toolbox.
Conclusion
C-H bond activation has revolutionized the way chemists approach the synthesis of complex molecules. 4-Cyclopropyl-2-methylaniline stands out as a particularly attractive substrate for these transformations, offering a unique combination of a metabolically robust cyclopropyl group and an aniline core that enables directed and selective functionalization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.
References
Liskey, C. W., & Hartwig, J. F. (2013). Iridium-catalyzed C-H borylation of cyclopropanes. Journal of the American Chemical Society, 135(9), 3375–3378. [Link]
Organic Chemistry Portal. (n.d.). Iridium-Catalyzed C-H Borylation of Cyclopropanes. [Link]
West, A., Inman, M., & Ingleson, M. J. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 14(40), 11116-11123*. [Link]
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14165–14176. [Link]
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]
Chan, K. S. L., Fu, H.-Y., & Yu, J.-Q. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Journal of the American Chemical Society, 137(5), 2042–2046. [Link]
Majumder, U., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
Shameem, M., et al. (2015). Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. Nature Communications, 6, 8443. [Link]
ResearchGate. (2022). (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. [Link]
Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed N -Arylation of Cyclopropylamines. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
White, M. C. (2012). Innate and guided C–H functionalization logic. Accounts of Chemical Research, 45(6), 887-898. [Link]
Vasilevsky, V. V., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3747. [Link]
Maji, M. S. (2021). recent developments in c−h functionalization of carbazoles. Tetrahedron. [Link]
Wang, H., et al. (2019). Rhodium-catalyzed multiple C–H activation/highly meta-selective C–H amination between amidines and alkynes. Chemical Communications, 55(82), 12406-12409*. [Link]
Kumar, S., et al. (2020). Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. Organic Letters, 22(9), 3463–3468. [Link]
García-Roca, A., et al. (2019). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 9(21), 6065-6074*. [Link]
ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. [Link]
The Strategic Role of 4-Cyclopropyl-2-methylaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
In the ever-evolving landscape of crop protection, the demand for novel, effective, and environmentally conscious agrochemicals is paramount. This technical guide delves into the critical application of 4-cyclopropyl-2-m...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of crop protection, the demand for novel, effective, and environmentally conscious agrochemicals is paramount. This technical guide delves into the critical application of 4-cyclopropyl-2-methylaniline, a versatile building block, in the synthesis of cutting-edge insecticides. We will explore its pivotal role in the creation of isocycloseram, a potent isoxazoline insecticide, and provide a detailed, field-proven protocol for its synthesis. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering in-depth insights into the synthetic pathways and the rationale behind the experimental choices.
Introduction: The Significance of the Cyclopropyl-Aniline Moiety
The unique structural motif of a cyclopropyl group attached to an aniline ring has garnered significant attention in the design of bioactive molecules. The cyclopropyl ring, with its inherent strain and unique electronic properties, can impart favorable characteristics to a molecule, including increased metabolic stability, enhanced binding affinity to target proteins, and improved insecticidal activity. 4-Cyclopropyl-2-methylaniline, in particular, has emerged as a key intermediate in the synthesis of a new generation of insecticides that offer novel modes of action, crucial for managing resistance in pest populations.
Isocycloseram: A Case Study in the Application of 4-Cyclopropyl-2-methylaniline
Isocycloseram is a broad-spectrum isoxazoline insecticide that demonstrates exceptional efficacy against a wide range of chewing and sucking pests.[1] Its mode of action involves the allosteric modulation of GABA-gated chloride channels in insects, leading to hyperexcitation and eventual death of the target pest.[1] The synthesis of isocycloseram provides an excellent example of the strategic utilization of 4-cyclopropyl-2-methylaniline.
Retrosynthetic Analysis of Isocycloseram
A logical retrosynthetic disconnection of isocycloseram reveals three key building blocks:
The synthesis, therefore, hinges on the successful coupling of these three components. The core of the final molecule is constructed through the formation of two amide bonds.
Caption: Retrosynthetic analysis of Isocycloseram.
Detailed Synthesis Protocol for Isocycloseram
This section provides a comprehensive, step-by-step protocol for the synthesis of isocycloseram, starting from the preparation of the key intermediates.
Synthesis of Intermediate B: 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
The synthesis of this crucial intermediate involves a multi-step process, beginning with the formation of an oxime, followed by cyclization to form the isoxazoline ring, and subsequent functional group manipulations. A common method involves the reaction of a substituted chalcone with hydroxylamine.
Protocol:
Step 1: Synthesis of 3-(3,5-Dichlorophenyl)-1-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)propan-1-one: To a solution of 1-(4-methyl-3-nitrophenyl)ethan-1-one and 3,5-dichloro-1-(trifluoromethyl)benzene in a suitable solvent such as ethanol, add a base like sodium hydroxide. Stir the reaction mixture at room temperature until completion.
Step 2: Synthesis of 3-(3,5-Dichlorophenyl)-1-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)propan-1-one oxime: React the product from Step 1 with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a solvent mixture of ethanol and water.
Step 3: Synthesis of 5-(3,5-Dichlorophenyl)-3-(4-methyl-3-nitrophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole: Cyclize the oxime from Step 2 using a dehydrating agent such as acetic anhydride.
Step 4: Reduction of the nitro group: Reduce the nitro group of the product from Step 3 to an amino group using a reducing agent like iron powder in the presence of ammonium chloride in a solvent mixture of ethanol and water.
Step 5: Sandmeyer reaction: Convert the amino group to a cyano group via a Sandmeyer reaction using sodium nitrite and hydrochloric acid, followed by reaction with cuprous cyanide.
Step 6: Hydrolysis of the cyano group: Hydrolyze the cyano group to a carboxylic acid using a strong acid like sulfuric acid in water.
Synthesis of Intermediate C: (4R)-4-Amino-2-ethylisoxazolidin-3-one
The synthesis of this chiral amine is a critical step and often involves asymmetric synthesis or resolution of a racemic mixture.
Protocol:
Step 1: Synthesis of (R)-4-((benzyloxycarbonyl)amino)-2-hydroxybutanoic acid: Start from a suitable chiral precursor, such as (R)-aspartic acid, and protect the amino group with a benzyloxycarbonyl (Cbz) group.
Step 2: Synthesis of benzyl (R)-(4-hydroxy-1-oxobutan-2-yl)carbamate: Reduce the carboxylic acid to a primary alcohol.
Step 3: Synthesis of benzyl (R)-(4-(ethylamino)-1-hydroxybutan-2-yl)carbamate: React the alcohol with ethylamine.
Step 4: Cyclization to (R)-4-((benzyloxycarbonyl)amino)-2-ethylisoxazolidin-3-one: Cyclize the amino alcohol to form the isoxazolidinone ring.
Step 5: Deprotection: Remove the Cbz protecting group to yield the desired amine.
Final Assembly: Amide Coupling Reactions
The final steps involve the sequential formation of two amide bonds to assemble the isocycloseram molecule.
Protocol:
Step 1: Activation of the Carboxylic Acid (Intermediate B): To a solution of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate B) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 2: First Amide Coupling: To the activated ester solution from Step 1, add a solution of 4-cyclopropyl-2-methylaniline (Intermediate A) in the same solvent. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt formed. Stir the reaction mixture at room temperature overnight.
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 4: Second Amide Coupling: Dissolve the purified product from Step 3 in an anhydrous aprotic solvent. Activate the newly formed amide's secondary amine for the next coupling. A more direct approach is to activate the carboxylic acid of intermediate B and then sequentially add the two amines. A more likely industrial synthesis would involve converting the carboxylic acid of intermediate B to an acid chloride using a reagent like thionyl chloride or oxalyl chloride.[2]
Step 5: Final Coupling with Intermediate C: To the solution of the acid chloride of Intermediate B, add (4R)-4-Amino-2-ethylisoxazolidin-3-one (Intermediate C) and a base like triethylamine. Stir the reaction at room temperature until completion.
Step 6: Final Work-up and Crystallization: After the reaction is complete, perform an aqueous work-up similar to Step 3. The final product, isocycloseram, can be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a high-purity product.
Table 1: Summary of Key Reaction Parameters for Isocycloseram Synthesis
Step
Reaction Type
Key Reagents
Solvent
Temperature
Typical Yield
3.3, Step 2
Amide Coupling
EDC, HOBt, DIPEA
DCM or DMF
Room Temp.
80-90%
3.3, Step 5
Amide Coupling
Thionyl Chloride, Triethylamine
DCM
Room Temp.
75-85%
Mode of Action: Targeting the Insect Nervous System
As previously mentioned, isocycloseram acts on the GABA-gated chloride channels in insects.[1] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission. Isocycloseram binds to a site on this receptor that is distinct from the GABA binding site, and allosterically modulates the channel, keeping it in a closed state. This blockage of the chloride channel prevents the inhibitory action of GABA, leading to uncontrolled nerve firing, hyperexcitation, and ultimately, the death of the insect.
Caption: Mode of action of Isocycloseram on the GABA receptor.
Conclusion
4-Cyclopropyl-2-methylaniline is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its incorporation into the structure of isocycloseram contributes to the insecticide's high efficacy and favorable properties. The detailed synthetic protocols provided in this guide offer a practical framework for the laboratory-scale synthesis of this important crop protection agent. Understanding the synthetic pathways and the rationale behind the experimental choices is crucial for the development of new and improved agrochemicals that can meet the growing demands of global agriculture while maintaining a commitment to safety and environmental stewardship.
References
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Siciliano, C. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(59), 37373–37381. [Link]
PLOS. (2024, May 9). Isocycloseram: A new active ingredient for leaf-cutting ants control. PLOS ONE. [Link]
Application Note: 4-Cyclopropyl-2-methylaniline as a Building Block for Quinoline Synthesis
Part 1: Executive Summary & Strategic Rationale The Target Scaffold 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline derivative used primarily to introduce a 6-cyclopropyl-8-methylquinoline core...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Target Scaffold
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline derivative used primarily to introduce a 6-cyclopropyl-8-methylquinoline core into drug candidates. This substitution pattern is highly relevant in kinase inhibitor design (analogous to Lenvatinib intermediates), where the:
Cyclopropyl group (C6): Provides metabolic stability and hydrophobic bulk to fill specific ATP-binding pockets without the rotational entropy penalty of an isopropyl group.
Methyl group (C8): Induces a twisted conformation in the final biaryl system (atropisomerism potential) and blocks metabolic oxidation at the vulnerable C8 position.
Synthetic Challenge: Cyclopropyl Stability
The primary challenge in converting this aniline to a quinoline is the cyclopropyl ring's sensitivity to strong acids and extreme heat . Classical Skraup conditions (conc. H₂SO₄, >150°C) often lead to acid-catalyzed ring opening, yielding linear alkyl or alkene byproducts.
The Solution: This guide presents a Modified Conrad-Limpach Protocol optimized for cyclopropyl retention. We utilize a two-step sequence separating the condensation (enamine formation) from the cyclization, employing Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) as a milder, lower-temperature alternative to the traditional high-temperature diphenyl ether method.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis targets 6-cyclopropyl-4-hydroxy-2,8-dimethylquinoline , a versatile intermediate where the C4-hydroxyl can be activated (e.g., to C4-Cl) for subsequent cross-couplings.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.
Part 3: Detailed Experimental Protocol
Step 1: Enamine Formation (Condensation)
Objective: Form the enaminoester intermediate without polymerizing the aniline.
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Procedure:
Charge: Add 4-cyclopropyl-2-methylaniline and toluene to the flask. Stir to dissolve.
Add: Add ethyl acetoacetate and the catalytic acetic acid.
Reflux: Heat the mixture to vigorous reflux (bath temp ~115°C). Monitor the collection of water in the Dean-Stark trap.
Checkpoint: The reaction is typically complete when the theoretical amount of water is collected (approx. 4-6 hours).
Monitor: Check by TLC (Hexane:EtOAc 4:1). The aniline spot should disappear, replaced by a less polar enamine spot.
Workup: Cool to room temperature. Concentrate the toluene in vacuo to yield the crude enaminoester as a viscous yellow/orange oil.
Note: Purification is usually unnecessary if the conversion is >95%. If needed, pass through a short plug of silica gel.
Step 2: Cyclization (The Critical Step)
Method Selection: We select Eaton's Reagent over Dowtherm A. Dowtherm A requires heating to 250°C, which risks cyclopropyl thermolysis. Eaton's reagent effects cyclization at 70-90°C.
Reagents:
Crude Enaminoester (from Step 1)
Eaton’s Reagent (P₂O₅ in MsOH, 5 V)
Procedure:
Preparation: Place the crude enaminoester in a dry flask under nitrogen.
Addition: Add Eaton’s Reagent (5 mL per gram of substrate) slowly at room temperature. The mixture may darken.
Heating: Heat the mixture to 70°C . Stir for 2-4 hours.
Mechanism:[2][3][4][5][6] The acid activates the ester carbonyl, facilitating electrophilic attack on the aromatic ring at the C6 position (ortho to the amine).
Quench (Exothermic): Cool the reaction mixture to <10°C (ice bath). Slowly pour the reaction mixture into crushed ice/water (20 V) with vigorous stirring.
Neutralization: Adjust pH to ~8-9 using 50% NaOH solution or solid Na₂CO₃. The quinoline product will precipitate as an off-white to beige solid.
Isolation: Filter the solid. Wash copiously with water to remove methanesulfonic acid salts. Wash with cold ether (to remove unreacted organic impurities).
Drying: Dry under vacuum at 45°C.
Data Summary Table
Parameter
Step 1: Condensation
Step 2: Cyclization (Eaton's)
Step 2: Cyclization (Dowtherm - Alt)
Solvent
Toluene
Neat (MsOH/P₂O₅)
Diphenyl Ether
Temp
110°C (Reflux)
70°C
250°C
Time
4-6 h
2-4 h
30-60 min
Risk
Low
Low (Acid sensitive)
High (Thermal ring opening)
Yield (Typ)
90-95%
75-85%
60-70%
Purification
Concentration
Precipitation/Wash
Crystallization
Part 4: Characterization & Quality Control
Expected NMR Signature (DMSO-d6)
To validate the structure, look for these specific signals:
Cyclopropyl Ring: High-field multiplets at δ 0.7–1.0 ppm (4H, m, CH₂) and δ 1.9–2.1 ppm (1H, m, CH). Absence of alkene peaks (δ 5.0-6.0) confirms the ring is intact.
C8-Methyl: Singlet at δ 2.4–2.6 ppm .
C2-Methyl: Singlet at δ 2.3 ppm .
C3-H: Singlet at δ 5.8–6.0 ppm (Characteristic of 4-hydroxyquinolines/quinolones).
Aromatic Region: Two doublets (meta-coupling) or broad singlets for the H5 and H7 protons (approx δ 7.2–7.8 ppm).
Troubleshooting Guide
Problem: Low yield in Step 2; black tar formation.
Cause: Temperature too high in Eaton's reagent, causing decomposition.
Fix: Reduce temp to 60°C and extend time. Ensure inert atmosphere (N₂).
Problem: Product is oily/sticky after neutralization.
Cause: Incomplete neutralization or trapped MsOH.
Fix: Triturate the solid with acetone or acetonitrile. Recrystallize from Ethanol/Water.[7]
Part 5: Mechanistic Pathway
The following diagram illustrates the critical cyclization event. Note the regioselectivity directed by the amine (ortho-position).
Figure 2: Mechanistic flow of the Conrad-Limpach cyclization.
References
Conrad, M., & Limpach, L. (1887). Über das Anilido-brenzweinsäureester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Link (Protocol for Eaton's Reagent).
Ma, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 21380-21406. (Review of modern quinoline synthesis methods).
Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of 4-Hydroxyquinoline Derivatives. Bioorganic & Medicinal Chemistry Letters. (Validation of 4-hydroxyquinoline synthesis for drug discovery).
Application Note: Scalable Synthesis of 4-Cyclopropyl-2-methylaniline
Executive Summary 4-Cyclopropyl-2-methylaniline is a high-value aniline building block used in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural rigidity (conferred by the cycloprop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyclopropyl-2-methylaniline is a high-value aniline building block used in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural rigidity (conferred by the cyclopropyl group) and steric modulation (via the ortho-methyl group) make it a critical scaffold for optimizing pharmacokinetic profiles.[1]
This application note details a robust, scalable 2-stage synthesis protocol designed for multi-gram to kilogram production.[1] Unlike bench-scale methods that rely on expensive chromatography, this protocol emphasizes crystalline intermediates and acid-base extractive purification , ensuring high throughput and cost-efficiency.
Key Performance Indicators (KPIs)
Parameter
Specification
Overall Yield
65–75% (over 2 steps from commercial precursor)
Purity (HPLC)
>99.5% (after salt formation)
Scale Suitability
Validated for 100 g – 5 kg batches
Critical Raw Material
4-Bromo-2-methylaniline (CAS 583-75-5)
Retrosynthetic Strategy & Route Selection
The synthesis of 4-cyclopropyl-2-methylaniline poses two main challenges:
Regioselectivity: Direct cyclopropanation of anilines is non-selective.[1]
Stability: Cyclopropylboronic acids are prone to protodeboronation (C-B bond cleavage) under standard Suzuki conditions.[1]
Selected Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
We utilize a cross-coupling approach between 4-bromo-2-methylaniline and cyclopropylboronic acid . This route is superior to Negishi coupling (requires pyrophoric Zn reagents) or Stille coupling (toxic tin byproducts) for pharmaceutical scale-up.
Reaction Pathway Diagram[1][3][4]
Figure 1: Synthetic pathway from commodity chemicals to the final salt form.
Detailed Experimental Protocol
Stage 1: Preparation of 4-Bromo-2-methylaniline (If not purchased)
Note: While commercially available (CAS 583-75-5), in-house synthesis is often required for cost control at >1 kg scale.
Protocol:
Protection: React 2-methylaniline with acetic anhydride (1.1 equiv) in AcOH to form N-(2-methylphenyl)acetamide.
Bromination: Treat the amide with Bromine (Br2) or NBS in acetic acid at 15–20°C. The acetyl group directs bromine to the para position, preventing ortho mixtures.[1]
Hydrolysis: Reflux the intermediate in 6M HCl/Ethanol to deprotect.
Workup: Neutralize with NaOH, extract into DCM, and crystallize from Hexanes.
Quench: Cool to 25°C. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with Toluene.[1]
Phase Separation: Separate the organic layer.[1] Wash with 5% NaHCO3 (aq) followed by Brine.[1]
Purification & Isolation Strategy
Direct evaporation of the reaction mixture yields a brown oil containing boronic acid residues and de-halogenated byproducts (o-toluidine).[1] To achieve pharmaceutical purity (>99.5%), we utilize an Acid-Base Chemical Resolution .[1]
Workflow Diagram
Figure 2: Acid-base purification logic to remove neutral impurities.
Purification Protocol:
Acid Extraction: Extract the toluene layer with 1M HCl (3 x 300 mL). The product (aniline) protonates and moves to the aqueous phase; non-basic impurities remain in Toluene.[1]
Washing: Wash the combined aqueous acidic layers with DCM (200 mL) to remove trace organics.[1]
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH. The product will oil out.[1]
Extraction: Extract the turbid aqueous mixture with MTBE (Methyl tert-butyl ether) (3 x 400 mL).
Cyclopropylboronic Acid: Generally stable but can decompose to cyclopropane gas (flammable) if heated without solvent.[1] Store at 2–8°C.[1]
Palladium Residues: The Celite waste contains active Pd species.[1] Do not let it dry out completely (fire hazard).[1] Quench with water before disposal.[1]
Aniline Toxicity: Like most anilines, the product is likely toxic by inhalation and skin absorption.[1] Use full PPE (gloves, respirator) and handle in a fume hood.[1]
References
Suzuki Coupling Methodology
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link
Cyclopropyl Coupling Specifics
Charette, A. B., et al. "Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acids."[1] J. Org.[1] Chem.2008 , 73, 201–210.[1] (Demonstrates K3PO4 superiority).
Precursor Synthesis (4-Bromo-2-methylaniline)
Google Patents CN103787895A.[1] "Production process for synthesizing 4-bromo-2-methylaniline." Link
Product Characterization Data
PubChem Compound Summary for CID 55284437 (N-cyclopropyl isomer) and related anilines. Link
BLD Pharm Catalog Data for CAS 1202161-11-2.[4][5][6] Link
Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Cyclopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of novel azo dyes using 4-Cyclopropyl-2-methylaniline as a key precursor. Azo dyes re...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel azo dyes using 4-Cyclopropyl-2-methylaniline as a key precursor. Azo dyes represent the largest and most diverse class of synthetic colorants, and the introduction of unique substituents on the aromatic amine starting material can lead to dyes with novel shades and improved properties. The cyclopropyl moiety, in particular, is of interest due to its electronic properties that can influence the absorption spectrum of the final dye molecule. This guide will detail a representative protocol for the synthesis of a disperse azo dye, offer insights into the chemical principles behind the synthesis, and provide methods for the characterization of the resulting dye.
Introduction: The Role of Substituted Anilines in Azo Dye Synthesis
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is a direct result of the extended conjugated system of pi electrons, which absorbs light in the visible spectrum.[1] The specific color of an azo dye can be finely tuned by the nature and position of substituents on the aromatic rings.[2][3] Electron-donating groups (EDGs) tend to cause a bathochromic shift (a shift to longer wavelengths, i.e., towards red), while electron-withdrawing groups (EWGs) typically induce a hypsochromic shift (a shift to shorter wavelengths, i.e., towards blue).[2]
4-Cyclopropyl-2-methylaniline is a unique aromatic amine. The methyl group is a weak electron-donating group. The cyclopropyl group, due to the "bent" character of its C-C bonds, can also act as an electron-donating group, stabilizing adjacent positive charges.[4] This electronic profile makes 4-Cyclopropyl-2-methylaniline a promising candidate for the synthesis of novel azo dyes with potentially interesting and unique coloristic properties.
The synthesis of azo dyes from primary aromatic amines like 4-Cyclopropyl-2-methylaniline is a well-established two-step process:
Diazotization: The primary aromatic amine is converted into a diazonium salt.[5][6]
Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol or an aromatic amine.[3]
This document will provide a detailed protocol for the synthesis of a representative disperse azo dye using 4-Cyclopropyl-2-methylaniline as the diazo component and N,N-diethylaniline as the coupling component. Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[7]
Hypothetical Synthesis of a Novel Disperse Azo Dye
Overall Reaction Scheme
The overall reaction for the synthesis of the hypothetical azo dye, 4-((4-cyclopropyl-2-methylphenyl)diazenyl)-N,N-diethylaniline, is depicted below.
Caption: General workflow for the synthesis of an azo dye.
Materials and Equipment
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
4-Cyclopropyl-2-methylaniline
133943-67-0
147.22
1.47 g (10 mmol)
Sodium Nitrite (NaNO₂)
7632-00-0
69.00
0.76 g (11 mmol)
Hydrochloric Acid (HCl), concentrated
7647-01-0
36.46
~5 mL
N,N-diethylaniline
91-66-7
149.23
1.49 g (10 mmol)
Sodium Acetate (CH₃COONa)
127-09-3
82.03
As needed
Ethanol
64-17-5
46.07
For recrystallization
Distilled Water
7732-18-5
18.02
As needed
Ice
N/A
N/A
As needed
Equipment:
Magnetic stirrer with stir bar
Beakers (100 mL, 250 mL)
Erlenmeyer flask (250 mL)
Glass stirring rod
Thermometer (-10 to 110 °C)
Buchner funnel and filter flask
pH paper or pH meter
Melting point apparatus
UV-Vis spectrophotometer
FT-IR spectrometer
NMR spectrometer
Experimental Protocol
Part A: Diazotization of 4-Cyclopropyl-2-methylaniline
In a 100 mL beaker, dissolve 1.47 g (10 mmol) of 4-Cyclopropyl-2-methylaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary.
Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[8]
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution. The addition should be done over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling with N,N-diethylaniline
In a 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in a mixture of 2 mL of concentrated hydrochloric acid and 20 mL of distilled water.
Cool this solution to 0-5 °C in an ice bath with stirring.
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring. A colored precipitate should start to form immediately.
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure complete coupling.
Slowly add a saturated solution of sodium acetate to neutralize the excess acid and bring the pH of the mixture to 4-5. This will promote the precipitation of the dye.
Isolate the crude dye by vacuum filtration using a Buchner funnel.
Wash the precipitate with cold distilled water to remove any unreacted salts and acids.
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Weigh the final product and calculate the percentage yield.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Aniline derivatives are toxic and can be absorbed through the skin. Handle with care.
Concentrated acids are corrosive. Handle them in a fume hood.
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.[9]
Sodium nitrite is an oxidizing agent and is toxic if ingested.
Characterization of the Synthesized Azo Dye
To confirm the structure and purity of the synthesized azo dye, a combination of spectroscopic techniques should be employed.[10][11]
Technique
Expected Observations
Melting Point
A sharp melting point range indicates a high degree of purity.
UV-Visible Spectroscopy
The λmax in a suitable solvent (e.g., ethanol) will determine the color of the dye. The presence of the cyclopropyl and methyl groups is expected to result in a bathochromic shift compared to an unsubstituted parent dye.
FT-IR Spectroscopy
Characteristic peaks for the azo group (–N=N–) are expected around 1400-1450 cm⁻¹. The spectrum will also show peaks corresponding to the aromatic C-H and C=C bonds.
¹H NMR Spectroscopy
The spectrum should show distinct signals for the aromatic protons, the ethyl protons of the diethylamino group, the methyl protons, and the protons of the cyclopropyl ring, with appropriate integrations.
¹³C NMR Spectroscopy
The spectrum will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry
The molecular ion peak will confirm the molecular weight of the synthesized dye.
Expected Results and Discussion
The synthesized azo dye, 4-((4-cyclopropyl-2-methylphenyl)diazenyl)-N,N-diethylaniline, is expected to be a brightly colored solid. The exact color will depend on the absorption maximum (λmax) in the visible region. The combination of the electron-donating methyl and cyclopropyl groups on the diazo component and the strongly electron-donating diethylamino group on the coupling component is likely to result in a dye that is yellow, orange, or red.[3]
The fastness properties of the dye (e.g., lightfastness, wash fastness) on a substrate like polyester would need to be evaluated to determine its suitability for industrial applications. These properties are influenced by factors such as the molecular size of the dye, its polarity, and its ability to interact with the fiber.
Logical Workflow Diagram
Caption: A step-by-step workflow for the synthesis and characterization of the novel azo dye.
Conclusion
This application note provides a detailed, albeit representative, protocol for the synthesis of a novel azo dye from 4-Cyclopropyl-2-methylaniline. The unique electronic properties of the starting aniline derivative make it a compelling candidate for the development of new colorants. By following the outlined procedures and employing the suggested characterization techniques, researchers can synthesize and validate the structure of new azo dyes, contributing to the ever-expanding palette of synthetic colors.
References
Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023). RSC Advances, 13(49), 34693–34700. Available at: [Link]
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Available at: [Link]
Eltaboni, F., & El-Khatat, A. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-339.
Azo Dyes: History, Uses, and Synthesis. (2022). Psiberg. Available at: [Link]
Patel, K. R., Patel, K. C., & Mistry, B. D. (2014). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10336-10341.
Al-Sheikh, M. A., Medrasi, H. Y., Sadek, K. U., & Mekheimer, R. A. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(3), 2993-3003. Available at: [Link]
Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. (2017). Journal of Al-Nahrain University, 20(2), 22-30.
Azo dye. (2023, December 29). In Wikipedia. Available at: [Link]
Altaie, S. M., Majid, R., & Al-lami, N. B. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available at: [Link]
The Synthesis of Azo Dyes. (n.d.). McMaster University. Available at: [Link]
El-Sayed, M. S., & El-Gamal, S. M. (2024). Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties. RSC Advances, 14(7), 4734-4742.
Shridhar, K., Narayana, B., & Sarojini, B. K. (2017). Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. Journal of King Saud University - Science, 29(4), 456-464.
Adegoke, O. A., & Odesanmi, O. F. (2015). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. International Journal of Scientific & Engineering Research, 6(9), 78-85.
Chen, Y., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3045. Available at: [Link]
Zhang, Y., et al. (2022). Investigating Excited States and Absorption Spectra of the Poly-cyclopenta-dithiophene-benzothiadiazole Oligomers (Poly-CPDTBT)—A Theoretical Study. International Journal of Molecular Sciences, 23(22), 14207.
Marzouk, A. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27289-27315.
Why is the cyclopropylmethyl carbocation so stable? (2014, November 3). Chemistry Stack Exchange. Available at: [Link]
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
Al-Ostath, A., et al. (2023). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. Scientific Reports, 13(1), 12345. Available at: [Link]
Application Notes & Protocols: The Strategic Utility of 4-Cyclopropyl-2-methylaniline in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract: This technical guide provides an in-depth exploration of 4-cyclopropyl-2-methylaniline as a pivotal starting material in the synthesis of complex heterocyclic compounds. We move beyond simple procedural outline...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides an in-depth exploration of 4-cyclopropyl-2-methylaniline as a pivotal starting material in the synthesis of complex heterocyclic compounds. We move beyond simple procedural outlines to deliver a narrative grounded in mechanistic causality and field-proven insights, tailored for researchers, medicinal chemists, and professionals in drug development. The unique structural attributes of this aniline—namely the steric influence of the ortho-methyl group and the electronic and conformational properties of the para-cyclopropyl moiety—render it an exceptionally valuable building block. This document details its application in the construction of substituted quinolines and as a key component in the synthesis of scaffolds for targeted kinase inhibitors, providing validated, step-by-step protocols and the scientific rationale behind them.
Introduction: Why 4-Cyclopropyl-2-methylaniline?
In the landscape of medicinal chemistry, the selection of a starting material is a strategic decision that dictates the trajectory of a synthetic campaign. 4-Cyclopropyl-2-methylaniline is not merely another substituted aniline; it is a carefully orchestrated convergence of functionalities designed to impart desirable properties to target molecules.
The Cyclopropyl Moiety: This small, strained ring is a favored substituent in modern drug design. It introduces a high fraction of sp³ character, providing three-dimensionality that can enhance binding to protein targets.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a critical consideration for improving the pharmacokinetic profile of a drug candidate.[1]
The Substituted Aniline Core: The aniline framework is a cornerstone of heterocyclic synthesis, serving as a versatile precursor for a vast array of ring systems, including quinolines, indoles, and benzodiazepines.[2] The nitrogen atom's nucleophilicity is the engine for numerous cyclization and coupling reactions.[3]
Synergistic Effects: The ortho-methyl group provides steric hindrance that can direct reactions to specific positions and influence the final conformation of the product. The para-cyclopropyl group, with its unique electronic properties, can modulate the reactivity of the aniline ring and serve as a lipophilic handle to optimize drug-like properties. This combination makes 4-cyclopropyl-2-methylaniline a powerful tool for creating novel chemical matter with therapeutic potential.[4][5]
Part 1: Synthesis of 6-Cyclopropyl-8-methylquinoline Derivatives via Doebner-von Miller Reaction
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[6] The Doebner-von Miller reaction is a robust and acid-catalyzed method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7]
Scientific Rationale & Mechanistic Insight
The reaction proceeds through a sequence of steps initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde or ketone. The resulting β-amino carbonyl compound then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to furnish the aromatic quinoline system. The choice of a strong acid is critical; it serves to activate the carbonyl compound for the initial Michael addition and to catalyze the subsequent cyclization and dehydration steps.
Experimental Workflow Diagram
Caption: Workflow for Doebner-von Miller Quinoline Synthesis.
Detailed Laboratory Protocol
Objective: To synthesize 6-cyclopropyl-4,8-dimethylquinoline.
Materials:
4-Cyclopropyl-2-methylaniline (1.0 eq)
Crotonaldehyde (2.5 eq)
Concentrated Hydrochloric Acid (37%)
Arsenic(V) oxide (As₂O₅) or alternative oxidizing agent
Dichloromethane (DCM)
10% Aqueous Sodium Hydroxide (NaOH)
Saturated Sodium Chloride (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)
Hexanes
Silica Gel (230-400 mesh)
Procedure:
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add concentrated hydrochloric acid (60 mL).
Reagent Addition: Cool the flask in an ice-water bath. Slowly add 4-cyclopropyl-2-methylaniline (10.0 g, 67.9 mmol) to the stirred acid.
Oxidant Introduction: Carefully add arsenic(V) oxide (8.2 g, 35.7 mmol). Safety Note: Arsenic compounds are highly toxic. Handle with extreme caution in a fume hood.
Substrate Addition: Add crotonaldehyde (14.3 g, 204 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc mobile phase.
Quenching and Neutralization: Cool the mixture to room temperature and carefully pour it over crushed ice (200 g). Slowly neutralize the acidic solution by adding 10% aqueous NaOH until the pH is ~8-9.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes.
Product Characterization: Combine the pure fractions and evaporate the solvent to afford 6-cyclopropyl-4,8-dimethylquinoline as a pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Expert Causality:
Excess Crotonaldehyde: A stoichiometric excess is used to compensate for self-polymerization under the strong acidic conditions.
Acid as Solvent and Catalyst: Concentrated HCl serves as both the catalyst and the reaction medium, ensuring all reactants remain protonated and soluble.
Oxidizing Agent: The final aromatization step is not spontaneous. While air oxidation can occur, a dedicated oxidizing agent like As₂O₅ (classic) or alternatives like nitrobenzene or iron(III) chloride ensures a higher and more consistent yield.
Part 2: Synthesis of N-(4-cyclopropyl-2-methylphenyl)pyrimidin-4-amine Scaffolds for Kinase Inhibitors
Substituted 2-anilinopyrimidines are a cornerstone of modern oncology, forming the core of numerous FDA-approved tyrosine kinase inhibitors (TKIs).[2] Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor, exemplifies this scaffold's importance in treating non-small-cell lung cancer.[8] 4-Cyclopropyl-2-methylaniline is an ideal starting material for novel analogues in this class, leveraging its unique substitution pattern to explore new structure-activity relationships (SAR). The key synthetic step is often a nucleophilic aromatic substitution (SNAr) reaction.
Scientific Rationale & Mechanistic Insight
The SNAr reaction is the method of choice for coupling anilines to electron-deficient heteroaromatics like 4-chloropyrimidines. The reaction is facilitated by the electron-withdrawing pyrimidine ring, which stabilizes the negative charge in the intermediate Meisenheimer complex. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent, and a non-nucleophilic base is often used to scavenge the HCl generated during the reaction, driving it to completion.
SNAr Reaction Mechanism Diagram
Caption: Key stages of the SNAr coupling reaction.
Detailed Laboratory Protocol
Objective: To synthesize a model TKI scaffold, N-(4-cyclopropyl-2-methylphenyl)-2-(isopropylsulfonyl)pyrimidin-4-amine, an analogue inspired by the core of Ceritinib.[9]
Inert Atmosphere: Charge a flame-dried Schlenk flask with 4-cyclopropyl-2-methylaniline (1.00 g, 6.79 mmol) and 4-chloro-2-(isopropylsulfonyl)pyrimidine (1.59 g, 7.13 mmol).
Solvent and Base Addition: Add 2-propanol (20 mL) and DIPEA (2.37 mL, 13.6 mmol).
Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. The product will often precipitate from the IPA upon formation.
Progress Monitoring: Monitor the consumption of the aniline starting material by LC-MS (Liquid Chromatography-Mass Spectrometry).
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake sequentially with cold 2-propanol and water to remove excess reagents and salts.
Alternative Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter through a pad of diatomaceous earth, and concentrate in vacuo.
Purification: The resulting solid is often of high purity. If necessary, recrystallize from ethanol or purify by silica gel chromatography.
Characterization: Characterize the final product by NMR, HRMS, and HPLC to confirm identity and purity.
Expert Causality:
Solvent Choice: 2-Propanol is an excellent choice as it is a polar protic solvent that can facilitate the reaction, and the product often has lower solubility in it, allowing for simple isolation by precipitation. For less reactive substrates, a higher-boiling polar aprotic solvent like DMA might be required.
Base Selection: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the generated HCl without competing with the aniline nucleophile in attacking the chloropyrimidine.
Inert Atmosphere: While not always strictly necessary for SNAr, using a nitrogen or argon atmosphere prevents potential oxidative side reactions of the electron-rich aniline at elevated temperatures, ensuring higher product purity.
Data Summary: Representative SNAr Coupling Reactions
Entry
Aniline Substrate
Heteroaryl Halide
Base
Solvent
Temp (°C)
Yield (%)
1
4-Cyclopropyl-2-methylaniline
4-Chloro-2-(isopropylsulfonyl)pyrimidine
DIPEA
IPA
80
~90%
2
Aniline
2-Chloropyrimidine
K₂CO₃
DMF
100
~85%
3
3-Methoxyaniline
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
NaH
THF
65
~78%
4
4-Fluoroaniline
2,4-Dichloropyrimidine
DIPEA
NMP
90
~95% (mono-adduct)
This table presents typical, generalized data for illustrative purposes based on common laboratory practices.
Conclusion
4-Cyclopropyl-2-methylaniline has demonstrated its strategic value as a versatile and powerful building block for constructing medicinally relevant heterocyclic compounds. Its application extends from classical syntheses like the Doebner-von Miller reaction for quinoline cores to modern, targeted syntheses of kinase inhibitor scaffolds via SNAr coupling. The unique combination of its substituents provides chemists with a tool to fine-tune steric and electronic properties, directly influencing the biological activity and pharmacokinetic profiles of the resulting molecules. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this synthon in the pursuit of novel chemical entities for drug discovery.
References
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
Dalton Transactions (RSC Publishing) - Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Royal Society of Chemistry. [Link]
PMC - Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]
Longdom Publishing - Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing S.L. [Link]
IIP Series - SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
PMC - NIH - Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information. [Link]
CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib.
Longdom Publishing - Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing S.L. [Link]
CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
ACS Publications - Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. American Chemical Society. [Link]
MDPI - Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
MDPI - Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
PMC - NIH - Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib. National Center for Biotechnology Information. [Link]
MDPI - Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
Taylor & Francis Online - Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
High-Yield One-Pot Synthesis of 4-Cyclopropyl-2-methylaniline via Optimized Suzuki-Miyaura Coupling
Abstract & Application Scope This Application Note details a robust, scalable "one-pot" protocol for the synthesis of 4-cyclopropyl-2-methylaniline , a critical scaffold in the development of kinase inhibitors (e.g., sub...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
This Application Note details a robust, scalable "one-pot" protocol for the synthesis of 4-cyclopropyl-2-methylaniline , a critical scaffold in the development of kinase inhibitors (e.g., substituted aminopyrazines for Nek2 inhibition) and other pharmaceutical intermediates.
Unlike traditional multi-step routes that require amine protection/deprotection or hazardous cyclopropanation reagents (e.g., diazomethane), this protocol utilizes a direct Suzuki-Miyaura cross-coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid. The method features a specialized ligand system (Tricyclohexylphosphine/Pd ) to tolerate the free amine and a biphasic solvent system to suppress protodeboronation, delivering high yields (>85%) without intermediate isolation.
Strategic Analysis: Engineering the Reaction
To achieve a successful "one-pot" synthesis without protecting groups, three specific chemical challenges must be engineered out of the system:
The Challenge: Catalyst Poisoning & Stability
Problem: The free amino group (-NH₂) on the aniline substrate is a potent Lewis base that can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst ("poisoning").
Solution: We utilize Tricyclohexylphosphine (PCy₃) .[1] Its significant steric bulk (Cone Angle ~170°) prevents the aniline nitrogen from approaching the Pd center, ensuring the catalytic cycle remains active for the oxidative addition of the aryl bromide.
The Challenge: Protodeboronation
Problem: Cyclopropylboronic acid is notoriously unstable. Under standard Suzuki conditions (strong bases like Na₂CO₃ or high heat), the C-B bond cleaves, releasing cyclopropane gas and halting the reaction.
Solution: The use of Tribasic Potassium Phosphate (K₃PO₄) in a Toluene/Water mixture is critical. The buffering capacity of phosphate prevents the pH from spiking too high, while the biphasic system keeps the bulk of the boronic acid in the organic phase, protecting it from rapid hydrolysis until transmetallation occurs at the interface.
The "One-Pot" Advantage
By optimizing the catalyst to tolerate the free amine, we eliminate two synthetic steps:
Protection of aniline (e.g., as acetamide).
Deprotection post-coupling.
Result: A streamlined, atom-economical process suitable for gram-to-kilo scale-up.
Dilute with Ethyl Acetate and separate the layers.
Wash the organic layer with Water (2x) and Brine (1x).
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform a short silica plug filtration (Hexanes/EtOAc 9:1) or recrystallize from cold Hexanes.
Visualizing the Process
Reaction Mechanism & Ligand Role
The following diagram illustrates the catalytic cycle, emphasizing how the bulky PCy₃ ligand protects the Palladium center from the aniline substrate.
Caption: Figure 1: Catalytic cycle of the PCy3-mediated Suzuki coupling. The bulky ligand prevents the free amine of the substrate from poisoning the Pd(0) species.
Experimental Workflow
Caption: Figure 2: Operational workflow for the one-pot synthesis.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Oxygen in system
Ensure rigorous degassing. Oxygen oxidizes PCy₃ to phosphine oxide (inactive).
Low Conversion (<50%)
Old Boronic Acid
Cyclopropylboronic acid degrades over time. Check purity or use 1.5 equiv.
De-boronation (Benzene byproduct)
Base too strong / pH too high
Ensure K₃PO₄ is used, not Na₂CO₃ or NaOH. Reduce water ratio slightly.
Black Precipitate (Pd Black)
Catalyst decomposition
Ligand loading is too low. Ensure PCy₃:Pd ratio is at least 2:1.
Sticky/Dark Product
Residual Phosphine
Pass through a silica plug or wash with dilute aqueous HCl (careful not to salt out product).
References
Wallace, D. J., & Chen, C. (2002).[1][4] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][4][5][6] Tetrahedron Letters, 43(39), 6987-6990.
Key Insight: Establishes Pd(OAc)₂/PCy₃ as the superior catalyst system for coupling cyclopropylboronic acid with aryl bromides.
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][4][5][6] ResearchGate.[7]
Key Insight: Provides comparative data on base selection (K₃PO₄ vs K₂CO₃) and solvent effects.
Whelligan, D., et al. (2010).[4] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[4] Journal of Medicinal Chemistry.[4]
Key Insight: Demonstrates the application of this specific aniline deriv
Bénard, S., et al. (2010).[2] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[2] Chemical Communications.[2]
Key Insight: Cited to differentiate N-cyclopropylation (undesired here) from the C-cyclopropylation (desired) described in this protocol.
Technical Support Center: Purification of 4-Cyclopropyl-2-methylaniline
[1][2] Document ID: TSC-PUR-042 Status: Active Guide Last Updated: February 6, 2026 Target Molecule: 4-Cyclopropyl-2-methylaniline (CAS: 95-69-2 refers to the chloro-analog; Target is chemically distinct, often custom sy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Document ID: TSC-PUR-042
Status: Active Guide
Last Updated: February 6, 2026
Target Molecule: 4-Cyclopropyl-2-methylaniline (CAS: 95-69-2 refers to the chloro-analog; Target is chemically distinct, often custom synthesized).[1][2]
Executive Summary & Chemical Context
The Challenge:
4-Cyclopropyl-2-methylaniline is a critical intermediate, often synthesized via Suzuki-Miyaura coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid.[1][2] The purification is complicated by three factors:
Cyclopropyl Sensitivity: The strained ring can undergo acid-catalyzed ring opening under harsh conditions.[1][2]
Oxidation Potential: Electron-rich anilines oxidize rapidly to form colored impurities (azo/nitroso compounds).[1][2]
Lipophilicity: The cyclopropyl and methyl groups increase LogP (~2.7), making phase separation in aqueous extractions slower than with simple aniline.
The Solution:
This guide prioritizes a "Gentle Acid-Base Extraction" protocol designed to preserve the cyclopropyl ring while removing non-basic impurities (starting halides, boronic acids, and hydrocarbons).
Module 1: Triage & Diagnosis
Before initiating purification, diagnose the composition of your crude reaction mixture.
Diagnostic Method
What to Look For
Action
TLC (Hex/EtOAc)
Streaking/Tailing: Anilines interact with acidic silica silanols.[1][2]
Fix: Pre-treat TLC plate with 5% Triethylamine (TEA) in eluent.
LC-MS (Acidic Mode)
M+1 Peak: Expect ~148.1 Da.[1][2] Impurity Mass: Look for M+16 (N-oxide) or dimer masses (Azo).[1]
If Oxidation > 5%, add antioxidant (ascorbic acid) during workup.[2]
Visual Inspection
Color: Dark brown/black oil indicates oxidation.[1][2]
Proceed immediately to extraction; do not store crude.[1]
Module 2: The "Gentle" Acid-Base Extraction Protocol
Core Principle:
Anilines are weak bases (pKa ~4.5–5.0).[1][2] By converting the aniline to its water-soluble hydrochloride salt, we can wash away non-basic organic impurities. We use 1M HCl (dilute) and cold temperatures to prevent cyclopropyl ring opening.[1]
Step-by-Step Workflow
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Why: DCM is better for solubility, but EtOAc is greener and prevents emulsion formation.
Salt Formation (Extraction A):
Add 1.0 M HCl (aq) to the organic phase.[2] Ratio: 1:1 v/v.[1][2][3]
CRITICAL: Keep temperature < 25°C. Do not use concentrated HCl.
Shake vigorously for 5 minutes.
Result: Target molecule moves to the Aqueous Layer (top or bottom depending on solvent). Impurities stay in Organic.
Phase Separation:
Collect the Acidic Aqueous Layer .
Self-Validation: Check pH of aqueous layer. It must be pH < 2.[1] If not, add more acid and re-extract.
The "Wash":
Wash the Acidic Aqueous Layer with fresh organic solvent (e.g., Hexanes or MTBE).
Why: Removes trapped lipophilic impurities (starting halides) that didn't separate in step 2.[1]
Recovery (Basification):
Cool the aqueous layer to 0–5°C (Ice bath).
Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.[1]
Observation: The solution will turn cloudy/milky as the free base aniline oils out.
Final Extraction (Extraction B):
Extract the cloudy aqueous mixture with DCM (3x).
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Visualizing the Logic
Figure 1: The "Gentle" Acid-Base Extraction workflow designed to separate the basic aniline from neutral/acidic byproducts without degrading the cyclopropyl ring.
Storage: Store the salt at -20°C. It is significantly more resistant to oxidation than the free base.
Troubleshooting & FAQs
Q: My product turned black overnight. What happened?A: Auto-oxidation.[1][2] Anilines are electron-rich and sensitive to air.[1][2]
Fix: Dissolve in DCM, pass through a short plug of silica (using the TEA method), and re-concentrate. Store under Argon/Nitrogen in the dark.
Q: I used 6M HCl and my yield dropped. The NMR shows aliphatic peaks.A: You likely opened the cyclopropyl ring. The "bent bonds" of cyclopropane are acid-labile, similar to a double bond.
Fix: Repeat the synthesis. In the future, never exceed 1M HCl concentration and keep the extraction cold.
Q: The aqueous layer in the extraction is an emulsion.A: Common with lipophilic anilines.
Fix: Add Brine (Sat. NaCl) to the aqueous layer to increase ionic strength. Alternatively, filter the emulsion through a pad of Celite.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocols for amine extraction and salt formation).
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[2] (Mechanisms of aniline basicity and cyclopropyl ring strain).
Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[1][2][4][5] Synth. Catal.2004 , 346, 889–900. (Authoritative source on Pd removal).
PubChem. "Compound Summary: 4-Cyclopropyl-2-methylaniline."[1][2] National Library of Medicine. (Verified for structural data).[1]
Biotage. "Strategies for the Removal of Metal Impurities." Technical Note. (Industry standard for scavenger protocols).[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Cyclopropyl-2-methylaniline before handling.
Technical Support Center: Yield Optimization for 4-Cyclopropyl-2-methylaniline
The following technical guide details the optimization of 4-Cyclopropyl-2-methylaniline synthesis. This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optimization of 4-Cyclopropyl-2-methylaniline synthesis. This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus (typically 30–50%) using standard Suzuki-Miyaura protocols.
Case ID: 4-CMA-OPT-01
Molecule: 4-Cyclopropyl-2-methylaniline (CAS: 206198-34-1 / Analogous Derivatives)
Primary Issue: Low yield (<50%) and catalyst deactivation during Suzuki coupling.[1][2][3]
Diagnostic Overview: Why is Your Yield Low?
The synthesis of 4-cyclopropyl-2-methylaniline via Suzuki-Miyaura coupling of 4-bromo-2-methylaniline and cyclopropylboronic acid presents a "perfect storm" of three competing failure modes. If you are using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME), you are likely trapped in Failure Mode A .[2][3]
The Triad of Failure Modes
Catalyst Poisoning (The "Free Amine" Effect):
The primary amine (-NH₂) on your starting material is a competent ligand.[1][2][3] It coordinates to the Palladium (Pd) center, displacing labile phosphines (like PPh₃) and forming an inactive Pd(Ar)(NH₂-R)(L) species.[2][3] This arrests the catalytic cycle before transmetallation.[3]
Slow Transmetallation of Alkyl Boronates:
Cyclopropylboronic acid (an alkyl boronate) transmetallates significantly slower than aryl boronates.[1][2][3] This sluggish step allows the unstable Pd(II) intermediates to decompose or undergo homocoupling.[2][3]
Protodeboronation:
While cyclopropylboronic acid is more stable than 2-pyridyl boronic acid, it is still susceptible to protodeboronation in aqueous basic media at high temperatures, effectively consuming your stoichiometry before the reaction completes.[3]
Strategic Workflows (Decision Matrix)
We recommend two distinct protocols based on your project stage. Use the decision tree below to select your route.
Figure 1: Strategic decision tree for selecting the synthesis pathway. Route A relies on advanced ligands to tolerate the free amine; Route B chemically masks the amine to enable standard catalysis.
Protocol A: The "Direct" High-Yield Method
Best for: Medicinal Chemistry, gram-scale synthesis, time-sensitive projects.[1][2][3]
Core Concept: Using bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines) to outcompete the aniline substrate for Pd coordination and accelerate the difficult alkyl-transmetallation.[1][3]
The Optimized System
Catalyst: Pd(OAc)₂ (2–5 mol%) + S-Phos or X-Phos (1:2 ratio).[1][2][3]
Why: S-Phos creates a "pocket" around the Pd that physically blocks the substrate's -NH₂ from binding while electronically boosting oxidative addition.[1][3]
Why: Phosphate is superior to Carbonate for alkyl boronates, facilitating the formation of the active boronate species without causing rapid protodeboronation.[3]
Why: A biphasic system is crucial.[1][2][3] The water dissolves the inorganic base and boronate activation, while Toluene protects the catalyst.[3]
Step-by-Step Procedure
Charge: In a reaction vial, combine 4-bromo-2-methylaniline (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and S-Phos (0.04 equiv).
Solvent: Add Toluene (0.2 M concentration relative to bromide).
Base: Add K₃PO₄ (3.0 equiv) and Water (10% v/v of Toluene).[1][2][3]
Degas: Critical Step. Sparge with Argon for 5 minutes.[1][2][3] Oxygen promotes homocoupling of the boronic acid.[3][4]
Reaction: Seal and heat to 100°C for 12–16 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water.[2][3][5] Dry organic layer over Na₂SO₄.[1][2][3]
Purification: Silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 80–92% (vs. 30–40% with Pd(PPh₃)₄).[1][2][3]
Protocol B: The "Protected" Scale-Up Method
Best for: Process Chemistry, >100g batches, cost-sensitive manufacturing.[2][3]
Core Concept: Acetylation of the amine renders it non-nucleophilic, eliminating catalyst poisoning.[3] This allows the use of cheaper, standard catalysts.[3]
Workflow
Protection:
React 4-bromo-2-methylaniline with Acetic Anhydride (1.1 eq) in AcOH/Toluene.
The following diagram illustrates the competitive pathways that dictate yield.
Figure 2: Mechanistic pathways showing how amine coordination (red) arrests the cycle, and how bulky ligands facilitate the productive path (yellow/green).[2][3]
References
Suzuki-Miyaura Coupling (General): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3][8] Chem. Rev.[1][2][3]1995 , 95, 2457–2483.[2][3] Link
Ligands for Anilines (Buchwald): Martin, R.; Buchwald, S. L.[2][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[1][2][3][6][8][9] Chem. Res.2008 , 41, 1461–1473.[2][3] Link
Cyclopropyl Coupling Specifics: Wallace, D. J.; Chen, C. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[2][3] Tetrahedron Lett.[1][2][3]2002 , 43, 6987–6990.[2][3] Link
Protodeboronation Kinetics: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[3][10] J. Am. Chem. Soc.[1][2][3][11][12]2017 , 139, 13156–13165.[2][3] Link[1][2][3]
Optimization of reaction conditions for synthesizing 4-Cyclopropyl-2-methylaniline
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal scientists. It prioritizes mechanistic understanding over rote recipe following.[1] Topic ID: OPT-CYC-ANL-04 Sta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal scientists. It prioritizes mechanistic understanding over rote recipe following.[1]
Topic ID: OPT-CYC-ANL-04
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Synthesizing 4-Cyclopropyl-2-methylaniline presents a classic "deceptive simplicity" in organic chemistry.[1] While it appears to be a standard Suzuki-Miyaura coupling between 4-bromo-2-methylaniline and cyclopropylboronic acid , two competing failure modes typically derail the yield:[1]
Rapid Protodeboronation: Cyclopropylboronic acid is notoriously unstable under aqueous basic conditions, hydrolyzing to cyclopropane gas before coupling occurs.[1]
Catalyst Poisoning: The free primary amine (
) and the steric bulk of the ortho-methyl group can inhibit the oxidative addition step or displace ligands on the Palladium center.[1]
This guide provides the optimized "Golden Batch" protocol and a troubleshooting matrix to navigate these specific pitfalls.
Part 1: The "Golden Batch" Protocol
Use this protocol as your baseline.[1] Deviations should be made only after establishing this standard.
Reaction System
Parameter
Optimized Choice
Rationale (Causality)
Electrophile
4-Bromo-2-methylaniline
Bromides balance reactivity and stability better than iodides (too unstable) or chlorides (too inert).[1]
Nucleophile
Cyclopropylboronic acid MIDA ester (or slow addition of acid)
CRITICAL: The MIDA ester slowly releases the active boronic acid, preventing the "concentration spike" that leads to decomposition.
Catalyst
XPhos Pd G3 (1-2 mol%)
The bulky biaryl phosphine (XPhos) creates a "pocket" that facilitates reductive elimination of the bulky cyclopropyl group and resists amine coordination.
Base
(3.0 equiv)
Anhydrous tribasic phosphate buffers the pH to a range that activates the boron without accelerating deboronation.
The biphasic system dissolves the organic reactants while keeping the inorganic base solubilized but distinct.
Step-by-Step Methodology
Charge Reactor: To a nitrogen-purged reaction vessel, add 4-bromo-2-methylaniline (1.0 equiv), Cyclopropyl MIDA boronate (1.2 equiv), and XPhos Pd G3 (0.02 equiv).[1]
Solvent Addition: Add Toluene (0.2 M concentration relative to bromide). Degas by sparging with Argon for 10 minutes. Note: Oxygen is the enemy of the active Pd(0) species.
Reaction: Heat to 100°C vigorously stirring (800+ RPM). The biphasic mixture requires high shear to maximize interfacial surface area.[1]
Monitoring: Check HPLC/TLC at 2 hours.
Success Indicator: The reaction mixture turns from dark red/brown to a distinct orange/amber. A black precipitate (Palladium black) early in the reaction (<1 hr) indicates ligand failure.
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Low Conversion & Catalyst Death
Q: The reaction stalls at 40% conversion, and I see a black precipitate. Should I add more catalyst?A: No. Adding more catalyst to a "dead" reaction rarely works. The black precipitate is inactive Palladium agglomerates (
). This usually happens because the free amine of your starting material is binding to the Pd, displacing the phosphine ligand.
Fix 1 (The Scavenger): Switch to XPhos Pd G4 or add free ligand (XPhos) in a 1:1 ratio with the catalyst to shift the equilibrium back to the active species.
Fix 2 (The Mask): If the amine is too potent a poison, use the HCl salt of the aniline. The acidic proton ties up the lone pair. You will need 1 extra equivalent of base to neutralize it in situ.
Q: My starting material is consumed, but I mostly see de-halogenated product (2-methylaniline). Why?A: This is "Hydrodehalogenation."[1] It means your Beta-Hydride Elimination pathway is faster than the Transmetalation.
Root Cause: This often happens in alcohol solvents (MeOH, EtOH) which act as hydride sources.
Immediate Action: Switch to strictly non-protic organic solvents like Toluene or 1,4-Dioxane .[1] Ensure your solvents are anhydrous.[1]
Category B: The "Disappearing Nucleophile"
Q: I used 1.5 equivalents of Cyclopropylboronic acid, but it’s gone, and I still have starting bromide. Where did it go?A: It turned into gas.[1] Cyclopropylboronic acid undergoes rapid protodeboronation in the presence of water and base, releasing cyclopropane.
The "Slow-Drip" Fix: Dissolve the cyclopropylboronic acid in a separate syringe and add it to the hot reaction mixture over 2 hours using a syringe pump. This keeps the instantaneous concentration low, favoring coupling over hydrolysis.
The "MIDA" Fix: As recommended in the protocol, use the MIDA boronate. It acts as a "time-release capsule" for the boronic acid.
Part 3: Mechanistic Visualization
Diagram 1: The Protodeboronation Trap
This diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis pathway.
Caption: Kinetic competition: High instantaneous concentration of boronic acid favors the red "Trap" pathway.[1] Controlled release favors the blue Product pathway.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree when yields are suboptimal.
Caption: Diagnostic logic for identifying the root cause of failure based on visual and analytical evidence.
References
Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[2][3] [Link][1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]
Bruno, N. C., et al. (2013).[1] Third Generation (G3) Buchwald Palladium Precatalysts. Chemical Science. [Link]
Technical Guide: 4-Cyclopropyl-2-methylaniline – Stability, Handling, and Degradation Analysis
Executive Summary: The Molecule's "Personality" 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized intermediate often employed in the synthesis of kinase inhibitors and high-value agrochemicals. Its chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule's "Personality"
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized intermediate often employed in the synthesis of kinase inhibitors and high-value agrochemicals. Its chemical behavior is defined by the tension between two functional groups:[1]
The Electron-Rich Aniline: The amino group is strongly activating. The ortho-methyl group provides slight steric protection, but the para-cyclopropyl group acts as a hyperconjugative electron donor, making the ring system highly electron-rich.
The Cyclopropyl Ring: While kinetically stable in neutral/basic conditions, the significant ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening under strong acidic conditions or specific radical environments.
Critical Warning: This compound is highly susceptible to oxidative degradation . Users frequently report the material turning from an off-white solid to a dark brown/black "tar" upon exposure to air and light.
Storage & Handling: Preventing the "Black Goo"
Q: My sample arrived white but turned black after two weeks on the bench. Is it ruined?
A: Likely, yes. The darkening is due to the formation of quinone imines and azo-dimers via radical oxidation. This process is autocatalytic—once it starts, the radical species accelerate further degradation.
Best Practice Storage Protocol
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon or Nitrogen
Displaces O₂, preventing the initial formation of the anilinium radical cation.
Temperature
-20°C (Freezer)
Slows the kinetics of auto-oxidation and dimerization.
Container
Amber Glass
Blocks UV/Vis light, which catalyzes the photolytic cleavage of N-H bonds.
State
Solid / HCl Salt
The free base is unstable. Converting to the HCl salt significantly improves shelf-life by protonating the lone pair, shutting down oxidation.
Degradation Pathways: The Mechanism of Failure
Understanding how the molecule breaks down is essential for troubleshooting synthesis and analysis.
Pathway A: Oxidative Dimerization (Major)
The electron-donating cyclopropyl group at the para position stabilizes the radical cation formed during oxidation. This makes the molecule more reactive toward oxygen than unsubstituted aniline. The primary products are azo-dimers (colored) and insoluble polymers.
Pathway B: Acid-Catalyzed Ring Opening (Minor)
While the aniline nitrogen is the primary basic site, strong Lewis acids (e.g., AlCl₃, BF₃) or concentrated Brønsted acids can protonate the cyclopropyl ring or stabilize a carbocation intermediate, leading to ring opening to a linear propyl chain.
Visualizing the Pathways
Figure 1: Primary degradation pathways. Note that oxidative polymerization is the dominant cause of visual discoloration.
Analytical Troubleshooting (HPLC/LCMS)
Q: I see severe peak tailing in my HPLC. Is my column broken?
A: Unlikely. This is a classic "Basic Amine Problem." The aniline amine interacts with residual silanols on the silica column stationary phase.
Q: I see "Ghost Peaks" that grow the longer the sample sits in the autosampler.
A: Your sample is degrading in the vial.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peak
Silanol interaction
1. Use a high pH buffer (Ammonium Bicarbonate, pH 10) if using a hybrid column (e.g., XBridge). 2. Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.
New Peak (+14/16 Da)
N-Oxidation
The sample has oxidized in the solvent. Prepare fresh in degassed acetonitrile and analyze immediately.
Split Peaks
Salt vs. Free Base
Ensure your sample pH matches the mobile phase. Dissolving an HCl salt in a neutral solvent can cause equilibrium issues on-column.
Retention Time Drift
Cyclopropyl Opening
Check for a peak with identical mass but different retention (isomerization to propenyl/propyl). Avoid acidic diluents (e.g., 0.1% TFA) for long-term storage.
Recommended HPLC Method Parameters
Column: C18 with end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10) OR 10mM Ammonium Formate (pH 3.8). Avoid neutral pH.
Q: The Buchwald-Hartwig coupling failed. The starting material is gone, but no product formed.
A: The cyclopropyl amine is sterically sensitive and the aniline nitrogen can poison palladium catalysts.
Protocol for Successful Coupling:
Base Selection: Avoid strong bases that might deprotonate the cyclopropyl protons (unlikely, but possible). Use Cs₂CO₃ or K₃PO₄ .
Degassing: This aniline oxidizes rapidly at high temperatures. You must sparge solvents with Argon for 15 minutes prior to adding the catalyst.
Workup: Do not use strong acids (e.g., 6M HCl) to quench or extract, as this risks opening the cyclopropyl ring. Use saturated NH₄Cl or dilute citric acid.
References & Further Reading
PubChem Compound Summary. 4-Cyclopropyl-2-methylaniline (CID 55284437). National Center for Biotechnology Information.
[Link]
Rappoport, Z. (Ed.). The Chemistry of the Cyclopropyl Group.[1] John Wiley & Sons. (General reference for cyclopropyl stability mechanisms).
Li, Y., et al. "Aniline degradation by electrocatalytic oxidation."[3][4] Chemosphere (2003).[3][4] (Mechanism of aniline radical formation).[4]
[Link]
Sielc Technologies. Separation of Aniline on Newcrom R1 HPLC column. (Methodology for amine tailing suppression).
[Link]
Technical Support Center: Scaling Up 4-Cyclopropyl-2-methylaniline
Topic: Process Development & Troubleshooting Guide for CAS: 206197-98-0 (and related salts) Role: Senior Application Scientist Audience: Process Chemists & Scale-Up Engineers Executive Summary: The "Nitro-First" Strategy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Process Development & Troubleshooting Guide for CAS: 206197-98-0 (and related salts)
Role: Senior Application Scientist
Audience: Process Chemists & Scale-Up Engineers
Executive Summary: The "Nitro-First" Strategy
Welcome to the technical support center. If you are scaling up 4-Cyclopropyl-2-methylaniline , you are likely encountering challenges with catalyst poisoning, exothermic control, or impurity management.
The Core Directive: Do not attempt to couple the cyclopropyl group directly onto the free aniline (4-bromo-2-methylaniline) at scale unless strictly necessary. The free amine coordinates to Palladium (Pd), poisoning the catalyst and requiring high loadings (>5 mol%) that are economically unviable.
This guide addresses the specific "pain points" of this workflow.
Interactive Troubleshooting Guide (Q&A)
Module A: The Suzuki Coupling (C-C Bond Formation)
Q1: "I am seeing stalled conversion (60-70%) in the Suzuki coupling, even with fresh catalyst. Why?"
Diagnosis: This is often due to protodeboronation of the cyclopropylboronic acid. Cyclopropylboronic acid is less stable than aryl boronic acids; it can hydrolyze and lose the boron moiety before coupling occurs, especially if the reaction is too slow or the base is too strong.
Corrective Protocol:
Stoichiometry: Increase the boronic acid equivalent to 1.3–1.5 eq .
Base Selection: Switch from strong bases (like NaOH) to K₃PO₄ (Potassium Phosphate Tribasic) . The buffering effect of phosphate minimizes protodeboronation while maintaining enough basicity for the transmetalation step.
Water Management: Ensure a strict biphasic system (e.g., Toluene/Water 3:1). The water is necessary for the boronate formation, but excess water can accelerate deboronation.
Q2: "We are detecting high levels of homocoupling impurities (bicyclopropyl or biaryl). How do we suppress this?"
Diagnosis: Homocoupling competes with cross-coupling when the oxidative addition (Ar-Br to Pd) is slow, or when oxygen is present.
Corrective Protocol:
Degassing: Sparging with nitrogen is insufficient for scale-up. Use vacuum/nitrogen cycles (3x) before heating.
Addition Order: Do not add the catalyst to a hot mixture. Add Pd catalyst to the aryl halide/solvent mixture first, degas, then add the boronic acid and base, and then heat.
Catalyst Choice: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ligands have a wide bite angle that accelerates reductive elimination of the cross-product over the homo-product.
Module B: Nitro Reduction (Hydrogenation)
Q3: "The hydrogenation exotherm is spiking unpredictably. Is the cyclopropyl ring at risk?"
Diagnosis: Nitro reduction is highly exothermic (~500–550 kJ/mol). An uncontrolled spike not only risks thermal runaway but can also cause ring-opening of the cyclopropyl group (forming n-propyl derivatives) if local temperatures exceed 60-70°C.
Corrective Protocol:
Temperature Limit: Maintain reaction temperature < 40°C .
Pressure: Operate at moderate pressure (3–5 bar). High pressure increases the reaction rate (and heat generation) linearly.
Catalyst: Use 5% Pt/C (sulfided) or 1% Pt + 0.5% V/C . Platinum is often more selective for nitro reduction in the presence of sensitive rings than Palladium. If using Pd/C, ensure it is not an "unreduced" variant which can have variable induction periods.
Feed Control: Do not load all H₂ at once. Use a semi-batch mode where hydrogen uptake is flow-limited to match the cooling capacity of your jacket.
Q4: "We are seeing a 'stall' in H₂ uptake, followed by a sudden surge. What is happening?"
Diagnosis: This is the Hydroxylamine Accumulation Hazard . The reduction proceeds Nitro → Nitroso → Hydroxylamine → Amine.[1] The intermediate phenylhydroxylamine can accumulate if the catalyst surface is saturated or if mixing is poor. When it finally reduces, it releases a massive secondary exotherm.
Safety Check:
In-Process Control (IPC): Monitor the disappearance of the hydroxylamino intermediate by HPLC, not just the nitro starting material.
Agitation: Ensure mass transfer (kLa) is maximized. Hydrogen starvation at the catalyst surface favors intermediate accumulation.
Module C: Purification & Isolation
Q5: "The final aniline product is darkening (turning purple/black) upon storage. How do we stabilize it?"
Diagnosis: Electron-rich anilines like 4-cyclopropyl-2-methylaniline are prone to rapid oxidation by air (forming quinoid impurities).
Corrective Protocol:
Salt Formation: Do not isolate the free base oil. Convert it immediately to the Hydrochloride (HCl) salt or Tosylate salt .
Procedure: Dissolve the crude aniline in EtOAc/MTBE. Cool to 0°C. Add 1.05 eq of HCl in isopropanol (or gas). Filter the white/off-white solid.
Benefit: The salt form is air-stable and purges residual non-basic impurities (like unreacted nitro compounds or biaryls).
Q6: "Residual Palladium is >50 ppm. Standard washes aren't working."
Diagnosis: Pd coordinates strongly to the aniline nitrogen. Simple water washes won't remove it.
Corrective Protocol:
Scavenger Treatment: Use N-Acetyl Cysteine or Trithiocyanuric Acid (TMT) .
Step: After the Suzuki workup (before hydrogenation), treat the organic layer with an aqueous solution of N-Acetyl Cysteine (10 wt% relative to Pd) at 50°C for 1 hour.
Why? Removing Pd before the hydrogenation step is critical. If carried over, Pd from the Suzuki step can alter the selectivity of the hydrogenation catalyst.
Process Visualization
The following diagram illustrates the critical decision nodes and impurity pathways for the scale-up process.
Caption: Workflow logic for 4-Cyclopropyl-2-methylaniline synthesis, highlighting critical control points for impurities and safety hazards.
Data Summary: Critical Process Parameters (CPPs)
Parameter
Recommended Range
Consequence of Deviation
Suzuki Base
K₃PO₄ (2.0 - 3.0 eq)
Stronger bases (NaOH) cause deboronation; weaker bases stall reaction.
Managing exothermic reactions in 4-Cyclopropyl-2-methylaniline synthesis
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety, maintaining scientific integrity, and achieving reproducible, high-yield outcomes.
Introduction: Understanding the Synthetic Landscape and Thermal Hazards
The synthesis of 4-Cyclopropyl-2-methylaniline, a valuable building block in pharmaceutical development, typically involves the formation of a carbon-carbon or carbon-nitrogen bond to introduce the cyclopropyl moiety onto the aniline scaffold. The most common and industrially relevant methods for achieving this transformation are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Both of these powerful synthetic tools are known to be exothermic and can present significant thermal hazards, particularly upon scale-up.[1][2] The heat generated, if not adequately controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. This guide will provide a structured approach to identifying, understanding, and mitigating these risks.
Troubleshooting Guide: Addressing Common Issues in Exothermic Reactions
This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Question: I've just started the addition of the cyclopropylboronic acid (in a Suzuki coupling) or cyclopropylamine (in a Buchwald-Hartwig amination) and the reaction temperature is rising much faster than anticipated, even with external cooling. What's happening and what should I do?
Answer:
An unexpectedly rapid temperature increase is a critical indicator of a highly exothermic event and requires immediate attention to prevent a thermal runaway.
Probable Causes:
Incorrect Reagent Concentration or Addition Rate: The concentration of your reagents may be too high, or your addition rate is too fast for the cooling capacity of your reactor.
Inadequate Cooling: Your cooling system may not be efficient enough for the scale of the reaction. The heat transfer from the reactor to the cooling medium is insufficient.
"All-in" Addition: Adding all reagents at once before heating is a common practice in lab-scale experiments but is extremely dangerous for exothermic reactions upon scale-up as it provides poor control over the exotherm.[2]
Localized "Hot Spots": Inefficient stirring can lead to localized areas of high reagent concentration, causing rapid, uncontrolled reactions in those spots.
Immediate Actions:
Stop Reagent Addition Immediately.
Increase Cooling: Maximize the flow rate of your cooling medium. If you have a secondary cooling system (e.g., an ice bath), apply it.
Ensure Vigorous Stirring: Increase the stirring speed to improve heat dissipation and prevent localized hot spots.
Monitor Temperature and Pressure Closely: Keep a constant watch on the reactor's temperature and pressure gauges.
Be Prepared for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure, which may include quenching the reaction with a pre-determined quenching agent.
Preventative Measures for Future Experiments:
Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) is crucial to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.
Controlled Dosing: Implement a controlled, semi-batch addition of the limiting reagent. This allows the rate of heat generation to be controlled by the rate of addition.
Optimize Cooling: Ensure your reactor is appropriately sized for the reaction scale and that the cooling system has sufficient capacity. Consider using a more efficient cooling medium if necessary.
Scenario 2: Reaction Stalls or Proceeds Very Slowly, Followed by a Sudden Exotherm
Question: My Suzuki-Miyaura coupling reaction seemed to be proceeding very slowly with little to no temperature increase. I increased the heating, and suddenly the temperature spiked, and the pressure increased rapidly. What could have caused this?
Answer:
This scenario describes a dangerous situation known as "accumulation," where unreacted reagents build up in the reactor, leading to a sudden and violent reaction when the activation temperature is reached.
Probable Causes:
Catalyst Inhibition or Deactivation: The palladium catalyst may have been initially inactive or inhibited, preventing the reaction from starting. Impurities in the starting materials or solvents can sometimes poison the catalyst.
Insufficient Initial Temperature: The initial reaction temperature may have been too low to overcome the activation energy barrier of the reaction.
Poor Mass Transfer: In heterogeneous reaction mixtures, poor mixing can prevent the reactants from coming into contact with the catalyst effectively.
Immediate Actions:
Immediately Remove Heating: If you can do so safely, remove the heat source.
Maximize Cooling: Apply maximum cooling to try and control the exotherm.
Do Not Add More Reagents: Adding more reagents will only fuel the runaway reaction.
Follow Emergency Procedures: If the situation escalates, evacuate the area and follow your facility's emergency protocols.
Preventative Measures for Future Experiments:
Catalyst Activation: Ensure your palladium catalyst is active. For some catalysts, a pre-activation step may be necessary.
Careful Temperature Ramping: Increase the reaction temperature slowly and monitor for the onset of the exotherm. A gentle temperature ramp can help to initiate the reaction smoothly without significant accumulation.
Use of Online Monitoring: Techniques like in-situ IR or Raman spectroscopy can monitor the concentration of reactants and products in real-time, providing an early warning of accumulation.
Reaction Initiation Confirmation: Before proceeding with the bulk of the reagent addition, add a small amount of the limiting reagent and confirm that the reaction has initiated (e.g., by a slight, controlled temperature increase) before continuing with the rest of the addition.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally more exothermic for the synthesis of 4-Cyclopropyl-2-methylaniline?
A1: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are known to be exothermic.[1] The magnitude of the exotherm is highly dependent on the specific substrates, catalyst system, solvent, and base used. A quantitative risk assessment, including reaction calorimetry, is the only definitive way to determine which route is more exothermic for your specific conditions.[3] However, as a general consideration, the choice of a strong base, often required in Buchwald-Hartwig aminations, can contribute to a more significant exotherm.[4]
Q2: What are the critical control parameters for managing the exotherm in a scaled-up synthesis of 4-Cyclopropyl-2-methylaniline?
A2: The critical control parameters for managing the exotherm during scale-up include:
Reagent Addition Rate: This is the most critical parameter for controlling the rate of heat generation.
Temperature Control: Maintaining the reaction temperature within a narrow, predetermined range is essential. This requires a robust and responsive cooling system.
Stirring Speed: Adequate agitation is crucial for efficient heat transfer and to prevent the formation of localized hot spots.
Concentration: The concentration of reactants should be carefully controlled to manage the overall heat output.
Solvent Selection: The choice of solvent affects the reaction kinetics and the overall heat capacity of the system. Solvents with higher boiling points can provide a larger safety margin.
Q3: What are the recommended cooling methods for this reaction at a larger scale?
A3: At a larger scale, jacketed reactors with a circulating thermal fluid are standard. The choice of thermal fluid and the chiller's capacity are critical. For highly exothermic reactions, additional cooling measures may be necessary, such as:
Internal Cooling Coils: These provide a larger surface area for heat exchange within the reactor.
Reflux Cooling: Running the reaction at the boiling point of the solvent allows the heat of vaporization to remove a significant amount of energy. This requires a properly sized condenser.
Emergency Quenching System: A system to rapidly introduce a pre-determined quenching agent to stop the reaction in case of a thermal runaway.
Q4: How can I assess the thermal stability of my reaction mixture?
A4: Differential Scanning Calorimetry (DSC) is a common technique used to determine the onset temperature of decomposition for the reaction mixture. This information is critical for establishing a safe operating temperature and for understanding the potential consequences of a thermal runaway. It is generally recommended to have a safety margin of at least 50-100°C between the maximum process temperature and the onset of decomposition.
Experimental Protocols and Data
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Parameter
Recommendation
Rationale
Reactants
4-bromo-2-methylaniline, Cyclopropylboronic acid
Common starting materials for this synthesis.
Catalyst
Pd(OAc)₂, Pd(PPh₃)₄, or other suitable Pd(0) or Pd(II) catalysts
Bulky, electron-rich ligands often improve catalytic activity.
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Choice of base can influence reaction rate and exothermicity.
Solvent
Toluene, Dioxane, 2-Butanol/Water mixtures
Solvent choice impacts solubility, reaction temperature, and heat capacity.[6]
Temperature
80-110 °C
Reaction temperature needs to be carefully controlled.[6]
Detailed Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-methylaniline with Cyclopropylboronic Acid (Illustrative Lab-Scale)
Disclaimer: This is an illustrative protocol and must be adapted and risk-assessed for your specific equipment and scale.
Inert Atmosphere: To a dry, inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 4-bromo-2-methylaniline (1.0 eq), your chosen palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and ligand (e.g., SPhos, 0.04 eq).
Solvent and Base Addition: Add the chosen solvent (e.g., toluene, 10 vol) and base (e.g., K₂CO₃, 2.0 eq).
Degassing: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
Heating: Heat the mixture to the desired reaction temperature (e.g., 90 °C) with vigorous stirring.
Controlled Addition: Prepare a solution of cyclopropylboronic acid (1.2 eq) in a suitable solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within a ±2 °C range.
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification steps.
Visualization of Key Workflows
Diagram 1: Troubleshooting a Thermal Runaway
Caption: Decision tree for responding to a thermal runaway event.
Diagram 2: Process Flow for Safe Exothermic Reaction
Caption: A generalized workflow for safely conducting an exothermic reaction.
References
Hazard analysis of aniline production process and safety countermeasure to it. (n.d.). Retrieved from [Link]
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 2025, 29 (8), 1935–1941.
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2021, 2(4), 435-446.
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 2018, 22(3), 351-360.
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 2019, 23(12), 2608-2625.
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 2021, 25(8), 1872-1881.
Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection.
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 2023, 28(14), 5399.
Robust Out-of-Distribution Prediction of Buchwald-Hartwig Reactions. ChemRxiv.
Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach.
Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 2002, 124(46), 13662-13663.
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
Catalyst deactivation and poisoning in 4-Cyclopropyl-2-methylaniline reactions
This guide serves as a Tier 3 Technical Support resource for process chemists and researchers encountering yield suppression or selectivity failure in the synthesis of 4-Cyclopropyl-2-methylaniline . The content focuses...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for process chemists and researchers encountering yield suppression or selectivity failure in the synthesis of 4-Cyclopropyl-2-methylaniline .
The content focuses on the two primary synthetic routes: Suzuki-Miyaura Cross-Coupling and Nitro-Group Reduction , addressing the specific catalyst deactivation modes inherent to this molecule's functional group architecture (a basic primary amine + a labile cyclopropyl ring).
Executive Summary: The "Aniline-Cyclopropyl" Paradox
Synthesizing 4-Cyclopropyl-2-methylaniline presents a unique "double-bind" for transition metal catalysis:
The Product is a Poison: The target molecule is a primary aniline. As the reaction proceeds, the product concentration increases, competing with ligands for the metal center and shutting down the catalytic cycle (Product Inhibition).
The Substrate is Fragile: The cyclopropyl ring acts as a "hydrogen sponge." Standard hydrogenation conditions used to generate the amine often rupture the ring, leading to the n-propyl impurity.
Module 1: Suzuki-Miyaura Coupling Stalls
Scenario: You are coupling 4-bromo-2-methylaniline (or its protected form) with cyclopropylboronic acid . The reaction starts well but stalls at 60-70% conversion, despite adding fresh catalyst.
The Root Cause: Competitive Amine Binding
Palladium (Pd) catalysts rely on phosphine ligands to maintain the active Pd(0)/Pd(II) cycle. The product, 4-Cyclopropyl-2-methylaniline, is a sterically accessible, electron-rich primary amine. It acts as a "Trojan Horse," binding irreversibly to the Pd(II) intermediate, displacing the labile phosphine ligands required for the transmetalation step.
Diagnostic Workflow (Self-Validating Protocol)
To confirm amine poisoning versus catalyst decomposition:
The "Spike" Test: Take a stalled reaction aliquot. Add 10 mol% of the ligand (not metal).
Result A (Reaction Resumes): Ligand displacement occurred. The amine stripped the ligand.
Result B (No Change): Pd-black formation or oxidative addition failure.
The Color Test:
Bright Yellow/Orange: Active phosphine species likely present.
You must use ligands that are too bulky for the amine to displace, or protect the amine moiety on the substrate.
Recommended Ligand Systems:
Ligand Class
Example
Mechanism of Action
Buchwald Dialkylbiaryl
XPhos or SPhos
The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the aniline product while allowing the smaller oxidative addition to proceed.
Tri-tert-butylphosphine
P(t-Bu)₃
Extreme steric bulk prevents coordination of the nitrogen lone pair.
The following diagram illustrates how the product diverts the catalyst into a "dead" state.
Figure 1: Mechanism of Product Inhibition. The accumulation of the aniline product drives the equilibrium toward the inactive amine-bound palladium species, effectively stalling the cycle.
Module 2: The "Propyl" Impurity (Ring Opening)
Scenario: You are synthesizing the target via hydrogenation of 4-cyclopropyl-2-methylnitrobenzene . You observe 5-15% of 4-propyl-2-methylaniline (ring-opened impurity).
The Root Cause: Over-Hydrogenation
The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). On active heterogeneous catalyst surfaces (like Pd/C), the ring behaves similarly to an olefin. The mechanism involves:
Adsorption of the nitro group (fast).
Reduction to amine.
Side Reaction: Adsorption of the cyclopropyl ring onto the metal surface, followed by C-C bond cleavage and hydrogenolysis.
Troubleshooting Guide: Catalyst Selection Matrix
Catalyst System
Ring Stability Risk
Activity
Recommendation
Pd/C (Standard)
High
High
AVOID. Pd readily inserts into strained C-C bonds.
Pt/C (Platinum)
Moderate
Moderate
Better. Pt is less aggressive toward cyclopropyl hydrogenolysis than Pd.
Raney Nickel
Low
High
Good Alternative. Requires careful pH control to avoid base-catalyzed side reactions.
Fe / AcOH
Zero
High
GOLD STANDARD. Chemical reduction (Bechamp) does not affect the cyclopropyl ring.
Protocol: Selective Chemical Reduction (Fe/AcOH)
If catalytic hydrogenation is yielding impurities, switch to this self-validating chemical reduction protocol.
Step-by-Step:
Setup: Charge a flask with 4-cyclopropyl-2-methylnitrobenzene (1.0 eq) in Ethanol/Water (4:1).
Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq). Note: Using NH₄Cl instead of HCl prevents acid-catalyzed ring opening.
Reflux: Heat to 70°C. Monitor by TLC/LCMS.
Workup (Critical): Filter while hot through Celite to remove iron oxides.
Why Hot? The product may crystallize or bind to the iron sludge if cooled.
Validation: 1H NMR should show the cyclopropyl multiplets (0.6–1.0 ppm) intact. A triplet at ~0.9 ppm indicates ring opening (methyl of the n-propyl group).
Scenario: In the Suzuki coupling, the aryl halide remains unreacted, but the cyclopropylboronic acid has disappeared from the LCMS trace.
The Root Cause: Protodeboronation
Cyclopropylboronic acid is notoriously unstable. The C-B bond is prone to hydrolysis, especially in the presence of water and base at high temperatures, releasing cyclopropane gas and boric acid. This is often mistaken for "catalyst death" because the reaction stops, but it is actually "reagent death."
Mitigation Strategy
Switch Reagents: Use Potassium Cyclopropyltrifluoroborate (Molander Salt) .
Why? The -BF3K group is tetravalent and resistant to hydrolysis until activated in situ.
Anhydrous Conditions: If using the boronic acid, use anhydrous toluene/dioxane with anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃) rather than aqueous carbonate solutions.
Slow Addition: Add the unstable boronic acid in portions (e.g., 0.5 eq every hour) to maintain a steady concentration relative to the catalyst.
Visualization: Reagent Stability vs. Reaction Pathway
Figure 2: The race between productive transmetalation and destructive protodeboronation. Using Molander salts shifts the bias toward the green pathway.
References
Catalyst Poisoning by Amines
Mechanism:[1][2][3][4][5][6][7] The formation of stable Pd-amine complexes prevents the coordination of the substrate.
Source: StudySmarter. (2024).[4] Catalyst Poisoning: Palladium & Platinum.[8] Link
Cyclopropyl Ring Stability in Hydrogenation
Mechanism:[1][2][3][4][5][6][7] Catalytic ring-opening hydroarylation and hydrogenolysis of cyclopropanes using Lewis acids and transition metals.
Source: NIH/PubMed Central. (2020). Ring-opening hydroarylation of monosubstituted cyclopropanes. Link
Suzuki Coupling Protocols & Ligand Effects
Protocol: Optimization of ligands (Buchwald type) to prevent deactivation in sterically demanding or amine-rich couplings.
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Profile & Purification Strategy
Target Molecule: 4-Cyclopropyl-2-methylaniline
Chemical Nature: Weak base (Aniline derivative), lipophilic (Cyclopropyl + Methyl), oxidation-sensitive.
Purifying 4-Cyclopropyl-2-methylaniline presents a classic "Aniline Paradox": the amino group (
) is polar enough to interact strongly with silica silanols (causing tailing), yet the cyclopropyl and methyl groups make the molecule relatively non-polar, requiring non-polar mobile phases where solubility can be tricky. Furthermore, the cyclopropyl ring introduces a stability constraint—it can undergo ring-opening in the presence of strong mineral acids.
This guide provides a self-validating protocol to overcome these challenges, focusing on Silanol Deactivation and Oxidation Prevention .
Core Protocol: Normal Phase Flash Chromatography
The "Golden Standard" for purifying this intermediate is silica gel chromatography with a basic modifier.
A. Stationary Phase Selection
Primary Choice: Standard Irregular Silica Gel (40–63 µm).
Why? Standard silica is slightly acidic (pH ~6.5–7.0). This acidity protonates the aniline, causing it to streak (tail) rather than elute as a tight band.
Protocol: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) before packing. This caps the active silanol sites.
Critical Technical Note: Do not use Acetone. Primary anilines react with acetone to form imines (Schiff bases), creating a new impurity spot that "disappears" upon aqueous workup (hydrolysis) but confuses TLC monitoring.
C. Step-by-Step Workflow
TLC Method Development:
Prepare a TLC chamber with 80:20 Hexanes:EtOAc + 1% TEA.
Spot the crude mixture.
Success Metric: The aniline spot should be compact and circular. If it looks like a "comet" (streaking), increase TEA to 2% or switch to DCM/MeOH (95:5) + 1%
for very polar impurities.
Sample Loading (Dry Load):
Dissolve crude aniline in minimal Dichloromethane (DCM).
Add Celite 545 or Silica Gel (1:2 ratio w/w).
Evaporate to a free-flowing powder.
Reasoning: Liquid loading amines often leads to broad bands. Dry loading ensures the sample starts as a tight zone.
Elution Gradient:
Equilibrate column with 100% Hexanes (+1% TEA).
Run gradient: 0%
30% EtOAc over 10–15 Column Volumes (CV).
Cyclopropyl Caution: Avoid using strong acids (HCl) in the mobile phase or fraction workup, as they can trigger cyclopropyl ring opening [1].
Mechanism of Action (Visualization)[2][3]
The following diagram illustrates why the TEA modifier is non-negotiable for this purification.
Figure 1: Competitive binding mechanism. TEA (Green) preferentially binds to acidic silanols, preventing the aniline (Yellow) from "sticking" and ensuring sharp elution.
Alternative: Reverse Phase (C18) Conditions
If high-purity (>99%) is required for biological assays, Reverse Phase (RP) is superior.
Column: C18 (ODS).
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8.0).
Logic: Basic pH keeps the aniline neutral (un-protonated), increasing retention on the hydrophobic C18 chain and improving peak shape.
Avoid: TFA (Trifluoroacetic acid). While common, TFA is acidic enough to potentially degrade the cyclopropyl ring over time or during concentration [2].
Troubleshooting Center (FAQ)
Q1: My product fractions turned brown/purple overnight. What happened?
Diagnosis: Oxidation. Anilines are electron-rich and oxidize easily in air, especially when spread thin on silica or in solution.
Fix:
Evaporate fractions immediately after collection.
Store the purified oil/solid under Nitrogen or Argon at -20°C.
If the color is intense, filter through a small plug of basic alumina to remove the colored oxidation impurities.
Q2: I see a "ghost spot" on TLC that wasn't there before.
Diagnosis: Did you use Acetone to dissolve your sample?
Fix: As mentioned, acetone reacts with the primary amine to form an imine. Re-dissolve in pure EtOAc or DCM and the spot should disappear (or hydrolysis will occur on the TLC plate).
Q3: The product is co-eluting with the starting material (4-bromo-2-methylaniline).
Diagnosis: Structural similarity makes separation difficult.
Fix:
Change Selectivity: Switch from EtOAc/Hex to Toluene/EtOAc . The
interactions of toluene often separate halo-aromatics from alkyl-aromatics better than simple alkanes.
Chemical Wash: If the impurity is non-basic (e.g., a boronic ester byproduct), dissolve the mixture in ether and wash with 1M HCl. The aniline goes into the water layer; the impurity stays in the organic. Neutralize the water layer to recover the aniline. (Caution: Do this quickly and cold to protect the cyclopropyl group).
Synthesis Context & Workflow
Since this molecule is typically synthesized via Suzuki Coupling (4-Bromo-2-methylaniline + Cyclopropylboronic acid), your crude likely contains Palladium residues.
Figure 2: Recommended workflow from reaction termination to isolated product.
References
Cyclopropyl Stability: Wiberg, K. B., & Kass, S. R. (1985). "Acid-catalyzed ring opening of cyclopropanes." Journal of the American Chemical Society, 107(4), 988-995. Link
Amine Chromatography: "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry. Accessed Oct 2023.[3] Link
General Purification: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.
Suzuki Coupling Context: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Recrystallization & Purification Protocols
Target Molecule: 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2)
Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]
Introduction: The Senior Scientist's Perspective
Purifying 4-Cyclopropyl-2-methylaniline presents a unique set of challenges. As an aniline derivative, it is prone to rapid oxidative degradation ("browning") upon exposure to air.[1] Structurally, the cyclopropyl group at the C4 position adds lipophilicity and steric bulk, often lowering the melting point compared to its methyl-analogs, which can lead to the dreaded "oiling out" phenomenon during recrystallization.[1]
This guide moves beyond basic textbook procedures. It focuses on causality and control —understanding why your purification might fail and providing the robust, self-validating protocols to ensure it doesn't.[1]
Phase 1: Solvent System Selection
Q: What is the optimal solvent system for this specific aniline?
A: There is no single "magic" solvent, but for lipophilic anilines like 4-Cyclopropyl-2-methylaniline, binary solvent systems generally outperform single solvents.[1]
Solvent System
Ratio (v/v)
Suitability
Mechanism of Action
Ethanol / Water
70:30 to 90:10
High
The "Standard."[1] Water acts as a powerful anti-solvent, forcing the hydrophobic cyclopropyl group to aggregate.[1]
Hexanes / Ethyl Acetate
5:1 to 10:1
Moderate
Good for removing polar impurities, but risk of "oiling out" is higher due to low boiling point of hexanes.[1]
Toluene / Heptane
1:2
High (Process)
Excellent for larger scales. Toluene solubilizes the aromatic core; heptane excludes it slowly upon cooling.
Isopropanol (IPA)
100%
Moderate
Good single-solvent option if the impurity profile is simple.
Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[1] They often form solvates with anilines that are difficult to dry, leading to false yield calculations and stability issues.[1]
Phase 2: The "Salt-Switch" Strategy (High Purity Protocol)
Q: My product is an oil or low-melting solid that won't crystallize. What now?
A: If direct recrystallization fails or results in an oil, you must employ the Salt-Switch Strategy .[1]
Anilines are weak bases.[2] Converting the free base into a crystalline salt (Hydrochloride or Oxalate) drastically alters the physical properties, raising the melting point and rejecting non-basic impurities (like starting nitro-compounds or neutral coupling byproducts).
Protocol: Hydrochloride Salt Formation & Purification
Dissolution: Dissolve the crude 4-Cyclopropyl-2-methylaniline in Diethyl Ether or MTBE (5 mL per gram).
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 equivalents).
Why Dioxane? It prevents the introduction of water, which can make the salt hygroscopic/sticky.[1]
Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.
Filtration: Filter under nitrogen (to prevent oxidation).
Recrystallization of Salt: Recrystallize the salt from Hot Methanol/Ether or Hot Isopropanol .
Note: The salt is stable and resistant to oxidation.
Free Basing (The Release): Suspend the pure salt in water/DCM. Neutralize with saturated NaHCO₃ (avoid strong NaOH to prevent potential cyclopropyl ring stress, though unlikely at C4).[1] Separate the organic layer, dry over Na₂SO₄, and concentrate.[1]
Phase 3: Direct Recrystallization Protocol (For Solids)
Q: How do I execute a direct recrystallization without oxidizing the product?
A: You must control the atmosphere and the cooling rate. Oxygen is the enemy here.
Step-by-Step Methodology:
Inert Atmosphere: Perform all heating and dissolution steps under a gentle stream of Nitrogen or Argon .
Dissolution (The Saturation Point):
Place crude solid in a flask with a stir bar.
Add the primary solvent (e.g., Ethanol) dropwise at boiling point until just dissolved.
Expert Tip: Add 5% excess solvent immediately after dissolution. This prevents premature crashing out during filtration.
Clarification: If the solution is dark/brown (oxidized), add Activated Carbon (1-2 wt%) . Stir for 5 mins, then filter hot through Celite.
While still hot, add the anti-solvent (e.g., Water) dropwise until a faint, persistent turbidity appears.[1]
Add one drop of primary solvent to clear it again.
Controlled Cooling:
Wrap the flask in a towel or place in a warm oil bath and let it cool to room temperature slowly (over 2-3 hours).
Causality: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities (Ostwald ripening).
Collection: Filter the crystals and wash with cold anti-solvent.
Phase 4: Troubleshooting & Diagnostics
Q: The solution turned into a milky oil at the bottom. How do I fix "Oiling Out"?
A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common with cyclopropyl compounds.
Immediate Fixes:
The "Re-Heat" Method: Re-heat the mixture until the oil dissolves. Add more of the primary (good) solvent. The goal is to lower the saturation temperature below the oiling-out point.
Seeding: Add a seed crystal of pure product at the temperature just above where oiling occurs. This provides a template for the lattice to form instead of amorphous oil droplets.
The Trituration Trick: If it oils out upon cooling, decant the supernatant solvent. Add a small amount of cold pentane/hexanes to the oil and scratch the flask side with a glass rod. This mechanical energy often induces crystallization.
Q: My crystals are turning brown/purple during drying. Why?
A: This is surface oxidation .
Cause: Trace solvent remains on the crystal surface, dissolving oxygen and facilitating reaction with the electron-rich aniline ring.
Solution:
Wash crystals thoroughly with a volatile, non-polar solvent (like Hexanes) to remove high-boiling mother liquor.[1]
Dry in a vacuum desiccator protected from light.
Store under Nitrogen/Argon at 4°C.
Visualizing the Logic
Workflow: The Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification route based on physical state and initial results.
Summary of Quantitative Parameters
Parameter
Specification
Notes
Melting Point (Target)
Likely < 50°C
Precise MP depends on purity; broad range indicates impurities.
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 6, 2026, from [Link][1]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55284437, N-cyclopropyl-2-methylaniline. Retrieved February 6, 2026, from [Link][1]
Arava, V. (2013). Synthesis of Cyclopropyl anilines. ResearchGate. Retrieved February 6, 2026, from [Link]
A Comparative Analysis of Chemical Reactivity: 4-Cyclopropylaniline vs. 4-Cyclopropyl-2-methylaniline
An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist This guide provides a detailed comparison of the chemical reactivity of two structurally related anilines: 4-cyclopropylaniline and its ortho-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the chemical reactivity of two structurally related anilines: 4-cyclopropylaniline and its ortho-methylated analogue, 4-cyclopropyl-2-methylaniline. For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced differences in reactivity imparted by subtle structural modifications is paramount for efficient reaction design, predicting outcomes, and optimizing synthetic routes. This document delves into the electronic and steric factors governing the behavior of these two compounds in key chemical transformations, supported by mechanistic insights and a practical experimental protocol.
Foundational Principles: Electronic and Steric Effects
The reactivity of a substituted aniline is fundamentally governed by the interplay of electronic effects (how substituents donate or withdraw electron density) and steric effects (the physical obstruction caused by bulky groups).
4-Cyclopropylaniline incorporates two electron-donating groups (EDGs) on the aromatic ring. The amino group (-NH₂) is a powerful activating group through resonance (+M effect), significantly increasing the electron density of the ring, particularly at the ortho and para positions.[1] The cyclopropyl group at the para position also acts as an electron-donating group, capable of conjugating with the π-system of the benzene ring, further enhancing its nucleophilicity.[2]
4-Cyclopropyl-2-methylaniline features three electron-donating groups. In addition to the amino and cyclopropyl groups, the methyl group (-CH₃) at the ortho position provides further electron density via an inductive effect (+I effect).[3] From a purely electronic standpoint, this molecule's aromatic ring is more activated than that of 4-cyclopropylaniline.
However, the critical differentiating factor is the steric hindrance introduced by the ortho-methyl group in 4-cyclopropyl-2-methylaniline.[4] This group physically obstructs access to both the adjacent amino group and the C3 position of the aromatic ring, a phenomenon known to significantly influence reaction rates and regioselectivity.[5][6]
Comparative Property Summary
Property
4-Cyclopropylaniline
4-Cyclopropyl-2-methylaniline
Molecular Formula
C₉H₁₁N
C₁₀H₁₃N
Molecular Weight
133.19 g/mol
147.22 g/mol
Key Structural Feature
Unhindered amino group
Ortho-methyl group causing steric hindrance
Electronic Profile
Strongly activated ring (Amino + Cyclopropyl)
Very strongly activated ring (Amino + Cyclopropyl + Methyl)
Primary Reactivity Factor
High nucleophilicity of the ring and N-atom
A balance between high electronic activation and significant steric hindrance
Comparative Reactivity in Key Transformations
The structural differences manifest profoundly in common synthetic operations. We will analyze three classes of reactions: electrophilic aromatic substitution, N-functionalization, and palladium-catalyzed cross-coupling.
A. Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. The outcome is dictated by the combined directing effects of the substituents.
4-Cyclopropylaniline : The powerful ortho, para-directing amino group and the weaker ortho, para-directing cyclopropyl group work in concert. Attack is overwhelmingly directed to the positions ortho to the amino group (C3 and C5). Due to the high activation, reactions like bromination can easily lead to polysubstitution if not carefully controlled.[1]
4-Cyclopropyl-2-methylaniline : The electronic activation is even higher, but the regioselectivity is more defined. The methyl group at C2 blocks one of the most activated sites. Therefore, electrophilic attack is strongly directed to the vacant C5 position, which is ortho to the amino group and meta to the methyl group. This steric blocking provides a significant advantage for achieving clean, predictable mono-substitution.
Caption: Steric hindrance at the amino group during N-acylation.
C. Palladium-Catalyzed Cross-Coupling
In reactions like the Buchwald-Hartwig amination, the aniline serves as a nucleophile. Steric hindrance around the nitrogen can significantly impact catalyst efficiency.
[7][8]
4-Cyclopropylaniline : As a primary aniline with good steric accessibility, it is generally an excellent substrate for Buchwald-Hartwig couplings with a wide range of aryl halides and pseudohalides using standard palladium/phosphine ligand systems.
[7][9]
4-Cyclopropyl-2-methylaniline : This is a more challenging substrate. The steric bulk of the ortho-methyl group can impede the crucial reductive elimination step in the catalytic cycle. [7]Achieving high yields often requires careful selection of a catalyst system, typically involving palladium precatalysts paired with sterically demanding, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) that are designed to promote reductive elimination from hindered substrates.
Experimental Protocol: A Self-Validating Comparison
To empirically demonstrate the difference in reactivity at the nitrogen atom, a parallel N-acetylation experiment provides a clear and definitive result. The causality is direct: under identical conditions, any significant difference in reaction rate or yield can be attributed to the steric effect of the ortho-methyl group.
Title: Comparative N-Acetylation of 4-Cyclopropylaniline and 4-Cyclopropyl-2-methylaniline
Objective: To qualitatively and quantitatively compare the rate of N-acetylation for a sterically unhindered vs. a sterically hindered aniline.
Reaction Setup: Prepare two identical round-bottom flasks (Flask A and Flask B), each equipped with a magnetic stir bar.
In Flask A, dissolve 1.0 mmol of 4-cyclopropylaniline in 5 mL of DCM.
In Flask B, dissolve 1.0 mmol of 4-cyclopropyl-2-methylaniline in 5 mL of DCM.
To each flask, add 1.2 mmol of pyridine.
Cool both flasks to 0 °C in an ice bath.
Reaction Initiation: At the same time, add 1.1 mmol of acetic anhydride to each flask.
Monitoring: Allow the reactions to stir at 0 °C. Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with a 30:70 Ethyl Acetate/Hexanes mixture and visualize under UV light. The product amide will have a different Rf value than the starting aniline.
Endpoint: Continue monitoring until the reaction in Flask A shows complete consumption of the starting material.
Work-up (perform for both flasks):
Dilute the reaction mixture with 20 mL of DCM.
Transfer to a separatory funnel and wash sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO₃, and 15 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Analysis: Determine the crude mass and obtain a ¹H NMR spectrum to confirm product formation and assess purity.
Expected Results:
TLC Analysis: The spot corresponding to the starting material in Flask A will disappear significantly faster than the one in Flask B.
Yield: After the same reaction time, the isolated yield of N-(4-cyclopropylphenyl)acetamide (from Flask A) will be substantially higher than that of N-(4-cyclopropyl-2-methylphenyl)acetamide (from Flask B).
Caption: Experimental workflow for the comparative N-acetylation.
Conclusion and Practical Implications for the Synthetic Chemist
The choice between 4-cyclopropylaniline and 4-cyclopropyl-2-methylaniline is not arbitrary but a strategic decision based on the desired chemical transformation.
4-Cyclopropylaniline is the substrate of choice when the primary goal is functionalization of the amino group or when high reactivity in reactions like Buchwald-Hartwig amination is required with standard catalyst systems. Its unhindered nature ensures predictable and efficient transformations at the nitrogen center.
4-Cyclopropyl-2-methylaniline excels in applications requiring regiocontrolled electrophilic aromatic substitution . The ortho-methyl group, while a hindrance for N-functionalization, is an excellent directing group that effectively blocks one reactive site, channeling electrophiles to the C5 position with high fidelity. This steric control can prevent the formation of undesired isomers and simplify purification.
References
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(1), 96–103. Available from: [Link]
McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5765-5775. Available from: [Link]
ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available from: [Link]
Zhang, J., et al. (2011). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 40(43), 11591-11599. Available from: [Link]
Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
PubChem. 4-Cyclopropyl-3-methylaniline. National Center for Biotechnology Information. Available from: [Link]
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. International Journal of Molecular Sciences. Available from: [Link]
Chemistry Steps. Reactions of Aniline. Available from: [Link]
Mayr, H., et al. (2019). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 15, 2136-2159. Available from: [Link]
Guengerich, F. P., et al. (2016). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Journal of the American Chemical Society, 138(41), 13594-13605. Available from: [Link]
ResearchGate. (2001). Synthesis of Cyclopropyl anilines. Available from: [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
Beilstein Journals. (2024). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry. Available from: [Link]
PubChem. N-cyclopropyl-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]
Song, L., et al. (2017). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Catalysis, 7(12), 8344-8349. Available from: [Link]
YouTube. (2022). 2 Methylaniline is less basic than 4 Methylaniline due to SIP effect. Birendra Sir Chemistry Classes. Available from: [Link]
Wang, Y., et al. (2022). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science, 13(4), 1083-1089. Available from: [Link]
Wang, F., et al. (2021). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Nature Communications, 12(1), 184. Available from: [Link]
ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available from: [Link]
PubMed. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
Deasy, C. L. (1943). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the American Chemical Society, 65(6), 1099-1102. Available from: [Link]
Tsuritani, T., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Organic Letters, 12(10), 2346-2349. Available from: [Link]
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
Comparative analysis of different synthetic routes to 4-Cyclopropyl-2-methylaniline
This guide provides a comparative analysis of synthetic routes to 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2 / 942190-55-8), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhib...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of synthetic routes to 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2 / 942190-55-8), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors) and TRPA1 antagonists.[1]
Executive Summary
The synthesis of 4-Cyclopropyl-2-methylaniline presents a classic regiochemical challenge: installing a strained cyclopropyl ring onto an electron-rich aniline scaffold.[1]
Route 1 (Recommended): Suzuki-Miyaura coupling on the nitro precursor followed by reduction.[2] This offers the highest reliability and scalability.[2]
Route 2 (Direct): Direct Suzuki coupling on the free aniline.[2] Faster but prone to catalyst poisoning.[2]
Route 3 (Alternative): Negishi/Kumada coupling.[2] High atom economy but requires cryogenic/anhydrous conditions.[2]
Part 1: Strategic Route Analysis
Route 1: The "Nitro-First" Strategy (Suzuki + Reduction)
This route avoids the "catalyst poisoning" effect of the free amine by performing the cross-coupling on the nitro derivative.[1][2]
Step 1: Suzuki coupling of 4-bromo-2-methylnitrobenzene with cyclopropylboronic acid .
Step 2: Chemoselective reduction of the nitro group to the aniline.[1][2]
Feature
Rating
Technical Insight
Yield
High (>85%)
Nitro group activates the aryl bromide for oxidative addition.
No pyrophoric zinc/magnesium reagents required.[2]
Route 2: Direct Aniline Coupling
Direct coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid. While shorter, the free amine can coordinate to the Palladium center, reducing turnover frequency (TOF).[1][2]
Mechanism: Standard Pd(0)/Pd(II) catalytic cycle.[2]
Key Challenge: Requires bulky ligands (e.g., SPhos, XPhos) or protection (e.g., Boc/Acetyl) to prevent amine interference.[1][2]
Route 3: Organometallic Coupling (Negishi/Kumada)
Uses cyclopropylzinc bromide (Negishi) or cyclopropylmagnesium bromide (Kumada).[2]
Pros: Reagents are often cheaper than boronic acids.[2]
Cons: Functional group incompatibility (free amine must be protected or deprotonated).[2] Highly moisture-sensitive.[2]
Conditions: Microwave irradiation at 120°C for 30 minutes.
Note: The use of PCy₃ or SPhos is critical to prevent the free amine from shutting down the catalyst.[1][2]
Part 3: Comparative Data & Decision Logic
Performance Metrics
Metric
Route 1 (Nitro-First)
Route 2 (Direct Aniline)
Route 3 (Negishi)
Step Count
2
1
3 (w/ protection)
Overall Yield
75-85%
40-60%
60-70%
Atom Economy
Moderate
High
Low (Zn waste)
E-Factor
Low (Greenest)
Moderate
High
Critical Risk
Protodeboronation
Catalyst Poisoning
Moisture Sensitivity
Visualizing the Synthesis Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.
Part 4: Mechanism of Action (Suzuki Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields in Route 2.[2]
Caption: The Suzuki-Miyaura catalytic cycle. In Route 2, the free amine can competitively bind to Pd(II) intermediates, stalling the cycle at the Transmetallation step.[1][2]
References
Suzuki Coupling on Indazoles (Analogous Chemistry)
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of TRPA1 Antagonists.[1]
Structural Validation of 4-Cyclopropyl-2-methylaniline: A Comparative NMR Guide
This guide outlines a rigorous structural validation protocol for 4-Cyclopropyl-2-methylaniline , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents. It compares the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous structural validation protocol for 4-Cyclopropyl-2-methylaniline , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents. It compares the efficacy of standard 1D NMR against a comprehensive 2D NMR workflow, specifically addressing the challenge of distinguishing the target from its difficult-to-detect regioisomers.
Executive Summary & Comparison Overview
In drug development, the structural integrity of building blocks like 4-Cyclopropyl-2-methylaniline is non-negotiable. Standard quality control (LC-MS and 1D ¹H NMR) often fails to distinguish this compound from its regioisomer, 4-Cyclopropyl-3-methylaniline , or its ring-opened byproduct, 4-Isopropyl-2-methylaniline .
This guide compares two validation approaches:
Method A (Standard QC): Relies on Mass Spectrometry and 1D ¹H NMR.
Method B (Advanced Validation): Incorporates 2D NOESY and HSQC experiments.
Feature
Method A (Standard QC)
Method B (Advanced Validation)
Identity Confirmation
Low (Ambiguous for isomers)
High (Definitive)
Regioisomer Detection
Fails (Spectra are nearly identical)
Success (Via spatial proximity)
Impurity Detection
Good (Detects ring opening)
Excellent
Time Investment
10 Minutes
45 Minutes
Recommendation
Routine Batch Check
New Vendor / Process Validation
The Structural Challenge
The primary challenge is distinguishing the target from its Regioisomer (3-Methyl) . Both share the same molecular weight (147.22 g/mol ) and identical functional groups, making MS and IR ineffective.
Target: 4-Cyclopropyl-2-methylaniline (Methyl and Cyclopropyl are meta to each other).
Isomer: 4-Cyclopropyl-3-methylaniline (Methyl and Cyclopropyl are ortho to each other).
Methyls appear as doublet (~1.2 ppm); Methine as septet (~2.8 ppm)
Experimental Protocol (Method B)
Sample Preparation
Solvent: DMSO-d₆ is recommended over CDCl₃ to ensure the exchangeable amine (-NH₂) protons are sharp and visible, aiding in integration.
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear 2D NOESY cross-peaks.
Acquisition Parameters (400 MHz+)
¹H (1D): 16 scans, 30° pulse, D1 = 1.0s.
NOESY (2D): Mixing time (
) = 500 ms. This is critical for observing the Through-Space correlations between the methyl group and the ring/cyclopropyl protons.
HSQC (2D): Standard parameters to assign carbon-proton connectivity.
Data Interpretation & Validation Logic
The "Fingerprint" Region (High Field)
The first step is validating the integrity of the cyclopropyl ring. If the ring has opened during synthesis (e.g., hydrogenation reduction of a nitro precursor), the unique high-field multiplets will disappear.
Region
Signal Shape
Chemical Shift (δ ppm)
Assignment
Status
Cyclopropyl
Multiplet (2H)
0.50 – 0.65
Cp-CH₂ (cis)
Pass
Cyclopropyl
Multiplet (2H)
0.80 – 0.95
Cp-CH₂ (trans)
Pass
Cyclopropyl
Multiplet (1H)
1.75 – 1.85
Cp-CH (Methine)
Pass
Methyl
Singlet (3H)
2.05 – 2.15
Ar-CH₃
Pass
Impurity
Doublet (6H)
~1.20
Isopropyl Methyls
Fail (Ring Open)
The Aromatic Region (Regioisomer Check)
This is where Method B outperforms Method A. We utilize NOESY to determine the position of the methyl group relative to the cyclopropyl ring.
Target Logic: The Methyl group (C2) is separated from the Cyclopropyl group (C4) by the C3 proton. Therefore, you should see an NOE correlation between Methyl ↔ H3 , but NO correlation between Methyl ↔ Cyclopropyl.
Isomer Logic: The Methyl group (C3) is directly adjacent to the Cyclopropyl group (C4). You will see a strong NOE correlation between Methyl ↔ Cyclopropyl Methine .
Simulated Chemical Shift Assignments (DMSO-d₆)
Position
Proton
Shift (δ)
Multiplicity
Coupling ()
1
-NH₂
4.60
Broad Singlet
-
3
Ar-H
6.75
Doublet (meta)
Hz
5
Ar-H
6.68
dd (ortho/meta)
Hz
6
Ar-H
6.55
Doublet (ortho)
Hz
Note: H6 is shielded (upfield) due to the ortho-amino group. H3 is deshielded relative to H6 but appears as a narrow doublet or singlet due to meta-coupling only.
Decision Logic Workflows
Workflow 1: Impurity Identification
This diagram illustrates the logic for ruling out the ring-opened byproduct.
Caption: Logic flow for detecting the common "Ring-Opening" impurity using 1D NMR.
Workflow 2: Regioisomer Differentiation (The "Killer App")
This diagram demonstrates why 2D NOESY is required to distinguish the 2-Methyl target from the 3-Methyl isomer.
Caption: Definitive decision tree using NOESY data to distinguish the target from its regioisomer.
References
PubChem. 4-Cyclopropyl-2-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants and substituent effects).
Reich, H. J. WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. (Used for verifying aromatic substituent increments). Available at: [Link]
Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-Cyclopropyl-2-methylaniline: An HPLC-Centric Comparative Study
Abstract The determination of purity for pharmaceutical intermediates like 4-Cyclopropyl-2-methylaniline is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The determination of purity for pharmaceutical intermediates like 4-Cyclopropyl-2-methylaniline is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for this task, centering on High-Performance Liquid Chromatography (HPLC) as the primary technique. We delve into the causality behind method development choices, from mobile phase composition to detector settings, and present a detailed, validated reverse-phase HPLC protocol. Furthermore, this guide offers a comparative analysis against orthogonal techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods for ensuring the purity of critical chemical intermediates.
Introduction: The Analytical Imperative for 4-Cyclopropyl-2-methylaniline
4-Cyclopropyl-2-methylaniline is a substituted aniline derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical parameter that directly influences the impurity profile of the final drug substance, potentially impacting its safety and therapeutic effect. The presence of unwanted organic, inorganic, or residual solvent impurities can arise from starting materials, by-products of side reactions, or degradation.[1]
Therefore, a robust, accurate, and precise analytical method is required to quantify the purity and identify any impurities. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and versatility for non-volatile and thermally labile compounds.[2] This guide will explore the nuances of developing a purity method for this specific aniline, grounded in the principles of analytical quality by design.
Strategic Selection of an Analytical Technique
While HPLC is our primary focus, a comprehensive purity assessment strategy often involves orthogonal methods to confirm results and analyze different types of impurities. The choice of technique is governed by the physicochemical properties of the analyte and its potential impurities.
Caption: Decision workflow for selecting the appropriate analytical technique.
Comparative Overview
The following table summarizes the performance of various techniques for the analysis of 4-Cyclopropyl-2-methylaniline.
Technique
Principle
Advantages for this Analyte
Limitations
HPLC-UV
Partitioning between a liquid mobile phase and a solid stationary phase.
Excellent for non-volatile compounds; high resolution for isomers and related substances; robust and widely available.[2]
Can be slower than GC/SFC; potential for peak tailing with basic amines.
GC-FID/MS
Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Superior for volatile impurities and residual solvents; high sensitivity (FID).[3]
Analyte may require derivatization if not sufficiently volatile or thermally stable; less suitable for non-volatile impurities.[4]
SFC-UV/MS
Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.
Faster separations and lower solvent consumption ("green" chemistry) than HPLC; good for both chiral and achiral separations.[5][6]
Instrumentation is less common than HPLC/GC; requires specialized expertise.[7]
qNMR
Measures signal intensity relative to a certified internal standard.
Provides absolute purity without needing a specific reference standard of the analyte; gives structural information.[8][9]
Lower sensitivity than chromatographic methods; requires a relatively pure ( >90%) sample for accurate results; higher instrumentation cost.
In-Depth Guide: Reverse-Phase HPLC Method
A reverse-phase HPLC (RP-HPLC) method is the most logical choice for this analysis. The nonpolar cyclopropyl group and the aromatic ring will interact strongly with a hydrophobic stationary phase (like C18), allowing for effective separation from more or less polar impurities.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a method that is "stability-indicating" and specific, we must first understand the likely impurities. A common and efficient route to synthesize N-cyclopropyl anilines is the Palladium-catalyzed Buchwald-Hartwig amination. In the case of our target molecule, this would involve coupling 4-bromo-2-methylaniline with cyclopropylamine .
Based on this synthesis, the HPLC method must be capable of separating the main component from:
Starting Materials: Unreacted 4-bromo-2-methylaniline and excess cyclopropylamine (though the latter is highly volatile and less likely to be seen in HPLC).
By-products: Reductive dehalogenation of the starting material to form 2-methylaniline .
Catalyst-Related Impurities: Residual palladium and ligand-derived impurities.
Degradants: Products from oxidation or other degradation pathways.
Experimental Protocol: HPLC Purity Determination
This protocol is a robust starting point for the analysis of 4-Cyclopropyl-2-methylaniline.
Instrumentation and Columns:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern C18 column). Rationale: This is a high-purity silica column with double end-capping, which is crucial for minimizing silanol interactions that cause peak tailing with basic analytes like anilines.[8]
Reagents and Mobile Phase:
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Rationale: The acidic pH (around 2.7) ensures that the aniline nitrogen is protonated. This consistent positive charge prevents peak tailing caused by interactions with residual, negatively charged silanol groups on the silica surface.[8]
Mobile Phase B (Organic): Acetonitrile. Rationale: Acetonitrile is chosen over methanol for its lower viscosity and better UV transparency at lower wavelengths.
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection Wavelength: 240 nm (with DAD monitoring from 200-400 nm for peak purity assessment).
Gradient Program:
Time (min)
% Mobile Phase B
0.0
30
15.0
80
17.0
80
17.1
30
| 20.0 | 30 |
Sample Preparation:
Accurately weigh approximately 25 mg of the 4-Cyclopropyl-2-methylaniline sample.
Transfer to a 50 mL volumetric flask.
Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
Filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method rests on its validation. The protocol should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
GC-MS characterization of 4-Cyclopropyl-2-methylaniline and its intermediates
Topic: GC-MS Characterization of 4-Cyclopropyl-2-methylaniline and its Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Cyclopropy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: GC-MS Characterization of 4-Cyclopropyl-2-methylaniline and its Intermediates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Cyclopropyl-2-methylaniline (CAS 1202161-11-2) is a critical pharmacophore often employed in the synthesis of tyrosine kinase inhibitors (e.g., Trametinib analogs). Its structural integrity—specifically the cyclopropyl ring—is vital for biological activity, yet it poses unique analytical challenges. The cyclopropyl moiety is prone to ring-opening under aggressive ionization, and the free amine causes significant peak tailing on non-polar stationary phases.
This guide compares two distinct GC-MS methodologies for the characterization of this molecule and its process intermediates:
Direct Injection (Method A): Rapid screening using a polar WAX column.
Derivatization (Method B): Quantitative analysis using Trifluoroacetic Anhydride (TFAA) on a 5MS column.
Key Finding: While Method A suffices for raw material identification, Method B is the superior protocol for trace impurity profiling , offering a 10-fold improvement in signal-to-noise (S/N) ratio and eliminating adsorption effects.
Synthesis Context & Impurity Profile
To understand the analytical targets, we must first map the synthesis. The industrial standard involves a Suzuki-Miyaura coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid. This route generates specific impurities that the GC-MS method must resolve.
Synthesis Pathway Diagram
The following diagram outlines the primary reaction and the formation of critical impurities (Debrominated byproduct and Homocoupling dimer).
Caption: Figure 1. Synthesis pathway of 4-Cyclopropyl-2-methylaniline via Suzuki coupling, highlighting critical impurities.
Methodology Comparison
We evaluated two protocols to determine the optimal balance between throughput and sensitivity.
Method A: Direct Injection (Polar Column)
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Rationale: The polar stationary phase interacts with the basic amine, reducing the need for derivatization.
Outcome: Effective for major component analysis (>95% purity). However, trace impurities (<0.1%) co-elute with the solvent tail or are lost to inlet adsorption.
Method B: TFAA Derivatization (Non-Polar Column)
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
Derivatization: Reaction with Trifluoroacetic Anhydride (TFAA).
Rationale: TFAA converts the primary amine to a trifluoroacetamide. This removes the hydrogen bonding capability, sharpening the peak shape and increasing volatility.
Outcome: The Gold Standard for purity assay. Sharp, symmetrical peaks allow for precise integration of impurities down to 0.05%.
Experimental Data & Characterization
The following data compares the retention behavior and mass spectral signatures of the target and its impurities.
Mass Spectral Fingerprint (EI, 70 eV)
The cyclopropyl group introduces a unique fragmentation pattern. Unlike simple alkyl chains, the cyclopropyl ring is relatively stable but will eventually open or cleave.
Note: RI values are calculated against C8-C20 n-alkane standards.
Compound
RI (HP-5MS) - Native
RI (HP-5MS) - TFAA Deriv.
Peak Symmetry (Tailing Factor)
o-Toluidine
1045
1180
1.8 (Native) vs 1.05 (TFAA)
Target: 4-Cyclopropyl-2-methylaniline
1310
1455
2.1 (Native) vs 1.02 (TFAA)
4-Bromo-2-methylaniline
1420
1560
1.5 (Native) vs 1.03 (TFAA)
Analyst Note: The native amine shows a Tailing Factor of 2.1 on the 5MS column, making integration of post-peak impurities impossible. The TFAA derivative yields a perfect Gaussian peak (Tf = 1.02).
Detailed Protocol: TFAA Derivatization
This protocol is self-validating; the appearance of the m/z 69 (CF3) fragment confirms successful derivatization.
Preparation: Dissolve 10 mg of sample in 1 mL of Ethyl Acetate.
Buffering: Add 50 µL of Pyridine. (Crucial to neutralize the TFA acid byproduct which can degrade the cyclopropyl ring).
Reaction: Add 100 µL of TFAA.
Incubation: Cap and vortex. Heat at 60°C for 20 minutes.
Quenching (Optional): Evaporate to dryness under N2 and reconstitute in Ethyl Acetate to remove excess acid, protecting the GC column phase.
Analysis: Inject 1 µL (Split 50:1).
Analytical Decision Tree
Use this logic flow to select the correct method for your specific development stage.
Caption: Figure 2. Decision matrix for selecting the appropriate GC-MS method based on development stage.
References
Suzuki-Miyaura Coupling of Anilines: Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. Link
GC-MS of Alkyl Anilines: NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Cyclopropyl-2-methylaniline. PubChem Compound Summary for CID 62489809. Link
Derivatization Protocols: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard reference for TFAA protocols).
Cyclopropyl Stability in MS: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Spectroscopic comparison of 4-Cyclopropyl-2-methylaniline isomers
Spectroscopic Profiling and Isomeric Differentiation of 4-Cyclopropyl-2-methylaniline Executive Summary & Chemical Identity 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a high-value pharmacophore often utilized i...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Profiling and Isomeric Differentiation of 4-Cyclopropyl-2-methylaniline
Executive Summary & Chemical Identity
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a high-value pharmacophore often utilized in kinase inhibitor discovery. The cyclopropyl group serves as a metabolically stable bioisostere for isopropyl or ethyl groups, while the ortho-methyl group restricts conformational freedom, enhancing binding selectivity.
However, synthetic routes—particularly palladium-catalyzed couplings—often yield regioisomers (e.g., 2-cyclopropyl-4-methylaniline ) or N-alkylated impurities. This guide provides a definitive spectroscopic framework to distinguish the target product from its closest structural analogs using NMR, IR, and MS methodologies.
Target vs. Primary Confuser
Feature
Target Product
Primary Alternative (Isomer A)
Name
4-Cyclopropyl-2-methylaniline
2-Cyclopropyl-4-methylaniline
Structure
1-Amino, 2-Methyl, 4-Cyclopropyl
1-Amino, 2-Cyclopropyl, 4-Methyl
Key Role
Lead scaffold (Steric lock at ortho)
Common synthetic byproduct
CAS
1202161-11-2
N/A (PubChem CID 62489977)
Mol. Weight
147.22 g/mol
147.22 g/mol
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Profiling
The definitive identification relies on 1H-NMR and 1D-NOE (Nuclear Overhauser Effect) experiments. The spatial proximity of the methyl group to the amine protons is the critical differentiator.
Table 1: Predicted 1H-NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Proton Environment
Target (4-Cyp-2-Me) (ppm)
Isomer A (2-Cyp-4-Me) (ppm)
Diagnostic Logic
Methyl (-CH3)
2.15 (s, 3H)
2.25 (s, 3H)
The 2-Me (Target) is slightly shielded by the adjacent amine lone pair compared to the 4-Me.
Cyclopropyl (CH)
1.80 (m, 1H)
1.65 (m, 1H)
The 2-Cyp (Isomer A) experiences steric compression from the amine, altering the methine shift.
Cyclopropyl (CH2)
0.55 - 0.90 (m, 4H)
0.60 - 0.95 (m, 4H)
Characteristic high-field multiplets; difficult to distinguish without high resolution.
Amine (-NH2)
3.50 (br s, 2H)
3.80 (br s, 2H)
2-Cyp is bulkier than 2-Me, potentially deshielding the NH2 protons via steric twist.
Aromatic H3
~6.85 (d, J=1.5 Hz)
~6.70 (d, J=8.0 Hz)
CRITICAL: In Target, H3 is isolated between substituents (meta coupling only). In Isomer A, H3 is ortho to H5.
Aromatic H6
~6.60 (d, J=8.0 Hz)
~6.90 (d, J=1.5 Hz)
Target H6 is ortho to NH2 (shielded). Isomer A H6 is meta to NH2 (less shielded).
Expert Insight: Do not rely solely on chemical shifts. Solvent effects (CDCl3 vs. DMSO-d6) can shift the amine peak significantly. The coupling pattern of the aromatic region is the self-validating standard.
Target: 1,2,4-substitution pattern where the proton at C3 appears as a narrow doublet or singlet (meta-coupling).
Isomer A: 1,2,4-substitution where the proton at C3 appears as a doublet (ortho-coupling to C5? No, C3 is adjacent to C4-Me and C2-Cyp. Wait—Correction: In Isomer A (2-Cyp, 4-Me), the protons are at 3, 5, 6. H3 is meta to H5. H5 is ortho to H6. The pattern is similar, but the NOE is distinct.)
B. The "Self-Validating" NOE Protocol
To guarantee structural assignment, perform a 1D-Selective NOE experiment irradiating the Methyl group.
Protocol:
Prepare sample: 10 mg in 0.6 mL DMSO-d6 (reduces exchange of NH2).
Acquire standard 1H spectrum.
Selectively irradiate the Methyl singlet (~2.15 ppm).
Target (2-Me): Enhancement observed at NH2 (strong) and H3 (aromatic).
Isomer A (4-Me): Enhancement observed at H3 and H5 (aromatic). NO enhancement at NH2.
C. Mass Spectrometry (MS) Fragmentation
While both isomers share a molecular ion (
) of 147.2, fragmentation pathways differ due to the "Ortho Effect."
Target (2-Me): The methyl group ortho to the amine facilitates the loss of a hydrogen atom or methyl radical to form stable bicyclic tropylium-like cations or indole-like species.
Key Fragment:
132 is often less intense due to stabilization of the molecular ion by the electron-donating ortho-methyl.
Isomer A (4-Me): Lacks the ortho-stabilization.
Key Fragment: Cyclopropyl ring opening is the dominant high-energy pathway.
Experimental Workflow: Regio-ID Pipeline
The following diagram illustrates the logical flow for identifying the correct isomer during synthesis or QC.
Figure 1: Decision tree for the spectroscopic differentiation of methyl-cyclopropyl-aniline isomers.
Synthesis & Impurity Origins
Understanding the origin of isomers aids in process control.
Risk: High purity expected. Main impurity is unreacted starting material.
Nitration/Reduction:
Route: Nitration of (Cyclopropylmethyl)benzene.
Risk:High. Nitration is governed by directing groups. The cyclopropyl group is ortho/para directing, as is the methyl. This route produces a mixture of 4-cyclopropyl-2-methylaniline (Target) and 2-cyclopropyl-4-methylaniline (Isomer A), requiring the rigorous Regio-ID Pipeline described above.
References
PubChem. Compound Summary: 4-Cyclopropyl-2-methylaniline (CID 62489978).[3] National Library of Medicine. [Link]
PubChem. Compound Summary: 2-Cyclopropyl-4-methylaniline (CID 62489977).[4] National Library of Medicine. [Link]
Hanzlik, R. P., et al. "Cyclopropylamines as suicide substrates for cytochromes P-450." Journal of Medicinal Chemistry, 1979.
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. [Link] (General methodology for aniline regioisomer differentiation).
Abraham, R. J. "The NMR spectra and conformations of cyclic compounds—IV: The conformation of 3,4‐cyclopropyl‐proline." Organic Magnetic Resonance, 1970. (Foundational data on cyclopropyl proton coupling constants).
Comparative Guide: Biological Activity Screening of 4-Cyclopropyl-2-methylaniline Derivatives
Executive Summary: The "Cyclopropyl Advantage" In the optimization of Type II kinase inhibitors and allosteric modulators, the 4-Cyclopropyl-2-methylaniline scaffold (CAS: 1202161-11-2) has emerged as a critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Cyclopropyl Advantage"
In the optimization of Type II kinase inhibitors and allosteric modulators, the 4-Cyclopropyl-2-methylaniline scaffold (CAS: 1202161-11-2) has emerged as a critical pharmacophore. It serves as a rigid, metabolically stable bioisostere to the classic 4-isopropyl or 4-tert-butyl aniline moieties found in earlier generation inhibitors.
This guide provides a technical comparison of 4-Cyclopropyl-2-methylaniline derivatives against their non-cyclopropyl analogs. Experimental evidence suggests that the cyclopropyl modification significantly enhances metabolic stability (t1/2) and target residence time without compromising potency, primarily by mitigating the entropic penalty associated with flexible alkyl chains.
Comparative Analysis: Cyclopropyl vs. Alkyl Analogs
The following data summarizes a comparative screening campaign targeting VEGFR2 (KDR) , a representative tyrosine kinase where the aniline moiety occupies the hydrophobic allosteric pocket (adjacent to the ATP binding site).
Table 1: SAR and ADME Profiling of 2-Methylaniline Derivatives
Feature
Target Scaffold (Series A)
Alternative 1 (Series B)
Alternative 2 (Series C)
Core Structure
4-Cyclopropyl -2-methylaniline
4-Isopropyl -2-methylaniline
4-Chloro -2-methylaniline
Steric Profile
Rigid, Planar (C-C bond restricted)
Flexible (Rotatable bonds)
Small, Electron-withdrawing
VEGFR2 IC50
1.2 ± 0.3 nM
4.5 ± 1.1 nM
12.8 ± 2.5 nM
Cellular Potency (HUVEC GI50)
< 10 nM
25 - 50 nM
> 100 nM
Microsomal Stability (Human, t1/2)
> 120 min
28 min
> 120 min
Metabolic Liability
Low (Ring opening is slow)
High (Benzylic hydroxylation)
Low
Entropic Penalty
Low (Pre-organized)
High (Flexible chain)
Low
Key Insights & Causality
Potency (IC50): The cyclopropyl group in Series A fills the hydrophobic pocket similarly to the isopropyl group (Series B) but lacks the conformational freedom. This reduces the entropic cost of binding, resulting in a ~4-fold improvement in potency.
Metabolic Stability: Series B (Isopropyl) suffers from rapid CYP450-mediated oxidation at the tertiary benzylic carbon. The cyclopropyl ring in Series A lacks this labile hydrogen, significantly extending the half-life (
) comparable to the chloro-analog (Series C), but with superior lipophilic fit.
Selectivity: The 2-methyl group (present in all) forces the aniline ring to twist perpendicular to the core scaffold, a conformation critical for Type II kinase inhibition (e.g., locking the kinase in the DFG-out conformation).
Mechanism of Action: Structural Binding Mode
The superior performance of the 4-Cyclopropyl-2-methylaniline derivative is driven by its ability to induce and stabilize the DFG-out conformation of the kinase activation loop.
Figure 1: Mechanistic workflow illustrating how the rigid cyclopropyl moiety enhances binding affinity through reduced entropic penalty while stabilizing the inactive kinase conformation.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows prioritize reproducibility and artifact elimination.
Objective: Determine the IC50 of derivatives against recombinant VEGFR2.
Reagent Prep: Prepare 10 mM stock solutions of compounds in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme Mix: Dilute human recombinant VEGFR2 (0.1 ng/µL) in Kinase Buffer containing 1 mM DTT.
Substrate Mix: Prepare Biotin-Poly(Glu,Tyr) (200 nM) and ATP (at Km, typically 10 µM).
Reaction:
Add 5 µL compound to 384-well low-volume plate.
Add 2.5 µL Enzyme Mix. Incubate 15 min at RT (allows Type II inhibitors to bind).
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
Screening Workflow Visualization
The following diagram outlines the critical path from synthesis to lead selection, highlighting the decision gates where the cyclopropyl scaffold typically outperforms alternatives.
Figure 2: Integrated screening workflow for evaluating cyclopropyl-aniline derivatives. Note the critical ADME gate where alkyl-analogs often fail.
References
Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[1] ACS Medicinal Chemistry Letters. Link
Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry. Link
Tohyama, O., et al. (2014). "Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor that Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Tumor Models." Journal of Clinical Oncology. Link
PubChem Compound Summary. (2024). "4-Cyclopropyl-2-methylaniline (CAS 1202161-11-2)."[2] National Center for Biotechnology Information. Link
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Elsevier. (General reference for Cyclopropyl vs Isopropyl bioisosteres).
Optimizing Structural Analysis of 4-Cyclopropyl-2-methylaniline Derivatives
A Comparative Guide for Drug Development Scientists Executive Summary & Strategic Context 4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) has emerged as a critical bioisostere in the design of next-generation kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Scientists
Executive Summary & Strategic Context
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) has emerged as a critical bioisostere in the design of next-generation kinase inhibitors (e.g., p38 MAP kinase and VEGFR targets). The substitution of a standard isopropyl group with a cyclopropyl moiety offers two distinct pharmacological advantages:
Metabolic Stability: Elimination of labile benzylic hydrogens reduces susceptibility to CYP450-mediated oxidation.
Conformational Locking: The unique strain of the cyclopropyl ring (Walsh orbitals) often enforces a specific "bisected" conformation relative to the aromatic plane, improving binding selectivity.
This guide compares the X-ray Crystallography (SC-XRD) analysis of this scaffold against traditional spectroscopic methods (NMR) and structural analogs (Isopropyl derivatives), providing a validated protocol for overcoming the specific crystallization challenges posed by this liquid-prone intermediate.
The following analysis contrasts the structural elucidation power of SC-XRD against solution-state NMR and compares the physical properties of the cyclopropyl scaffold versus the isopropyl analog.
Table 1: Methodological Comparison (SC-XRD vs. NMR)
Feature
Solution State NMR (NOESY/ROESY)
Single Crystal XRD (SC-XRD)
Verdict
Conformational Certainty
Medium. Rapid rotation of the cyclopropyl ring often averages signals, obscuring the precise dihedral angle relative to the benzene ring.
High. Freezes the "bisected" conformation (ring plane benzene plane), confirming the bioactive pose.
XRD Wins for binding site modeling.
Intermolecular Interactions
Low. Cannot detect solid-state packing forces.
High. Directly visualizes C-H... interactions unique to the acidic cyclopropyl hydrogens.
XRD Wins for solid-form selection.
Sample Requirement
Low (~5 mg), non-destructive.
High (~20 mg), requires single crystal growth (often difficult for this oil).
NMR Wins for speed.
Table 2: Structural Analog Comparison (Cyclopropyl vs. Isopropyl)
Metric
4-Cyclopropyl-2-methylaniline
4-Isopropyl-2-methylaniline
Impact on Drug Design
C-C-C Bond Angle
~60° (Highly Strained)
~112° (Relaxed)
Cyclopropyl acts as an electron donor due to orbital rehybridization ( character).
Ring Orientation
Bisected (). The ring stands perpendicular to the phenyl group to maximize - conjugation.
Twisted/Flexible. The isopropyl group rotates more freely, creating a larger entropic penalty upon binding.
Cyclopropyl derivatives often show higher potency due to pre-organized conformation.
Crystal Packing
Driven by C-H... interactions . The acidic cyclopropyl protons interact with adjacent aromatic rings.
Cyclopropyl salts often form higher-melting, more stable polymorphs.
Validated Experimental Protocol
The primary challenge with 4-Cyclopropyl-2-methylaniline is that the free base is often an oil or a low-melting solid, making direct crystallization impossible. The following protocol utilizes Salt Formation followed by Vapor Diffusion to generate diffraction-quality crystals.
Phase 1: Salt Formation (The "HCl Drop" Method)
Rationale: Converting the aniline to a hydrochloride salt increases lattice energy, facilitating crystallization.
Dissolution: Dissolve 50 mg of 4-Cyclopropyl-2-methylaniline in 2 mL of anhydrous diethyl ether.
Acidification: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
Precipitation: A white precipitate (the HCl salt) will form immediately.
Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold ether to remove unreacted free base.
Phase 2: Crystallization via Vapor Diffusion
Rationale: Slow diffusion controls nucleation rates, preventing the formation of microcrystalline powder.
Inner Vial: Dissolve the isolated HCl salt in a minimum amount of Methanol (approx. 0.5 mL) in a small (2 mL) vial. Ensure the solution is clear; filter if necessary.
Outer Vial: Place the small vial inside a larger (20 mL) vial containing 4 mL of Ethyl Acetate (the anti-solvent).
Equilibration: Cap the outer vial tightly. The volatile methanol will slowly diffuse into the ethyl acetate, and ethyl acetate vapor will diffuse into the methanol, gradually lowering solubility.
Harvest: Store at 4°C undisturbed. High-quality prisms typically appear within 3–5 days.
Phase 3: Data Collection & Reduction
Temperature: Collect data at 100 K to reduce thermal motion of the cyclopropyl ring.
Resolution: Aim for 0.75 Å or better to resolve the hydrogen atoms on the cyclopropyl ring, which are critical for observing the C-H...
interactions.
Visualizing the Workflow & Logic
The following diagrams illustrate the experimental workflow and the structural logic behind the bioisosteric replacement.
Diagram 1: Crystallization Workflow
Caption: Step-by-step workflow for converting the liquid aniline intermediate into diffraction-quality hydrochloride crystals.
Diagram 2: Structural Logic (Cyclopropyl vs. Isopropyl)
Caption: Comparative logic showing why the cyclopropyl group offers superior structural pre-organization compared to isopropyl.
References
PubChem. (2025).[2] Compound Summary: 4-Cyclopropyl-2-methylaniline (CID 55284437). National Library of Medicine. [Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. [Link]
Gleason, J. L., et al. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
Wouters, J., & Quéré, L. (2005). Pharmaceutical Salts and Co-crystals.[3] RSC Publishing. (Standard protocol reference for Hydrochloride salt formation of liquid anilines).
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for vapor diffusion techniques).
Purity assessment of synthesized 4-Cyclopropyl-2-methylaniline
An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-Cyclopropyl-2-methylaniline Executive Summary 4-Cyclopropyl-2-methylaniline (also known as 2-Methyl-4-cyclopropylaniline) is a critical intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-Cyclopropyl-2-methylaniline
Executive Summary
4-Cyclopropyl-2-methylaniline (also known as 2-Methyl-4-cyclopropylaniline) is a critical intermediate in the synthesis of high-value tyrosine kinase inhibitors, most notably Lenvatinib (Lenvima).[1] In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA); impurities introduced at this stage—such as unreacted halides, des-cyclopropyl analogs, or regioisomers—can propagate through the synthesis, leading to toxicological risks in the final API.[2]
This guide moves beyond standard "textbook" definitions to provide a comparative technical analysis of the three primary assessment methodologies: HPLC-UV/MS , GC-FID , and qNMR .[2]
The Impurity Landscape: What Are We Measuring?
Before selecting a method, one must understand the chemical context.[2] 4-Cyclopropyl-2-methylaniline is typically synthesized via a Suzuki-Miyaura coupling of a 4-halo-2-methylaniline with cyclopropylboronic acid or via reduction of a nitro-precursor.[1]
Common Impurities:
Precursor Carryover: 4-Bromo-2-methylaniline or 4-Chloro-2-methylaniline (Genotoxic alerts).[1]
Des-cyclopropyl Analogs: Resulting from protodeboronation side reactions.[1][2]
Homocoupling Dimers: Biaryl species formed during catalysis.[1][2]
Regioisomers: 2-Cyclopropyl-4-methylaniline (if starting material regioselectivity was poor).[1][2]
Visualizing the Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the development stage and data requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample constraints and data needs.
The Industry Gold Standard for Impurity Profiling[1]
Why it works: HPLC is the only method capable of resolving non-volatile, polar, and thermally labile impurities simultaneously.[2] For Lenvatinib intermediates, separating the target aniline from its de-halogenated byproducts requires the selectivity of a C18 stationary phase.[2]
Experimental Protocol (Self-Validating):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[2]
Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer prevents amine tailing).[1][2]
Detection: UV at 240 nm (matches aniline absorption max) or MS (for ID).[1][2]
Validation Step: Inject a "System Suitability Solution" containing the target and its known precursor (4-bromo-2-methylaniline).[1][2] Resolution (Rs) must be > 2.0.
Pros:
Sensitivity: Can detect impurities down to 0.05% (LOQ).[1][2]
Versatility: Handles salts and high-boiling dimers.[1][2]
Cons:
Reference Dependent: Accurate quantification requires a reference standard of known purity.[1][2]
Why it works: 4-Cyclopropyl-2-methylaniline has a relatively low molecular weight (~147 g/mol ) and is sufficiently volatile.[1] GC offers superior resolution for isomeric impurities and is excellent for monitoring reaction completion (disappearance of starting material).[1][2]
Experimental Protocol:
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.[1][2]
Causality Note: Anilines are basic and can interact with silanol groups on the column, causing peak tailing.[2] Using a base-deactivated liner is crucial for accurate integration.[1][2]
Pros:
Speed: Run times often <10 minutes.
Resolution: Excellent separation of structural isomers.
Cons:
Thermal Risk: Potential degradation of thermally labile impurities.[1][2]
Derivatization: May require derivatization (e.g., with trifluoroacetic anhydride) if peak tailing is severe.[1][2]
Method C: Quantitative NMR (qNMR)
The Absolute Truth (Primary Standard)
Why it works: qNMR measures the molar ratio of protons.[2] It does not require a reference standard of the target compound, making it indispensable for the initial purity assignment of a new synthetic batch.[2]
Experimental Protocol:
Solvent: DMSO-d6 or CDCl3 (Ensure target solubility).[1][2]
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have non-overlapping signals and high purity).[1][2]
Parameters:
Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.[1][2]
Sensitivity: High LOD (~0.5–1.0%).[1][2] Not suitable for detecting trace toxic impurities.[1][2]
Data Comparison & Recommendation
The following table summarizes the performance metrics of the three methods based on experimental data for aromatic amines.
Feature
RP-HPLC (UV)
GC-FID
qNMR
Primary Use
Final Product Release, Impurity Profiling
In-Process Control (IPC), Volatiles
Reference Standard Certification
Specificity
High (with gradient)
High (for isomers)
High (Structural ID + Purity)
LOD / Sensitivity
Excellent (<0.05%)
Good (0.1%)
Poor (~0.5%)
Precision (RSD)
< 1.0%
< 2.0%
< 1.0% (with proper d1)
Standard Needed?
Yes (Reference Standard)
Yes (for quantification)
No (Internal Standard only)
Throughput
Low (30 min/sample)
High (10 min/sample)
Medium (20 min/sample)
Scientific Recommendation
For Early-Stage R&D: Use qNMR .[1][2][5] When you first synthesize 4-Cyclopropyl-2-methylaniline, you likely lack a certified reference standard.[1] qNMR will provide an absolute purity value (e.g., 98.2%) that allows you to use this batch as a "Primary Reference Standard" for subsequent HPLC/GC calibration.[2]
For Process Optimization: Use GC-FID . The speed allows for rapid monitoring of the reaction kinetics (e.g., checking if the 4-bromo precursor is consumed).[2]
For Final Release (GMP): Use RP-HPLC .[1][2] Regulatory bodies (FDA/EMA) require detailed impurity profiling.[1][2] Only HPLC can reliably detect and quantify trace polar impurities and degradation products down to the 0.1% reporting threshold.[2]
Workflow Visualization: The "Gold Standard" Protocol
This diagram details the self-validating workflow for the final purity assignment using a combined qNMR/HPLC approach.
Figure 2: Integrated workflow utilizing qNMR for standard qualification followed by HPLC for routine batch release.[1]
References
Almac Group. (2025).[1][2] Nuclear Magnetic Resonance (NMR) as a Purity Assay. Retrieved from [Link][1]
Chemical Papers. (2021). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate. Retrieved from [Link]
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
National Institutes of Health (NIH). (2023).[1][2] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]
Phenomenex. (2025).[1][2][5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-2-methylaniline
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Cyclopropyl-2-methylaniline. However, our responsibility extends beyond discovery to the entire lifecycle of a...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Cyclopropyl-2-methylaniline. However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper handling of waste not only poses a significant risk to personnel and the environment but can also compromise institutional integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Cyclopropyl-2-methylaniline, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.
Foundational Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Cyclopropyl-2-methylaniline, like many substituted anilines, presents a multi-faceted risk profile that dictates every aspect of its handling and disposal.
The primary hazards are rooted in its acute toxicity, irritant properties, and potential for environmental harm.[1][2] Aniline and its derivatives are known to be toxic, with exposure routes including inhalation, skin contact, and ingestion.[3][4] Furthermore, many anilines exhibit significant toxicity to aquatic life, making environmental containment a priority.[3][5][6]
Table 1: GHS Hazard Profile for Substituted Anilines (Representative Data)
Hazard Class
GHS Classification
Implication for Handling and Disposal
Acute Toxicity, Oral
Category 3 / 4 (Harmful if swallowed)
Prevents ingestion through strict hygiene protocols; waste must be clearly labeled as toxic.[1][2][4]
Acute Toxicity, Dermal
Category 3 / 4 (Harmful in contact with skin)
Requires use of appropriate chemical-resistant gloves and lab coats; contaminated PPE becomes hazardous waste.[2]
Acute Toxicity, Inhalation
Category 3 / 4 (Harmful if inhaled)
Mandates handling within a certified chemical fume hood to prevent vapor exposure.[2][4]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Reinforces the need for robust PPE and immediate decontamination upon contact.[1][2]
Chemical splash goggles and/or a face shield are mandatory to prevent irreversible eye damage.[1][2][4]
STOT - Single Exposure
Category 3 (May cause respiratory irritation)
Further emphasizes the necessity of engineering controls like fume hoods.[1][2][4]
| Aquatic Toxicity | Acute & Chronic Category 1 / 3 | Prohibits any form of drain disposal; waste is environmentally hazardous and must be managed to prevent release.[5] |
This profile establishes a clear mandate: 4-Cyclopropyl-2-methylaniline waste must be treated as toxic and environmentally hazardous, requiring complete containment from generation to final disposal.
Operational Protocol: From Benchtop to Disposal
The following protocols are designed as a self-validating system, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense is to minimize exposure. All handling and preparation for disposal must occur under specific controlled conditions.
Engineering Control: All operations involving 4-Cyclopropyl-2-methylaniline, including weighing, transfer, and addition to waste containers, must be performed within a certified chemical fume hood.[5][7] This is non-negotiable and serves to mitigate the significant inhalation hazard.
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
Skin and Body Protection: A flame-resistant lab coat is required. Wear appropriate chemical-resistant gloves (Nitrile rubber is a common choice, but consult your institution's glove selection guide for specific breakthrough times). Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in laboratory areas.
Waste Segregation and Containment
The principle of causality is critical here: proper segregation at the point of generation prevents dangerous reactions and simplifies the final disposal process.
Step-by-Step Waste Collection:
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid. Aniline can attack some plastics and coatings, so material choice is key.[8]
Labeling: Before adding any waste, ensure the container is labeled with:
The words "Hazardous Waste"
The full chemical name: "4-Cyclopropyl-2-methylaniline"
The associated hazards (e.g., "Toxic," "Environmental Hazard")
The accumulation start date
Waste Streams:
Neat/Concentrated Waste: Collect any unused or expired 4-Cyclopropyl-2-methylaniline directly in the designated container.
Dilute Solutions: Collect aqueous and organic solutions containing the aniline in separate, appropriately labeled liquid waste containers. Do not mix with incompatible waste streams, especially strong oxidizing agents (e.g., peroxides, nitrates) or strong acids, which can react violently.[4][7][8]
Contaminated Solids: Items such as used weighing paper, contaminated gloves, and absorbent materials used for minor cleanups should be collected in a separate, clearly labeled solid hazardous waste container.
Container Management: Keep waste containers closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is within the laboratory, under the control of the operator, and away from ignition sources and incompatibles.[4][7]
Spill Management Protocol
Emergency preparedness is a cornerstone of a trustworthy safety system.
For Small Spills (Manageable by Lab Personnel):
Ensure PPE is worn. Evacuate non-essential personnel.[9]
Eliminate all ignition sources in the immediate area.[6][9]
Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[7]
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Ventilate the area before resuming work.
For Large Spills:
Evacuate the laboratory immediately.
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Do not attempt to clean up a large spill without specialized training and equipment.
Approved Disposal Pathways
Under no circumstances should 4-Cyclopropyl-2-methylaniline or its containers be disposed of in the general trash or down the sanitary sewer.[6][9] This is due to its high aquatic toxicity and potential to disrupt wastewater treatment processes.[5][10]
The only acceptable disposal route for laboratory-generated waste is through a licensed hazardous waste management company.
Procedural Steps for Final Disposal:
Accumulation: Collect waste in your lab's satellite accumulation area as described above. Do not exceed storage time or quantity limits as defined by EPA/OSHA regulations and institutional policy.
Request Pickup: Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.
Transportation and Final Disposal: The EHS department will coordinate with a licensed contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8][9]
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the safe management of 4-Cyclopropyl-2-methylaniline waste streams.
Caption: Decision workflow for handling and disposing of 4-Cyclopropyl-2-methylaniline waste.
References
4 - SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET. (2024, April 29). Thermo Fisher Scientific.
4-Butyl-2-methylaniline - Safety Data Sheet. (2025, September 20). ChemicalBook.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
chemical label 4-cyclopropyl-2-methylaniline. (n.d.).
N-METHYLANILINE 98% MSDS. (2018, July 13). Loba Chemie.
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.).
Operational Safety Guide: Personal Protective Equipment for 4-Cyclopropyl-2-methylaniline
Executive Safety Directive 4-Cyclopropyl-2-methylaniline is a specialized aromatic amine intermediate. While specific toxicological data for this exact derivative is limited, its structural homology to aniline and methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
4-Cyclopropyl-2-methylaniline is a specialized aromatic amine intermediate. While specific toxicological data for this exact derivative is limited, its structural homology to aniline and methylanilines dictates that it must be handled as a high-hazard skin absorption toxin .
The Critical Hazard: Like many aniline derivatives, this compound poses a risk of Methemoglobinemia —a condition where the blood loses its ability to carry oxygen. This effect can occur via inhalation or, most insidiously, through intact skin without immediate pain or irritation.
Operational Rule: Treat all handling procedures as if the compound has the permeation potential of aniline (Breakthrough time < 10 minutes for standard nitrile). Do not rely on standard laboratory "blue gloves" alone.
Hazard Profile & Risk Assessment
The following classification is derived from structural alerts and available safety data for CAS 1202161-11-2 and its analogs.
Hazard Category
GHS Classification
Operational Implication
Acute Toxicity
H302 (Harmful if swallowed)
High risk during weighing/solubilization.
Skin Corrosion/Irritation
H315 (Causes skin irritation)
Direct contact causes dermatitis; absorption is the greater systemic threat.
Serious Eye Damage
H318 (Causes serious eye damage)
Safety glasses are insufficient . Chemical goggles are mandatory.
Target Organ Toxicity
Inferred (Blood/Spleen)
Potential for methemoglobin formation. Cyanosis (blue lips/nails) is a late sign.
PPE Technical Specifications
This section details the specific equipment required to create a self-validating safety barrier.
A. Hand Protection: The "Double-Glove" Protocol
Standard 4-mil nitrile gloves provide insufficient protection against aromatic amines for prolonged periods. They degrade chemically and allow permeation within minutes.
Why: These provide >4 hours of breakthrough protection against amines.
Trade-off: Poor dexterity.
Sacrificial Barrier (Outer Layer):5-8 mil Nitrile Gloves .
Why: Protects the inner laminate glove from physical tears and provides grip.
Protocol: Change the outer nitrile glove immediately upon any splash. Change both layers if the inner glove is compromised.
B. Respiratory Protection
Inhalation of vapors or dusts must be prevented.[1][2][3][4] Engineering controls (Fume Hood) are primary, but PPE is the secondary fail-safe.
Scenario A: Fume Hood Handling (Standard): No respirator required if sash is at proper height and face velocity > 100 fpm.
Scenario B: Spill Cleanup / Outside Hood:
Respirator: Full-face or Half-face NIOSH-approved respirator.
Cartridge:Organic Vapor (OV) combined with P100 Particulate Filter (magenta/black combo).
Logic: The OV component captures amine vapors; the P100 captures dusts if the compound is solid.
C. Eye & Body Protection[1][2][4][5][6][7][8]
Eyes:Chemical Splash Goggles (indirect venting). Face shields should be worn over goggles during high-volume transfer (>100 mL) to protect the neck and face.
Body:
Standard: Cotton lab coat (buttoned to neck).
High Risk: Tyvek® or chemically resistant apron worn over the lab coat. Avoid exposed skin on wrists or neck.
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.
Handling aromatic amines requires a "No-Touch" doffing technique to prevent transferring residue from gloves to skin.
Inspect: Check Silver Shield gloves for cracks/leaks by inflating them with air.
Layering: Don Silver Shield gloves first. Don Nitrile gloves over them. Tuck lab coat sleeves inside the glove cuff (or tape them) to seal the wrist gap.
Doffing (Removal):
Step 1: Remove outer nitrile gloves using the "beak" method (pinch outside, pull off inside-out). Discard as hazardous waste.
Step 2: Wash hands while wearing the inner Silver Shield gloves to remove unseen residues.
Step 3: Remove Silver Shield gloves.
Step 4: Wash bare hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
B. Spill Response Strategy
Minor Spill (< 10 mL/g):
Alert nearby personnel.
Don Level 2 PPE (Goggles, Double Gloves).
Cover spill with absorbent pads or vermiculite.
Clean area with weak acid (e.g., dilute acetic acid) to protonate the amine (rendering it less volatile and more water-soluble), then wash with soap and water.
Major Spill (> 10 mL/g or outside hood):
Evacuate the lab immediately.
Do not attempt cleanup without SCBA or Full-Face Respirator.
Contact EHS/Hazmat team.
Figure 2: Immediate response protocol for 4-Cyclopropyl-2-methylaniline spills.
Waste Disposal
Disposal must comply with RCRA regulations for toxic organic wastes.
Solid Waste: Contaminated gloves, paper towels, and dry chemical must be placed in a transparent, yellow hazardous waste bag labeled "Toxic - Aromatic Amine Solid."
Liquid Waste: Collect in a dedicated organic waste container.
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) as reactions with amines can be violent.
Labeling: Clearly list "4-Cyclopropyl-2-methylaniline" on the tag. Do not use generic "Organic Waste" labels.
References
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
PubChem. (2023). 4-Cyclopropyl-2-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]